1-(Isoindolin-2-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-dihydroisoindol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPULJIHNWKBSCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(Isoindolin-2-yl)ethanone: Structural Dynamics, Physicochemical Properties, and Synthetic Methodologies
Executive Summary: Nomenclature and Scaffold Significance
In drug discovery pipelines, the isoindoline scaffold is a privileged structure. However, a critical bottleneck frequently arises due to nomenclature ambiguity. 1-(Isoindolin-2-yl)ethanone (commonly referred to as N-acetylisoindoline) is routinely confused with its oxidized, imide counterpart, 2-acetylisoindoline-1,3-dione (N-acetylphthalimide).
This whitepaper establishes a definitive technical guide on the chemical properties, structural nuances (specifically amide bond rotamers), and validated synthetic protocols for 1-(Isoindolin-2-yl)ethanone. Understanding the causality behind its physicochemical behavior is essential for researchers utilizing this scaffold for downstream functionalization.
Structural and Physicochemical Profiling
1-(Isoindolin-2-yl)ethanone features a bicyclic isoindoline core where the secondary amine is acetylated. The introduction of the N-acetyl group fundamentally alters the properties of the parent isoindoline. It eliminates the hydrogen-bond donor capacity (leaving it solely as an acceptor) and increases lipophilicity, making it a highly versatile intermediate for structure-activity relationship (SAR) probing.
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of the target molecule.
Table 1: Physicochemical Properties of 1-(Isoindolin-2-yl)ethanone
| Property | Value | Structural/Experimental Implication |
| IUPAC Name | 1-(1,3-Dihydro-2H-isoindol-2-yl)ethanone | Defines the reduced pyrrole ring (dihydro). |
| Common Name | N-Acetylisoindoline | Distinguishes from phthalimide derivatives. |
| Molecular Formula | C10H11NO | Confirms the absence of dione oxidation. |
| Molecular Weight | 161.20 g/mol | Highly favorable for Lipinski's Rule of 5. |
| Melting Point | 98–100 °C | Indicates a stable, crystalline solid lattice. |
| Solubility | Soluble in DCM, EtOAc, DMSO | Ideal for standard organic synthesis and biological assays. |
Spectroscopic Signatures & Structural Causality
The structural elucidation of 1-(Isoindolin-2-yl)ethanone via Proton Nuclear Magnetic Resonance (¹H NMR) presents a fascinating case study in dynamic stereochemistry.
The Causality of Restricted Rotation: In standard secondary amines, rotation around the N–C bond is rapid. However, the N-acetyl group in 1-(Isoindolin-2-yl)ethanone creates an amide bond with significant partial double-bond character. This occurs due to the delocalization of the nitrogen lone pair into the carbonyl pi-system, which restricts rotation at room temperature. Consequently, the two benzylic methylene groups (CH2) of the isoindoline ring become magnetically non-equivalent depending on their spatial relationship to the carbonyl oxygen (syn vs. anti).
Spectroscopic Validation:
-
¹H NMR: The spectrum exhibits a sharp singlet for the acetyl methyl group at ~2.2 ppm. Crucially, the benzylic protons do not appear as a simple singlet; instead, they manifest as two distinct singlets or a pair of doublets (around 4.6–4.8 ppm) due to the presence of stable rotamers on the NMR timescale. The aromatic protons appear as multiplets between 7.2–7.4 ppm .
-
FT-IR: The presence of the N-acetyl group is confirmed by a strong amide I carbonyl stretch (C=O) around 1640–1650 cm⁻¹, which is distinctly lower than the high wavenumber stretches (>1700 cm⁻¹) seen in imides like N-acetylphthalimide .
Logical flow of how amide bond resonance causes restricted rotation and distinct NMR signatures.
Self-Validating Synthetic Methodology
The synthesis of 1-(Isoindolin-2-yl)ethanone is achieved via the nucleophilic acyl substitution of isoindoline with acetic anhydride. As an expert protocol, the following method incorporates self-validating quality control (QC) steps to ensure high yield and prevent over-acylation or ring-opening side reactions .
Experimental Protocol: N-Acetylation of Isoindoline
Reagents: Isoindoline (1.0 eq), Acetic anhydride (1.2 eq), Triethylamine (TEA, 1.5 eq), Anhydrous Dichloromethane (DCM).
-
Preparation & Temperature Control (Causality): Dissolve isoindoline (10 mmol) in 20 mL of anhydrous DCM in a flame-dried round-bottom flask. Add TEA (15 mmol).
-
Mechanistic Insight: TEA acts as an acid scavenger to neutralize the acetic acid byproduct, driving the reaction forward and preventing the protonation of the starting nucleophilic amine.
-
Cool the mixture to 0 °C using an ice bath. Causality: The initial acylation is highly exothermic; cooling prevents thermal degradation and suppresses unwanted side reactions.
-
-
Electrophilic Addition: Add acetic anhydride (12 mmol) dropwise over 15 minutes to maintain thermal control.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 2–4 hours.
-
In-Process QC (Self-Validation): Monitor reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc solvent system. The complete disappearance of the highly polar, ninhydrin-positive isoindoline spot and the appearance of a higher Rf , UV-active spot confirms full conversion.
-
Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3 to neutralize excess acetic anhydride and acetic acid. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethyl acetate/hexane to yield 1-(Isoindolin-2-yl)ethanone as a white crystalline solid (Yield: >90%).
Synthetic workflow for the N-acetylation of isoindoline to yield 1-(Isoindolin-2-yl)ethanone.
Applications in Drug Development
While the unadorned 1-(Isoindolin-2-yl)ethanone core may exhibit baseline biological inertness, it is a privileged scaffold in drug discovery. The rigid, planar nature of the fused benzene ring combined with the tunable lipophilicity of the N-acetyl group makes it an excellent bioisostere for indoles and tetrahydroisoquinolines . Researchers frequently utilize this scaffold to probe structure-activity relationships (SAR) in targets ranging from kinase inhibitors (e.g., ROCK inhibitors) to novel antimicrobial and antidiabetic agents .
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 243267, N-Acetylphthalimide." PubChem. URL: [Link]
-
MDPI. "Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics." MDPI Molecules. URL: [Link]
-
National Institutes of Health. "Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents." PubMed Central (PMC). URL:[Link]
- US Patent Office. "Novel phthalazinone and isoquinolinone compounds." Google Patents.
Advanced Synthesis Pathways for Novel 1-(Isoindolin-2-yl)ethanone Derivatives: A Technical Guide for Drug Discovery
Executive Summary
The isoindoline heterocycle is a privileged scaffold in medicinal chemistry, serving as the core structural motif in numerous FDA-approved therapeutics and investigational drugs targeting cyclooxygenase (COX), Rho-associated protein kinase (ROCK), and various G-protein coupled receptors (GPCRs)[1][2][3]. Among its derivatives, the 1-(isoindolin-2-yl)ethanone core—essentially an N-acetylated isoindoline framework—offers a highly versatile platform for drug discovery. The N-acetylation of the isoindoline core fundamentally modifies its physicochemical properties, optimizing polarity, metabolic stability, and hydrogen-bonding capacity[4].
This technical guide provides an in-depth mechanistic analysis and self-validating experimental protocols for the synthesis and functionalization of novel 1-(isoindolin-2-yl)ethanone derivatives.
Retrosynthetic Strategy & Mechanistic Causality
To construct diverse libraries of 1-(isoindolin-2-yl)ethanone derivatives, a modular, two-step divergent synthesis is preferred over linear de novo ring construction. This approach allows for late-stage functionalization, enabling rapid Structure-Activity Relationship (SAR) exploration.
Step 1: Chemoselective N-Acylation
The foundational step involves the reaction of isoindoline with an α -haloacetyl halide (typically chloroacetyl chloride) to yield 2-chloro-1-(isoindolin-2-yl)ethanone .
-
Causality of Reagent Choice: While bromoacetyl bromide is electrophilically superior, chloroacetyl chloride is selected to provide a critical balance between reactivity and stability. It minimizes over-alkylation and degradation during the highly exothermic N-acylation step[3].
-
Base Selection: A non-nucleophilic organic base, such as triethylamine (Et 3 N), is utilized to scavenge the HCl byproduct, preventing the protonation of the isoindoline precursor which would otherwise halt the reaction[3].
Step 2: S N 2 Diversification via α -Haloketone Activation
The α -chloro intermediate is highly electrophilic. The adjacent ethanone carbonyl group withdraws electron density via the inductive effect and stabilizes the S N 2 transition state through orbital overlap (the α -haloketone effect). This allows for efficient nucleophilic displacement with various primary/secondary amines, thiols, or alkoxides.
-
Causality of Reaction Conditions: The choice of a mild inorganic base (e.g., K 2 CO 3 ) and a polar aprotic solvent (e.g., acetonitrile) is critical. Acetonitrile solvates the nucleophile without hydrogen-bonding to it (which would dampen its reactivity), driving the reaction to completion while suppressing competitive elimination or hydrolysis pathways[3].
Modular two-step synthesis workflow for 1-(isoindolin-2-yl)ethanone derivatives.
Experimental Methodologies (Self-Validating Protocols)
The following protocols are designed as self-validating systems. The built-in workup steps exploit the acid-base properties of the intermediates to ensure high purity without the immediate need for column chromatography.
Protocol A: Synthesis of the Core Intermediate (2-Chloro-1-(isoindolin-2-yl)ethanone)
-
Initiation: Dissolve isoindoline (1.0 equiv, 10 mmol) and Et 3 N (1.5 equiv, 15 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath to control the exothermic acylation.
-
Addition: Dissolve chloroacetyl chloride (1.1 equiv, 11 mmol) in DCM (10 mL). Add this solution dropwise to the isoindoline mixture over 30 minutes. Self-Validation: The formation of a white precipitate (triethylammonium chloride) visually confirms the progression of the reaction[3].
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3) until the isoindoline spot is fully consumed.
-
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO 3 (20 mL) to neutralize excess acid. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove any unreacted isoindoline and residual Et 3 N.
-
Isolation: Dry the organic phase over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure to yield the intermediate as a pale-yellow solid.
Protocol B: S N 2 Diversification with Amine Nucleophiles
-
Initiation: Suspend 2-chloro-1-(isoindolin-2-yl)ethanone (1.0 equiv, 5 mmol), the desired primary/secondary amine (1.2 equiv, 6 mmol), and anhydrous K 2 CO 3 (2.0 equiv, 10 mmol) in dry acetonitrile (MeCN, 25 mL)[3].
-
Thermal Activation: Reflux the mixture at 80 °C for 6–8 hours. Mechanistic note: K 2 CO 3 acts as a heterogeneous acid scavenger, preventing the nucleophilic amine from being deactivated via protonation by the generated HCl.
-
Workup: Cool the mixture to room temperature and filter off the inorganic salts (KCl and unreacted K 2 CO 3 ). Concentrate the filtrate in vacuo.
-
Purification: Dissolve the crude residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) to remove water-soluble impurities. If the product is basic, it can be further purified by acid-base extraction (extracting into 1M HCl, basifying with NaOH, and back-extracting into organic solvent).
Mechanistic pathway of the SN2 displacement driven by carbonyl activation.
Quantitative Data Presentation: Reaction Optimization
The efficiency of the S N 2 diversification step (Protocol B) is highly dependent on the solvent and base utilized. The table below summarizes the optimization parameters for the synthesis of a standard derivative (using morpholine as the nucleophile).
| Entry | Solvent | Base (Equiv) | Temperature (°C) | Time (h) | Isolated Yield (%) | Mechanistic Observation |
| 1 | DCM | Et 3 N (2.0) | 40 (Reflux) | 12 | 45 | Low temperature limits S N 2 activation energy. |
| 2 | THF | K 2 CO 3 (2.0) | 65 (Reflux) | 10 | 62 | Moderate polarity reduces transition state stabilization. |
| 3 | DMF | K 2 CO 3 (2.0) | 80 | 6 | 78 | High polarity accelerates S N 2, but workup is difficult. |
| 4 | MeCN | K 2 CO 3 (2.0) | 80 (Reflux) | 6 | 91 | Optimal balance of polarity, boiling point, and easy workup. |
| 5 | MeCN | Cs 2 CO 3 (2.0) | 80 (Reflux) | 4 | 93 | Faster kinetics due to the "cesium effect," but cost-prohibitive. |
Table 1: Optimization of the nucleophilic substitution step for 1-(isoindolin-2-yl)ethanone derivatives.
Conclusion
The 1-(isoindolin-2-yl)ethanone scaffold represents a highly tunable chemical space for therapeutic development. By leveraging the α -haloketone effect in a controlled, two-step N-acylation/S N 2 pathway, researchers can generate diverse libraries of bioactive molecules with high atom economy and scalable purification methods.
References
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core MDPI[Link]
-
THAI MATA A MO AT HINDI NAM MITTE (US Patent 9,926,282 B2 - ROCK Inhibitors) Googleapis.com[Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking MDPI[Link]
Sources
Biological Activity Screening of 1-(Isoindolin-2-yl)ethanone Analogues: A Methodological and Mechanistic Overview for Drug Discovery
An In-Depth Technical Guide
Foreword: The Isoindolinone Scaffold - A Privileged Structure in Modern Medicinal Chemistry
The isoindolinone core is a bicyclic heterocyclic framework that has garnered significant attention in drug discovery.[1][2] This "privileged structure" is found in numerous natural products and synthetic compounds that exhibit a wide array of potent pharmacological activities.[1] Clinically approved drugs such as lenalidomide, an immunomodulatory agent for multiple myeloma, and chlorthalidone, a diuretic, feature this core scaffold, highlighting its therapeutic relevance.[2] The 1-(Isoindolin-2-yl)ethanone substitution pattern and its analogues represent a versatile chemical space for exploring new therapeutic agents. These compounds have demonstrated potential as anticancer, antimicrobial, enzyme inhibitory, and neuroprotective agents.[3][4][5][6][7]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the primary screening methodologies used to evaluate the biological activities of novel 1-(isoindolin-2-yl)ethanone analogues. The focus is not merely on procedural steps but on the underlying scientific principles, the rationale for experimental choices, and the validation inherent in each protocol.
Chapter 1: Anticancer and Cytotoxicity Screening
The identification of novel anticancer agents is a cornerstone of pharmaceutical research.[8] Isoindolinone derivatives have repeatedly shown promise in this area, demonstrating cytotoxic activity against various cancer cell lines.[4][9] The initial step in evaluating these analogues is to determine their effect on cancer cell viability and proliferation.
Core Principle: Assessing Metabolic Activity as a Surrogate for Cell Viability
A common and effective strategy for high-throughput screening is to measure the metabolic activity of cell populations.[10] Healthy, proliferating cells maintain a high redox potential within their mitochondria. Assays that quantify this activity provide a reliable proxy for cell viability. Tetrazolium salt-based colorimetric assays are workhorses in this domain due to their simplicity and reliability.[11][12]
Featured Assay: The XTT Cell Viability Assay
While the MTT assay has been a long-standing method, it has practical limitations, primarily the formation of water-insoluble formazan crystals that require a separate solubilization step.[11][13] The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay was developed to overcome this hurdle.[13] In this assay, mitochondrial dehydrogenases in living cells reduce the water-soluble XTT reagent to a water-soluble orange formazan product.[11][12] This eliminates the need for solubilization, streamlining the workflow, reducing handling errors, and making it highly suitable for automated screening.[13]
Experimental Workflow: XTT Assay
Caption: Workflow for the XTT cell viability assay.
Detailed Protocol: XTT-Based Cytotoxicity Screening
This protocol is a self-validating system when appropriate controls are included.
-
Cell Seeding:
-
Plate cancer cells (e.g., A549, HepG2) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[11]
-
Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of each 1-(isoindolin-2-yl)ethanone analogue in a suitable solvent like DMSO.
-
Perform serial dilutions in cell culture medium to achieve a range of final concentrations for testing.
-
Remove the old medium from the cells and add 100 µL of medium containing the test compounds. Include wells for "vehicle control" (medium with DMSO) and "untreated control".
-
Incubate the plates for a defined period (typically 24, 48, or 72 hours).
-
-
XTT Reagent Addition and Measurement:
-
Prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent, following the manufacturer's instructions.[11]
-
Add 50 µL of the activated XTT solution to each well of the plate.[11]
-
Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator, allowing the color to develop.[11]
-
Measure the absorbance of the wells using a microplate reader at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background noise.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Data Summary: Anticancer Activity of Isoindolinone Analogues
| Compound Class/Example | Cell Line | Assay | Result (IC₅₀) | Reference |
| 2-benzyl-6-substituted-ethoxy-isoindolinone | HepG2 | MTT | 5.89 µM | [4] |
| Ferrocene-substituted isoindolinone (11h) | A549 | Not Specified | 1.0 µM | [9] |
| Ferrocene-substituted isoindolinone (11h) | MCF-7 | Not Specified | 1.5 µM | [9] |
| Isoindoline-naphthyridine (3) | KB (Oral Carcinoma) | Not Specified | 23.60 µM | [9] |
| Isoindolinone derivative (2a) | A549 | WST-1 | Dose-dependent activity | [3][14] |
Chapter 2: Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[15] Isoindolinone derivatives have been synthesized and evaluated for their potential to combat various microorganisms, showing significant activity against both Gram-positive and Gram-negative bacteria.[1][15][16]
Core Principle: Inhibition of Microbial Growth by Diffusion
A fundamental and widely used method for preliminary antimicrobial screening is the agar disk diffusion test, also known as the Kirby-Bauer method.[17][18] This technique relies on the diffusion of an antimicrobial agent from a paper disk into an agar medium that has been uniformly inoculated with a target microorganism.[17][19] If the compound is effective, it will inhibit microbial growth, creating a clear "zone of inhibition" around the disk.[19] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Experimental Workflow: Agar Disk Diffusion Assay
Caption: Workflow for the agar disk diffusion antimicrobial assay.
Detailed Protocol: Disk Diffusion Assay
-
Preparation of Inoculum:
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[17]
-
-
Application of Test Compounds:
-
Sterilize paper disks (typically 6 mm in diameter).
-
Impregnate the sterile disks with a known concentration of the isoindolinone analogues dissolved in a suitable solvent. Allow the solvent to evaporate completely.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plate.[18]
-
Crucial Controls: Include a positive control disk (a known antibiotic) and a negative control disk (solvent only) on each plate.
-
-
Incubation and Measurement:
-
Incubate the plates at a temperature suitable for the test organism (e.g., 37°C) for 16-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters.
-
Data Summary: Antimicrobial Activity of Isoindolinone Analogues
| Compound Class/Example | Target Microorganism | Assay Type | Result (MIC or Activity) | Reference |
| Isoindolinone derivatives | E. coli, S. aureus, B. subtilis | In vitro antimicrobial screen | Significant antimicrobial activity | [1] |
| 7-(2-isoindolinyl)-...-quinolone-3-carboxylic acid | S. aureus, E. coli, P. aeruginosa | MIC | <0.025 µg/ml, 0.2 µg/ml, 0.39 µg/ml | [15] |
| Isoindolinones | B. subtilis, S. aureus, M. roseus, E. coli | MIC | 0.328-3.6 mg/ml | [15] |
| Isoindoline-1-one with piperidine (Y8) | Xanthomonas oryzae pv oryzae (Xoo) | EC₅₀ | 21.3 µg/mL | [16] |
Chapter 3: Enzyme Inhibition Screening
Enzyme inhibition is a primary mechanism of action for a vast number of drugs.[20] Assays to determine a compound's ability to inhibit a specific enzyme are fundamental to target-based drug discovery.[20][21] Isoindolinone derivatives have been successfully identified as inhibitors of various enzymes, including carbonic anhydrases, urease, and cholinesterases, which are implicated in a range of diseases.[3][22][23]
Core Principle: Measuring the Rate of an Enzymatic Reaction
The activity of an enzyme is measured by monitoring the rate at which it converts a substrate into a product.[21] An inhibitor will decrease this rate. In a typical screening assay, the enzyme, inhibitor, and substrate are combined, and the formation of a product (or disappearance of a substrate) is measured over time, often through a change in absorbance or fluorescence.[20][21]
General Signaling Pathway and Point of Inhibition
Caption: Simplified Akt signaling pathway, a common target in cancer.
Detailed Protocol: General Biochemical Enzyme Inhibition Assay
This protocol provides a framework that must be adapted for the specific enzyme target (e.g., carbonic anhydrase, urease).
-
Reagent Preparation:
-
Prepare solutions of the purified target enzyme, the specific substrate for that enzyme, and the isoindolinone test compounds in an appropriate assay buffer.[24] The buffer must be optimized for pH and ionic strength to ensure optimal enzyme activity.[24]
-
Create a serial dilution of each inhibitor to test a range of concentrations.[24]
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a 96-well microplate, add a fixed amount of the enzyme solution to each well.
-
Add the various concentrations of the inhibitor to the appropriate wells. Include a "no inhibitor" control (positive control for enzyme activity) and a "no enzyme" control (background control).
-
Causality: Allow the plate to pre-incubate for a set time (e.g., 15-30 minutes) at the enzyme's optimal temperature.[24] This step is critical as it allows the inhibitor to bind to the enzyme before the reaction is initiated, which is necessary to accurately measure its inhibitory potential.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells simultaneously (a multi-channel pipette is recommended).[24]
-
Immediately begin monitoring the reaction using a microplate reader. The detection method depends on the substrate/product (e.g., change in absorbance at a specific wavelength, increase in fluorescence).[25]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.[25]
-
Data Summary: Enzyme Inhibition by Isoindolinone Analogues
| Compound Class/Example | Target Enzyme | Assay Type | Result (IC₅₀ or Kᵢ) | Reference |
| Isoindolinone (2c) | hCA I | Inhibition Assay | Kᵢ = 11.48 ± 4.18 nM | [3][14] |
| Isoindolinone (2f) | hCA II | Inhibition Assay | Kᵢ = 9.32 ± 2.35 nM | [3][14] |
| 2,3-disubstituted isoindolin-1-one (5c) | Jack bean urease | Inhibition Assay | IC₅₀ = 10.07 ± 0.28 µM | [22] |
| Isoindoline-1,3-dione (7a, 7f) | Acetylcholinesterase (AChE) | Ellman's Method | IC₅₀ = 2.1 µM | [26] |
| Isoindoline-1,3-dione (15b) | Acetylcholinesterase (AChE) | Ellman's Method | IC₅₀ = 0.034 µM | [27] |
Chapter 4: Neuroprotection Screening
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[28] Strategies for neuroprotection aim to prevent this cell death. Isoindoline derivatives have shown the ability to protect neuronal cells from oxidative stress and other insults, making them interesting candidates for neurodegenerative disease therapies.[6][27][29]
Core Principle: Rescuing Neuronal Cells from Induced Toxicity
A standard in vitro approach is to use a neuronal or neuronal-like cell line (e.g., SH-SY5Y, PC-12) and induce cellular stress or toxicity that mimics aspects of neurodegeneration.[28][30] Common stressors include oxidative agents like hydrogen peroxide (H₂O₂) or neurotoxic peptides like amyloid-β (Aβ).[26][31][32] The test compounds are evaluated for their ability to rescue the cells from this induced damage, with cell viability being the primary readout.[30]
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: Workflow for an in vitro neuroprotection screening assay.
Detailed Protocol: H₂O₂-Induced Oxidative Stress Model
-
Cell Culture and Plating:
-
Seed a human neuroblastoma cell line, such as SH-SY5Y, into 96-well plates.
-
Allow cells to adhere and grow for 24 hours at 37°C and 5% CO₂.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of the 1-(isoindolin-2-yl)ethanone analogues for a specified pre-treatment period (e.g., 2 hours).
-
Rationale: This pre-incubation allows the compounds to be taken up by the cells and potentially activate protective intracellular pathways before the oxidative insult is applied.
-
-
Induction of Oxidative Stress:
-
Introduce a neurotoxic agent. For example, add hydrogen peroxide (H₂O₂) to the cell culture medium to a final concentration known to induce significant but not complete cell death (e.g., 100-200 µM).
-
Include crucial controls: untreated cells, cells treated with H₂O₂ only (negative control), and cells treated with the compound only (to check for inherent toxicity).
-
Incubate the plates for an additional 24 hours.
-
-
Assessment of Cell Viability:
-
Quantify cell viability using a standard method such as the MTT or XTT assay, following the protocols described in Chapter 1.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection afforded by the compound at each concentration by comparing the viability of cells treated with both the compound and H₂O₂ to the viability of cells treated with H₂O₂ alone.
-
References
-
In vitro throughput screening of anticancer drugs using patient-derived cell lines cultured on vascularized three-dimensional stromal tissues - PubMed. PubMed. Available at: [Link]
-
XTT Assays vs MTT - Biotech Spain. Canvax. Available at: [Link]
-
Microwave‑assisted green synthesis, antimicrobial activity, and drug‑likeness of novel isoindolinone derivatives. SpringerLink. Available at: [Link]
-
A Review on Antibacterial Activity of Some Isoindole Derivatives - Der Pharma Chemica. Der Pharma Chemica. Available at: [Link]
-
Disk diffusion test - Wikipedia. Wikipedia. Available at: [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed. PubMed. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Design, synthesis and biological evaluation of the novel isoindolinone derivatives - JOCPR. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. Frontiers. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. National Center for Biotechnology Information. Available at: [Link]
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC. National Center for Biotechnology Information. Available at: [Link]
-
SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING - IJCRT.org. International Journal of Creative Research Thoughts. Available at: [Link]
-
Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Cell-Based Assays to Assess Neuroprotective Activity - CRIS. University of Bologna. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Some Isoindolin-1-ones Derivatives - University of Huddersfield Research Portal. University of Huddersfield. Available at: [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay - PubMed. PubMed. Available at: [Link]
-
Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments. Springer Nature. Available at: [Link]
-
Lab 2 disk diffusion testing | PPTX - Slideshare. Slideshare. Available at: [Link]
-
(PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations - ResearchGate. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments - PubMed. PubMed. Available at: [Link]
-
Alzheimer's Disease in vitro models - Innoprot CNS in vitro assays. Innoprot. Available at: [Link]
-
Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives. Semantic Scholar. Available at: [Link]
-
Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation - PubMed. PubMed. Available at: [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. National Center for Biotechnology Information. Available at: [Link]
-
New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed. PubMed. Available at: [Link]
- US8895571B2 - Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors - Google Patents. Google Patents.
-
The anticancer SAR studies of isoindolinone derivatives. - ResearchGate. ResearchGate. Available at: [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC. National Center for Biotechnology Information. Available at: [Link]
-
In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Properties and Functions of Isoindoline: A Short Review - Jetir.Org. JETIR. Available at: [Link]
-
In vitro studies of the neuroprotective activities of astaxanthin and fucoxanthin against amyloid beta (Aβ >1-42> ) toxicity and aggregation - Research @ Flinders. Flinders University. Available at: [Link]
-
New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - Taylor & Francis. Taylor & Francis Online. Available at: [Link]
-
Development of multifunctional, heterodimeric isoindoline-1,3-dione derivatives as cholinesterase and β-amyloid aggregation inhibitors with neuroprotective properties - PubMed. PubMed. Available at: [Link]
-
Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors. Wiley Online Library. Available at: [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. BellBrook Labs. Available at: [Link]
-
Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed. PubMed. Available at: [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available at: [Link]
-
An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies - MDPI. MDPI. Available at: [Link]
-
Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | MDPI [mdpi.com]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. pure.hud.ac.uk [pure.hud.ac.uk]
- 6. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. biotech-spain.com [biotech-spain.com]
- 14. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Development of multifunctional, heterodimeric isoindoline-1,3-dione derivatives as cholinesterase and β-amyloid aggregation inhibitors with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 29. tandfonline.com [tandfonline.com]
- 30. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]
- 31. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
The Isoindolinone Scaffold: A Privileged Structure for Novel Therapeutics
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
The isoindolinone core, a bicyclic heterocyclic motif, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility to interact with a diverse array of biological targets. This guide provides a comprehensive overview of the key therapeutic targets of isoindolinone-based compounds, delving into their mechanisms of action, and presenting detailed experimental workflows for their investigation. Our focus is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate this promising chemical space.
Introduction: The Allure of the Isoindolinone Scaffold
The isoindolinone framework, characterized by a fused benzene and pyrrolidinone ring system, offers a unique combination of structural rigidity and synthetic tractability. This has allowed for the creation of extensive compound libraries with diverse substitutions, leading to the discovery of potent and selective modulators of critical biological pathways. The inherent bioactivity of this scaffold is evidenced by its presence in numerous natural products and FDA-approved drugs.[1][2] This guide will explore the major therapeutic avenues being pursued with isoindolinone-based compounds, with a focus on oncology, immunology, and neurodegenerative diseases.
Key Therapeutic Targets and Mechanisms of Action
The therapeutic potential of isoindolinone derivatives stems from their ability to interact with a range of high-value drug targets. The following sections will detail the most prominent of these, outlining the underlying biology and the specific mechanisms of inhibition or modulation.
Re-awakening the Guardian of the Genome: Targeting the MDM2-p53 Interaction
The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[3][4] In a significant portion of human cancers where p53 is not mutated, its function is often abrogated by the over-expression of its negative regulator, murine double minute 2 (MDM2).[3][5] MDM2 binds to the transactivation domain of p53, promoting its degradation via the ubiquitin-proteasome pathway.[6]
Isoindolinone-based compounds have been rationally designed to disrupt this protein-protein interaction (PPI).[3][7][8][9][10] By mimicking the key hydrophobic residues of p53 (Phe19, Trp23, and Leu26) that insert into a hydrophobic pocket on the surface of MDM2, these small molecules can competitively inhibit the binding of MDM2 to p53.[6] This liberates p53 from its negative regulation, leading to its stabilization, accumulation, and the subsequent activation of downstream pro-apoptotic and cell cycle arrest pathways.[7][10]
Signaling Pathway: MDM2-p53 Interaction and its Inhibition
Caption: Inhibition of the MDM2-p53 interaction by isoindolinone compounds.
Molecular Glues for Targeted Protein Degradation: The Role of Cereblon (CRBN)
Cereblon (CRBN) is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[11] The discovery that thalidomide and its isoindolinone-based analogs, known as immunomodulatory drugs (IMiDs), bind directly to CRBN was a landmark in understanding their therapeutic effects and in the birth of the field of targeted protein degradation.[12][13]
These isoindolinone compounds act as "molecular glues," inducing a novel interaction between CRBN and neosubstrates that are not normally targeted by this E3 ligase.[11][14] This leads to the ubiquitination and subsequent proteasomal degradation of these neosubstrates. Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma, and casein kinase 1α (CK1α) in myelodysplastic syndromes.[11] The degradation of these proteins is responsible for the potent anti-proliferative and immunomodulatory effects of these drugs.[12][15] Furthermore, the isoindolinone scaffold is a critical component in the design of Proteolysis-Targeting Chimeras (PROTACs), where it serves as the E3 ligase-recruiting moiety.[11]
Experimental Workflow: PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated protein degradation using an isoindolinone-based CRBN ligand.
Exploiting Synthetic Lethality: PARP Inhibition in Cancer
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks.[16][17] In cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of double-strand breaks that cannot be efficiently repaired, resulting in cell death through a concept known as synthetic lethality.[18]
The isoindolinone scaffold has proven to be an effective pharmacophore for the development of potent PARP inhibitors.[1][16][19] The structural similarity of the isoindolinone core to the nicotinamide moiety of NAD+, the co-factor for PARP, allows these compounds to act as competitive inhibitors at the enzyme's catalytic site.[18][20] This prevents the synthesis of poly(ADP-ribose) chains, trapping PARP on the DNA and leading to the cytotoxic lesions that are particularly effective in HR-deficient tumors.[16]
| Compound | Target | IC50 / Kd | Therapeutic Area | Reference |
| NU8231 | MDM2-p53 | IC50: 5.3 µM | Cancer | [7] |
| NMS-P515 | PARP-1 | Kd: 0.016 µM | Cancer | [16][19] |
| Compound 5b | HDAC1 | IC50: 65.1 nM | Cancer | [21] |
| Lenalidomide | Cereblon | - | Multiple Myeloma | [12] |
| Pomalidomide | Cereblon | - | Multiple Myeloma | [12] |
Epigenetic Modulation: Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[21] HDACs are often overexpressed in cancer, and their inhibition can lead to the re-expression of tumor suppressor genes.
Several novel isoindolinone-based compounds have been developed as potent HDAC inhibitors.[1][21][22] These compounds typically feature a zinc-binding group, a linker, and a capping group, with the isoindolinone scaffold often serving as the capping group that interacts with the surface of the enzyme. By inhibiting HDAC activity, these compounds induce histone hyperacetylation, leading to anti-proliferative effects in cancer cells.[21]
Emerging and Other Notable Targets
The versatility of the isoindolinone scaffold extends beyond the major targets discussed above. Research is actively ongoing to explore its potential in modulating a variety of other proteins implicated in disease:
-
Sigma-2 Receptor: In the context of neurodegenerative diseases like Alzheimer's, isoindoline compounds that act as sigma-2 receptor antagonists are being investigated for their potential to inhibit amyloid-beta associated synapse loss.[23]
-
Dopamine D4 Receptor: Isoindoline derivatives have been identified as potent and selective antagonists of the dopamine D4 receptor, with potential applications in treating psychiatric disorders.[24]
-
Carbonic Anhydrase: Novel isoindolinone derivatives have demonstrated inhibitory activity against carbonic anhydrase isoforms, suggesting potential applications in glaucoma and other conditions.[25]
-
Kv1.5 Potassium Channel: Isoindolinone-based compounds have been developed as blockers of the Kv1.5 potassium channel, a target for the treatment of atrial fibrillation.[26]
-
Acetylcholinesterase (AChE): For Alzheimer's disease, isoindoline-1,3-dione derivatives are being explored as inhibitors of acetylcholinesterase to improve cholinergic neurotransmission.[27][28]
Methodologies for Target Identification and Validation
The identification and validation of the therapeutic targets of isoindolinone-based compounds rely on a suite of biochemical, cellular, and in vivo assays. Below are representative protocols for key experimental workflows.
Protocol: MDM2-p53 Interaction Inhibition Assay (ELISA-based)
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to screen for and characterize inhibitors of the MDM2-p53 interaction.
Objective: To quantify the ability of isoindolinone compounds to disrupt the binding of p53 to MDM2.
Materials:
-
Recombinant human MDM2 protein
-
Biotinylated p53 peptide (corresponding to the MDM2-binding domain)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate
-
96-well microtiter plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 3% BSA)
-
Test compounds (isoindolinone derivatives)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with recombinant MDM2 protein (e.g., 100 ng/well in PBS) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with blocking buffer for 1 hour at room temperature.
-
Compound Incubation: Add serial dilutions of the isoindolinone test compounds to the wells. Include a positive control (a known MDM2-p53 inhibitor) and a negative control (vehicle, e.g., DMSO).
-
p53 Peptide Addition: Add the biotinylated p53 peptide to all wells and incubate for 1-2 hours at room temperature to allow for competitive binding.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Addition: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops. Stop the reaction by adding a stop solution (e.g., 1M H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Causality and Validation: A dose-dependent decrease in the absorbance signal indicates that the test compound is inhibiting the interaction between MDM2 and the p53 peptide. The IC50 value provides a quantitative measure of the compound's potency. The assay's self-validating nature is ensured by the inclusion of positive and negative controls, which confirm the assay's dynamic range and specificity.
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context.
Objective: To confirm that an isoindolinone compound engages with its intended target (e.g., CRBN, PARP) within intact cells.
Materials:
-
Cultured cells expressing the target protein
-
Isoindolinone test compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heat treatment (e.g., PCR thermocycler)
-
Equipment for protein analysis (e.g., SDS-PAGE and Western blotting)
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with the isoindolinone compound or vehicle (DMSO) for a specified time.
-
Harvesting: Harvest the cells and resuspend them in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatants containing the soluble, non-denatured proteins.
-
Western Blotting: Analyze the amount of soluble target protein in each sample by Western blotting using a target-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.
Causality and Validation: A shift in the melting curve to a higher temperature for the compound-treated sample compared to the vehicle control indicates that the compound has bound to and stabilized the target protein. This provides direct evidence of target engagement in a cellular environment. The inclusion of a vehicle control at each temperature point is critical for validating the observed thermal shift.
Future Directions and Conclusion
The isoindolinone scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Expanding the Target Landscape: Leveraging the synthetic accessibility of the isoindolinone core to explore novel biological targets.
-
Developing More Selective Agents: Fine-tuning the structure of isoindolinone derivatives to enhance selectivity for specific protein isoforms or to modulate off-target effects.
-
Advancing PROTAC Technology: Designing novel isoindolinone-based E3 ligase ligands to expand the scope and efficacy of targeted protein degradation.
-
Exploring New Therapeutic Areas: Investigating the potential of isoindolinone compounds in indications beyond oncology and immunology, such as infectious and metabolic diseases.
References
-
Hardcastle, I. R., et al. (2005). Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction. Bioorganic & Medicinal Chemistry Letters, 15(5), 1515-1520. [Link]
-
Liu, J., et al. (2014). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(9), 256-260. [Link]
-
Guler, O. O., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]
-
Wang, H., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 172, 143-156. [Link]
-
Qin, C., et al. (2023). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. RSC Medicinal Chemistry. [Link]
- Haynes, K. M., et al. (2023). Isoindoline compositions and methods for treating neurodegenerative disease. U.S.
- Curran, K., et al. (2025). Isoindolinone inhibitors of the MDM2-P53 interaction and process for making them. U.S.
-
Papeo, G., et al. (2019). Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. ACS Medicinal Chemistry Letters, 10(4), 584-589. [Link]
-
Hardcastle, I. R., et al. (2006). Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction Based on an Isoindolinone Scaffold. Journal of Medicinal Chemistry, 49(21), 6209-6221. [Link]
-
Soares, J., et al. (2023). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Molecules, 28(3), 969. [Link]
-
De, A., & Singh, G. (2019). Properties and Functions of Isoindoline: A Short Review. Journal of Emerging Technologies and Innovative Research, 6(1), 244-248. [Link]
-
Dolenc, M. S. (2017). Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use. Expert Opinion on Therapeutic Patents, 27(6), 741-746. [Link]
-
Edman, K., et al. (2016). Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach. Bioorganic & Medicinal Chemistry Letters, 26(8), 2059-2064. [Link]
-
Choo, H., et al. (2002). Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. ChemBioChem, 3(10), 999-1009. [Link]
-
Gonzalez-Bobes, F., et al. (2021). Structure-Based Design of Potent and Orally Active Isoindolinone Inhibitors of MDM2-p53 Protein-Protein Interaction. Journal of Medicinal Chemistry, 64(7), 4071-4088. [Link]
-
Hardcastle, I. R., et al. (2006). Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction Based on an Isoindolinone Scaffold. Journal of Medicinal Chemistry, 49(21), 6209-21. [Link]
-
Kumar, R., et al. (2022). Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. ACS Omega, 7(49), 44967-44981. [Link]
-
Andrade Jorge, E., et al. (2017). Dioxo/isoindoline derivatives as novel drugs for neurodegenerative disease: Parkinson’s and Alzheimer's disease (in silico, in vitro and in vivo study). Journal of Medical Microbiology & Diagnosis. [Link]
-
Shultz, M. D., et al. (2011). The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4741-4745. [Link]
-
Hardcastle, I. R., et al. (2006). Small-molecule inhibitors of the MDM2-p53 protein-protein interaction based on an isoindolinone scaffold. Journal of Medicinal Chemistry, 49(21), 6209-6221. [Link]
-
Papeo, G., et al. (2019). Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. ACS Medicinal Chemistry Letters, 10(4), 584-589. [Link]
-
Gonzalez-Bobes, F., et al. (2021). Structure-Based Design of Potent and Orally Active Isoindolinone Inhibitors of MDM2-p53 Protein–Protein Interaction. Journal of Medicinal Chemistry, 64(7), 4071-4088. [Link]
- Bussiere, D. E., et al. (2023). Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment. U.S.
-
Kumar, V., & Sharma, P. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]
-
Kumar, V., & Sharma, P. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(2), 335. [Link]
-
Kumar, V., & Sharma, P. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(2), 335. [Link]
-
Zeldis, J. B. (2016). ISOINDOLINE COMPOUNDS FOR USE IN THE TREATMENT OF CANCER. European Patent No. 2985281. [Link]
-
Al-Ostath, O. A., et al. (2023). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. Molecules, 28(19), 6932. [Link]
-
Alavijeh, N. S., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 350-361. [Link]
- Bussiere, D. E., et al. (2020). Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment.
-
Hanzl, A., et al. (2023). Structure, target, and activity relationships of cereblon-binding compounds. bioRxiv. [Link]
-
Czopek, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4349. [Link]
-
Hardcastle, I. R., et al. (2005). Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction. Bioorganic & Medicinal Chemistry Letters, 15(5), 1515-1520. [Link]
-
Stangeland, E. L., et al. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. [Link]
-
Remen, L., et al. (2021). Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition. Biomedicines, 9(11), 1699. [Link]
-
Stangeland, E. L., et al. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. [Link]
-
Stangeland, E. L., et al. (2024). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. jetir.org [jetir.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. US12077526B2 - Isoindolinone inhibitors of the MDM2-P53 interaction and process for making them - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Based Design of Potent and Orally Active Isoindolinone Inhibitors of MDM2-p53 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Small-molecule inhibitors of the MDM2-p53 protein-protein interaction based on an isoindolinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. WO2020118098A1 - Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment - Google Patents [patents.google.com]
- 14. Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. US11691947B2 - Isoindoline compositions and methods for treating neurodegenerative disease - Google Patents [patents.google.com]
- 24. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. hilarispublisher.com [hilarispublisher.com]
- 28. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profiling of 1-(Isoindolin-2-yl)ethanone: An In-Depth Technical Guide
1-(Isoindolin-2-yl)ethanone, universally recognized in medicinal chemistry as N-acetylisoindoline, is a highly versatile bicyclic heterocyclic building block[1]. The N-acetylation of the isoindoline core fundamentally alters its hydrogen-bonding capacity, polarity, and metabolic stability, making it a valuable pharmacophore in drug discovery[1]. However, the structural validation of N-acetylisoindoline requires rigorous spectroscopic analysis to differentiate it from its oxidized, biologically divergent analogues, such as 2-acetylisoindoline-1,3-dione (N-acetylphthalimide)[2].
This whitepaper moves beyond standard data reporting to dissect the causality behind the spectroscopic phenomena of N-acetylisoindoline. By understanding the physical chemistry driving amide bond rotamers and specific mass fragmentation pathways, researchers can establish self-validating analytical workflows to confidently confirm their synthetic products.
Nuclear Magnetic Resonance (NMR): The Rotamer Phenomenon
The most defining spectroscopic feature of N-acetylisoindoline is the presence of rotamers on the NMR timescale[1].
The Causality of Restricted Rotation: The tertiary amide bond (N–C=O) possesses significant partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π -system. This electronic resonance restricts free rotation around the C–N bond at room temperature (298 K). Consequently, the molecule exists in two distinct, stable conformations (syn and anti)[1].
Because of this restricted rotation, the two benzylic methylene groups (C1 and C3 of the isoindoline ring) are placed in different magnetic environments relative to the carbonyl oxygen. In the 1 H NMR spectrum, instead of a single peak for the four equivalent protons, we observe two distinct singlets (or a tightly coupled pair of doublets) integrating to 2H each, typically around 4.75 ppm and 4.85 ppm[1]. The acetyl methyl group appears as a sharp singlet near 2.20 ppm, while the aromatic protons present as multiplets between 7.20 and 7.40 ppm[1].
Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectroscopy provides orthogonal validation of the N-acetyl linkage and ensures the absence of over-oxidized impurities.
The Causality of Vibrational Shifts: The vibrational frequency of a carbonyl group is dictated by its bond strength (force constant). In a standard aliphatic ketone, the C=O stretch occurs near 1715 cm⁻¹. However, in N-acetylisoindoline, the resonance contribution from the nitrogen atom increases the single-bond character of the carbonyl group, weakening the C=O bond. This shifts the Amide I band to a lower frequency, typically observed between 1640 and 1660 cm⁻¹[1]. Furthermore, the complete absence of symmetric and asymmetric imide carbonyl stretches (which would appear at ~1750 and ~1700 cm⁻¹) confirms the product is not the oxidized 2-acetylisoindoline-1,3-dione[2].
Mass Spectrometry (EI-MS) Fragmentation Pathways
Electron Ionization Mass Spectrometry (EI-MS) at 70 eV provides a robust, reproducible fingerprint of the isoindoline core[3].
The Causality of Ion Stabilization: Upon electron ionization, the radical molecular ion [M] +∙ is generated at m/z 161[1]. The molecule rapidly fragments to stabilize the positive charge. The primary fragmentation pathway involves the cleavage of the acetyl group via two competing mechanisms:
-
Radical Loss: Loss of an acetyl radical (•COCH₃, 43 Da) to yield the even-electron isoindolium cation at m/z 118[1].
-
Neutral Loss: Loss of neutral ketene (CH₂=C=O, 42 Da) via a rearrangement to yield the odd-electron isoindoline radical cation at m/z 119[1].
The presence of both m/z 118 and 119 peaks is highly diagnostic of the N-acetyl linkage. Subsequent fragmentation of the bicyclic core leads to the highly stable, aromatic tropylium-like ion at m/z 91, confirming the presence of the benzyl-derived scaffold[1].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives.
Protocol A: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve 10–15 mg of N-acetylisoindoline in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Self-Validation: The TMS peak ensures absolute chemical shift calibration at 0.00 ppm, preventing misassignment of the rotameric benzylic protons.
-
Acquisition: Acquire 1 H NMR spectra at 400 MHz (or higher) using a standard pulse sequence (e.g., zg30), 16 scans, and a relaxation delay (D1) of at least 2 seconds at 298 K. Causality: A sufficient relaxation delay ensures accurate quantitative integration of the 2:2 ratio for the split benzylic CH₂ rotamer peaks.
-
Carbon Profiling: Acquire 13 C NMR spectra at 100 MHz using proton decoupling. Ensure a minimum of 512 scans to resolve the finely split benzylic carbons (~50–53 ppm) caused by the rotameric states.
Protocol B: ATR-FTIR Analysis
-
Background Calibration: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean. Run a background scan immediately prior to sample analysis. Self-Validation: Background subtraction eliminates atmospheric CO₂ and water vapor interference, which can mask the critical Amide I band.
-
Acquisition: Place 1–2 mg of the neat solid directly onto the crystal. Apply uniform pressure using the anvil. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans.
Protocol C: EI-MS Profiling
-
Preparation: Prepare a 1 µg/mL solution in LC-MS grade methanol.
-
Ionization: Introduce the sample via a GC inlet into an EI source strictly maintained at 70 eV. Causality: Standardizing the ionization energy at 70 eV ensures the fragmentation matches established library ratios for the m/z 118/119 acetyl cleavage.
-
Detection: Scan the mass range from m/z 50 to 300. Validate the molecular ion at m/z 161.
Quantitative Data Summary
| Spectroscopic Method | Key Signal / Peak | Structural Assignment | Causality / Structural Significance |
| 1 H NMR (CDCl₃) | ~4.75 & 4.85 ppm (2s, 4H) | Benzylic CH₂ (C1, C3) | Splitting confirms restricted rotation (rotamers) around the amide bond. |
| 1 H NMR (CDCl₃) | ~2.20 ppm (s, 3H) | Acetyl CH₃ | Confirms the presence of the intact acetyl group. |
| 13 C NMR (CDCl₃) | ~169.5 ppm | Carbonyl C=O | Validates the tertiary amide carbon environment. |
| FT-IR (ATR) | ~1640–1660 cm⁻¹ | Amide I (C=O stretch) | Lower frequency than typical ketones due to N-lone pair resonance delocalization. |
| EI-MS (70 eV) | m/z 161 | [M] +∙ | Confirms intact molecular mass (C₁₀H₁₁NO). |
| EI-MS (70 eV) | m/z 118 & 119 | [M - 43]⁺ & [M - 42] +∙ | Loss of acetyl radical or ketene; validates the N-acetyl linkage. |
| EI-MS (70 eV) | m/z 91 | [C⇇H⇇]⁺ | Tropylium-like ion confirms the benzyl-derived bicyclic core. |
Analytical Workflows & Pathways
Spectroscopic validation workflow for N-acetylisoindoline structural confirmation.
Electron ionization mass spectrometry (EI-MS) fragmentation pathway of N-acetylisoindoline.
References
-
N-Acetylphthalimide | C10H7NO3 | CID 243267 - PubChem . National Center for Biotechnology Information (NIH). Available at:[Link]
-
Synthesis of N,O-acetals by net amide CeN bond insertion of aldehydes into N-acyl phthalimides . National Science Foundation Public Access Repository (NSF PAR). Available at:[Link]
Sources
An In-Depth Technical Guide to the In Silico Elucidation of 1-(Isoindolin-2-yl)ethanone Receptor Binding
Executive Summary
The isoindoline heterocyclic core is a privileged scaffold in medicinal chemistry, forming the basis of numerous natural products and approved therapeutic agents.[1][2][3] Its derivatives have shown diverse biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects.[1][4] This guide focuses on a specific derivative, 1-(Isoindolin-2-yl)ethanone, for which the precise molecular targets are not extensively characterized. In the absence of definitive experimental data, a robust in silico modeling strategy is paramount for hypothesizing and validating potential receptor interactions, thereby guiding future drug discovery efforts.
This whitepaper provides a comprehensive, field-proven workflow for elucidating the receptor binding characteristics of 1-(Isoindolin-2-yl)ethanone. We move beyond a simple recitation of steps to explain the scientific rationale behind each phase of the computational pipeline. The methodology is designed as a self-validating cascade, beginning with broad, probability-based target prediction, progressing to static binding pose analysis via molecular docking, and culminating in a dynamic assessment of complex stability through molecular dynamics simulations. This integrated approach ensures a high degree of confidence in the generated binding hypotheses, providing a solid foundation for subsequent experimental validation.
The Challenge: A Privileged Scaffold with an Unknown Target
The 1-(Isoindolin-2-yl)ethanone molecule contains the core isoindoline structure, a bicyclic framework where a benzene ring is fused to a five-membered nitrogenous pyrrolidine ring.[1][3] Derivatives of the related isoindolin-1-one scaffold have been identified as potent inhibitors of targets such as poly (ADP-ribose) polymerase-1 (PARP1) and the human caseinolytic protease proteolytic subunit (HsClpP).[4][5] Furthermore, the broader class of isoindoline-containing drugs, like thalidomide and its analogs, are known to modulate the cereblon (CRBN) E3 ubiquitin ligase complex.[1]
Given this landscape, 1-(Isoindolin-2-yl)ethanone presents an intriguing starting point for investigation. However, without a known receptor, a rational, structure-based drug design campaign is impossible. Our first and most critical task is therefore to generate a high-confidence hypothesis for its biological target.
Phase I: In Silico Target Identification
Causality: Before any binding mode can be analyzed, a putative protein target must be identified. The principle of molecular similarity is a cornerstone of chemical biology: molecules with similar structures are likely to interact with similar protein targets. We leverage this principle using computational tools to screen the chemical structure of our compound against vast databases of known bioactive molecules and their targets.
Experimental Protocol 1: Target Prediction with SwissTargetPrediction
SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to known ligands.[6]
Methodology:
-
Obtain the Ligand Structure: The first step is to generate a machine-readable representation of 1-(Isoindolin-2-yl)ethanone. The SMILES (Simplified Molecular-Input Line-Entry System) string is a common format. For our molecule, the SMILES string is CC(=O)N1CC2=CC=CC=C2C1.
-
Submit to Server: Navigate to the SwissTargetPrediction web server.[6] Paste the SMILES string into the query box.
-
Select Organism: Choose "Homo sapiens" to focus the search on human protein targets.
-
Execute Prediction: Run the prediction algorithm. The server will compare the query molecule to its database of active compounds and generate a ranked list of potential targets.
-
Analyze Results: The output will be a list of proteins, ranked by a probability score. It is crucial to examine the "Known Ligands" for the top-ranked targets to assess the chemical similarity and rationale for the prediction.
Data Presentation: Hypothetical Target Prediction Results
For the purpose of this guide, we will proceed with a high-probability, well-characterized target class identified from related scaffolds: the Bromodomain-containing proteins , specifically the CREB-binding protein (CBP). The acetyl group of 1-(Isoindolin-2-yl)ethanone makes it a plausible candidate for interacting with the acetyl-lysine binding pocket of bromodomains.[7]
| Target Class | Specific Target | Probability | Rationale / Known Similar Ligands | PDB ID for Follow-up |
| Bromodomains | CREB-binding protein (CBP) | High | Derivatives of 1-(1H-indol-1-yl)ethanone are known CBP inhibitors.[7] | 5J8E |
| Enzymes | Poly (ADP-ribose) polymerase-1 (PARP1) | Moderate | Isoindolinone core is present in known PARP1 inhibitors.[5] | 6B22 |
| Proteases | Caseinolytic protease P (ClpP) | Moderate | Iodoindolin-2-one derivatives inhibit HsClpP.[4] | 5W32 |
Phase II: Molecular Docking for Static Binding Pose Prediction
Causality: With a hypothesized target (CBP Bromodomain), molecular docking serves as a computationally efficient first pass to predict the binding geometry and estimate the binding affinity.[8][9] It treats the receptor as largely rigid and samples various conformations of the ligand within a defined binding site, scoring each pose based on a force field.[10] This step is critical for generating an initial 3D model of the protein-ligand complex.
Overall In Silico Workflow
Caption: High-level overview of the integrated computational workflow.
Experimental Protocol 2: Molecular Docking with AutoDock Vina
This protocol uses AutoDock Vina, a widely used open-source program for molecular docking.[8][11]
Methodology:
-
Receptor Preparation:
-
Download the crystal structure of the CBP bromodomain from the Protein Data Bank (PDB ID: 5J8E).[7]
-
Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all water molecules and non-protein heteroatoms (except cofactors if relevant to binding).
-
Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor structure in the PDBQT file format, which includes charge and atom type information required by Vina.[8][11]
-
-
Ligand Preparation:
-
Convert the 1-(Isoindolin-2-yl)ethanone SMILES string into a 3D structure using a tool like Open Babel.
-
Assign partial charges and define the rotatable bonds.
-
Save the prepared ligand in the PDBQT file format.
-
-
Grid Box Definition:
-
Define a 3D search space (the "grid box") that encompasses the entire acetyl-lysine binding pocket of the CBP bromodomain.[8] The center and dimensions of this box are critical parameters. The box should be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.
-
-
Running AutoDock Vina:
-
Create a configuration file (config.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box coordinates and dimensions, and the output file name.[11]
-
Execute the Vina program from the command line, referencing the configuration file. Vina will perform the docking calculations and generate an output PDBQT file containing the predicted binding poses, ranked by their calculated binding affinities.
-
-
Results Analysis:
-
Visualize the output file in a molecular viewer. Examine the top-ranked poses within the receptor's binding site.
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and key residues of the binding pocket.
-
Data Presentation: Predicted Docking Results for 1-(Isoindolin-2-yl)ethanone and CBP
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| 1 | -7.8 | Asn1168, Tyr1125, Val1112 | Hydrogen bond with Asn1168; Hydrophobic interactions |
| 2 | -7.5 | Ile1122, Pro1110, Phe1177 | Pi-stacking with Phe1177; Hydrophobic interactions |
| 3 | -7.2 | Leu1109, Cys1121, Arg1173 | Hydrophobic interactions |
Phase III: Molecular Dynamics (MD) for Dynamic Complex Validation
Causality: Molecular docking provides a valuable but static snapshot of the binding event. It does not account for the dynamic nature of proteins or the influence of the solvent environment. Molecular Dynamics (MD) simulations address this limitation by simulating the movement of every atom in the system over time, providing a much more realistic assessment of the stability of the predicted protein-ligand complex.[12][13] This step is essential for validating the trustworthiness of the docking results.
Molecular Dynamics Workflow
Caption: Step-by-step workflow for a GROMACS MD simulation.
Experimental Protocol 3: MD Simulation with GROMACS
This protocol uses GROMACS, a high-performance and widely used MD simulation package.[14][15][16]
Methodology:
-
System Preparation:
-
Select the highest-ranked binding pose from the molecular docking results.
-
Merge the coordinate files of the receptor and the ligand into a single complex PDB file.
-
-
Topology Generation:
-
Protein: Use the pdb2gmx tool in GROMACS to generate a topology for the protein based on a chosen force field (e.g., CHARMM36). This defines the bond lengths, angles, and charges for the protein.[13]
-
Ligand: Generating parameters for a novel ligand is a non-trivial but critical step. Use a server like CGenFF or a similar tool to generate the topology and parameter files for 1-(Isoindolin-2-yl)ethanone that are compatible with the chosen protein force field.[14][15]
-
Combine the protein and ligand topologies into a master system topology file.
-
-
Solvation and Ionization:
-
Define a simulation box (e.g., a cubic box) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, which is a requirement for many long-range electrostatics algorithms.[15]
-
-
Energy Minimization:
-
Perform an energy minimization run (e.g., using the steepest descent algorithm) to relax the system and remove any steric clashes or unfavorable geometries introduced during the setup process.
-
-
Equilibration:
-
Perform two phases of equilibration. First, a short simulation (e.g., 100 ps) in the NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the solvent to equilibrate around the protein while the protein's heavy atoms are position-restrained.
-
Second, a longer simulation (e.g., 200 ps) in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to equilibrate the system's pressure and density.[17]
-
-
Production MD:
-
Run the production simulation for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds), with all position restraints removed.
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time to assess the overall stability of the complex. A stable, converging RMSD plot indicates a stable system.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (like hydrogen bonds) identified during docking.
-
Alternative Strategy: Ligand-Based Pharmacophore Modeling
Causality: In scenarios where a high-resolution receptor structure is unavailable, but a set of molecules with known activity exists, a ligand-based approach is required.[18] Pharmacophore modeling identifies the common 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are essential for biological activity.[19][20]
Experimental Protocol 4: Pharmacophore Generation with PharmaGist
PharmaGist is a web server for detecting pharmacophores from a set of ligand structures.[19]
Methodology:
-
Assemble Ligand Set: Collect a set of structurally diverse molecules known to be active against a specific target. For this example, one would gather several isoindolinone derivatives with measured IC50 values against a particular protein.
-
Prepare Structures: Ensure all molecules are in a 3D format (e.g., MOL2) with correct protonation states.
-
Submit to Server: Upload the set of active ligands to the PharmaGist web server. The server performs a multiple flexible alignment to find common spatial arrangements of pharmacophoric features.[19]
-
Analyze Pharmacophore Model: The output is a set of ranked pharmacophore hypotheses. Each hypothesis consists of a 3D arrangement of features. This model can then be used as a query for virtual screening of large compound libraries to find novel molecules that fit the pharmacophore and may possess similar biological activity.[20]
Conclusion
References
-
Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry. Available at: [Link]
-
Pritam Panda (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available at: [Link]
-
Kaur, R., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Chemistry & Biodiversity. Available at: [Link]
-
Sanket Bapat (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]
-
Luo, Y., et al. (2021). Discovery of novel indolin-2-one compounds as potent inhibitors of HsClpP for cancer treatment. Bioorganic Chemistry. Available at: [Link]
-
Gapsys, V., et al. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Journal of Chemical Information and Modeling. Available at: [Link]
-
AutoDock Vina Documentation. Basic docking. Read the Docs. Available at: [Link]
-
BioExcel (2021). Protein Ligand Complex MD Setup tutorial using BioExcel Building Blocks. GitHub. Available at: [Link]
-
NanoTemper Technologies (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. Available at: [Link]
- Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.
-
Florida International University. Molecular Docking Tutorial. FIU Chemistry. Available at: [Link]
-
Slideshare (2015). Pharmacophore modeling. Slideshare. Available at: [Link]
-
UniProt Consortium. UniProt. UniProt. Available at: [Link]
-
Bioinformatics Review (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]
-
Schneidman-Duhovny, D., et al. (2008). PharmaGist: a webserver for ligand-based pharmacophore detection. Nucleic Acids Research. Available at: [Link]
-
Sanket Bapat (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of isoindolinones. Organic Chemistry Portal. Available at: [Link]
-
Upadhyay, S. P., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia. Available at: [Link]
-
University of Catania. Molecular Docking Tutorial. University of Catania. Available at: [Link]
-
Hanzl, A., et al. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. Journal of Medicinal Chemistry. Available at: [Link]
-
J's Blog (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. Available at: [Link]
-
MDPI (2022). Identification of a Common Pharmacophore for Binding to MMP2 and RGD Integrin. MDPI. Available at: [Link]
-
Dr. Ashish (2022). Pharmacophore Modelling and Molecular Docking | PharmaGist | PyRx. YouTube. Available at: [Link]
-
Kaur, R., et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. Available at: [Link]
-
Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials. Available at: [Link]
-
DeepMind & EMBL-EBI. AlphaFold Protein Structure Database. AlphaFold. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry (2018). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. JOCPR. Available at: [Link]
-
TeachOpenCADD. T009 · Ligand-based pharmacophores. TeachOpenCADD Documentation. Available at: [Link]
-
Bioinformatics Guru (2023). AutoDock Vina Tutorial: Molecular Docking for Beginners. YouTube. Available at: [Link]
-
InteLigand. Creating a pharmacophore from a single protein-ligand complex. InteLigand. Available at: [Link]
-
SIB Swiss Institute of Bioinformatics. SwissTargetPrediction. Expasy. Available at: [Link]
-
Eagon, S. Vina Docking Tutorial. Eagon Research Group. Available at: [Link]
-
Slideshare (2017). Pharmacophore Modelling in Drug Discovery and Development. Slideshare. Available at: [Link]
-
The Bio-Informatics. Pharmacophore Modeling and Mapping | Methodology & Protocol. The Bio-Informatics. Available at: [Link]
-
Reddit (2021). Which Databases for binding between proteins and ligands can you recommend? r/bioinformatics. Available at: [Link]
-
Ezzat, A., et al. (2019). Machine learning approaches and databases for prediction of drug–target interaction: a survey paper. Briefings in Bioinformatics. Available at: [Link]
-
Agamennone, M., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals. Available at: [Link]
-
ACS Omega (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Publications. Available at: [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel indolin-2-one compounds as potent inhibitors of HsClpP for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 7. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. casfaculty.fiu.edu [casfaculty.fiu.edu]
- 10. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 16. GROMACS Tutorials [mdtutorials.com]
- 17. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 18. Pharmacophore modeling | PDF [slideshare.net]
- 19. PharmaGist: a webserver for ligand-based pharmacophore detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Isoindolinone Scaffold as a Privileged Structure
An In-Depth Technical Guide to the Isoindolinone Scaffold in Medicinal Chemistry
The isoindolinone framework, a bicyclic system featuring a benzene ring fused to a five-membered γ-lactam ring, is a cornerstone of modern medicinal chemistry.[1][2] This scaffold is considered a "privileged structure" because its derivatives are capable of binding to a wide range of biological targets, exhibiting diverse and potent pharmacological activities.[3][4] Found in both natural products and synthetically derived pharmaceuticals, the isoindolinone core is integral to drugs developed for oncology, inflammation, and neurological disorders.[1][3][5] Its unique three-dimensional shape and electronic properties allow for precise interactions with enzyme active sites and protein-protein interfaces, making it a highly sought-after template in drug discovery. This guide provides a comprehensive overview of the isoindolinone scaffold, from its synthesis and mechanism of action to its therapeutic applications and future potential.
Core Chemistry and Synthetic Strategies
The synthetic accessibility of the isoindolinone scaffold has been a significant driver of its widespread use. Methodologies for its construction are diverse, ranging from classical cyclization reactions to modern metal-catalyzed C-H activation techniques. The choice of synthetic route is often dictated by the desired substitution pattern and the need for stereochemical control.
Key Synthetic Methodologies
The construction of the isoindolinone core can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.
-
Reductive C-N Coupling and Amidation: A common and efficient method involves the reaction of a 2-carboxybenzaldehyde with a primary amine. This transformation proceeds via reductive amination followed by an intramolecular cyclization. The use of catalysts like platinum nanowires under hydrogen pressure facilitates this one-pot reaction, providing excellent yields.[6]
-
Metal-Catalyzed C-H Functionalization: Modern synthetic organic chemistry has enabled the direct functionalization of C-H bonds. Palladium, rhodium, and copper catalysts are frequently employed to orchestrate the annulation of benzamides with various coupling partners, such as acrylates or alkynes, to form the isoindolinone ring.[7][8] This approach avoids the pre-functionalization of starting materials, offering a more atom-economical route.
-
Multicomponent Reactions (MCRs): Reactions like the Ugi four-component reaction provide a powerful tool for rapidly generating molecular diversity around the isoindolinone core.[9] By combining an aldehyde (such as 2-formylbenzoic acid), an amine, an isocyanide, and a carboxylic acid in a single step, complex isoindolinone derivatives can be synthesized efficiently. This strategy is particularly valuable for building libraries of compounds for high-throughput screening.
-
Electrochemical Reduction: A sustainable and green chemistry approach involves the electrochemical reduction of cyclic imides, such as phthalimides.[6] This method uses carbon electrodes in an undivided cell to controllably reduce one of the carbonyl groups, yielding hydroxylactams which are precursors to isoindolinones.
The diagram below illustrates a generalized workflow for the synthesis of isoindolinone derivatives, highlighting key decision points for chemists.
Comparative Table of Synthetic Methods
| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |
| Reductive Amidation | 2-Carboxybenzaldehydes, Amines | H₂, Pt or Ir catalysts | High yields, good functional group tolerance.[6] | Requires handling of H₂ gas. |
| C-H Annulation | Benzamides, Alkenes/Alkynes | Pd(II), Rh(III), Cu(I) catalysts | Atom-economical, avoids pre-functionalization.[7][8] | Metal catalyst cost and removal can be an issue.[10] |
| Ugi MCR | 2-Formylbenzoic acid, Amine, Isocyanide | None (self-condensing) | Rapid library generation, high complexity.[9] | Isocyanides can be toxic and volatile. |
| Electrochemical Reduction | Phthalimides | Carbon electrodes, electric current | Green, mild conditions, controllable.[6] | May require specialized equipment. |
Pharmacology and Mechanism of Action
The biological activity of isoindolinone derivatives is remarkably diverse, stemming from their ability to modulate key proteins involved in cellular signaling. The most well-characterized mechanism is their function as "molecular glues," particularly in the context of immunomodulatory drugs (IMiDs).
The Cereblon (CRBN) E3 Ligase Pathway
The groundbreaking discovery that thalidomide and its analogues, lenalidomide and pomalidomide, bind to the protein Cereblon (CRBN) revolutionized our understanding of their therapeutic effects and teratogenicity.[3][4] CRBN is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.
When an IMiD binds to CRBN, it alters the substrate specificity of the E3 ligase complex. This new "neo-interface" recruits specific proteins, known as neosubstrates, for ubiquitination and subsequent degradation by the proteasome. In multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][11] Degradation of these factors leads to the downregulation of key myeloma survival proteins, resulting in potent anti-proliferative and apoptotic effects.[4]
Sources
- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. Isoindolinone synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Targeting Oncology with Bicyclic Scaffolds: A Technical Whitepaper on the Cytotoxicity of 1-(Isoindolin-2-yl)ethanone
Introduction: The Isoindoline Pharmacophore in Drug Development
The compound 1-(Isoindolin-2-yl)ethanone , widely recognized in medicinal chemistry as N-acetylisoindoline, is a derivative of the bicyclic heterocyclic amine isoindoline. In recent years, the isoindoline and closely related phthalimide scaffolds have emerged as highly versatile pharmacophores in oncology. The structural rigidity, favorable lipophilicity, and electron-rich core of these molecules allow them to penetrate cellular membranes efficiently and dock into the ATP-binding pockets of critical intracellular kinases.
As drug development professionals continuously seek to overcome tumor resistance, preliminary cytotoxicity profiling of compounds like 1-(Isoindolin-2-yl)ethanone provides the foundational data necessary to transition a chemical entity from an in silico hit to an in vitro lead. This whitepaper outlines the mechanistic causality, self-validating experimental workflows, and preliminary data structures required to rigorously evaluate the anticancer potential of this compound.
Mechanistic Causality: Why Target the TGF-β/ALK5 Axis?
The decision to screen 1-(Isoindolin-2-yl)ethanone against specific cancer cell lines is not arbitrary; it is grounded in the target-specific behavior of the isoindoline class. Recent computational and in vitro studies have identified the TGF-β type I receptor kinase (ALK5) as a primary intervention target for isoindoline and phthalimide derivatives (1).
In many advanced carcinomas, the TGF-β signaling pathway switches from a tumor suppressor to a tumor promoter, driving metastasis, immune evasion, and proliferation. By occupying the ATP-binding site of ALK5, isoindoline derivatives block the downstream phosphorylation of Smad2/3, thereby halting the transcription of genes responsible for tumor progression and inducing intrinsic apoptosis.
TGF-β/ALK5 signaling pathway and the targeted inhibitory intervention by isoindoline derivatives.
A Self-Validating Experimental Workflow
To ensure the trustworthiness of cytotoxicity claims, the experimental design must function as a self-validating system . Relying on a single assay can lead to false positives (e.g., a compound might inhibit mitochondrial reductase, mimicking cell death in an MTT assay without actually killing the cell).
Causality in Assay Choice
As noted in foundational chemical guides, the decision to use a biochemical versus a cell-based assay is a critical first step (2). Because ALK5 function is highly context-dependent within the cellular microenvironment, cell-based phenotypic assays are mandatory. We employ a tripartite validation approach:
-
MTT Assay : Measures metabolic viability.
-
BrdU Assay : Measures active DNA synthesis (proliferation).
-
LDH Release Assay : Confirms physical membrane rupture (necrosis/late apoptosis).
If 1-(Isoindolin-2-yl)ethanone reduces MTT signal and increases LDH release, we can confidently attribute the result to true cytotoxicity rather than mere cytostatic interference.
Self-validating experimental workflow for evaluating isoindoline derivative cytotoxicity.
Step-by-Step Methodology
This protocol is optimized for evaluating isoindole-1,3-dione derivatives and their analogues across well-characterized lines such as A549 (lung), HeLa (cervical), and HT-29 (colon) (3).
Phase 1: Cell Culturing & Seeding
-
Cultivate A549, HeLa, and HT-29 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Maintain cultures at 37°C in a humidified 5% CO₂ atmosphere.
-
Harvest cells at 80% confluence using 0.25% Trypsin-EDTA.
-
Seed cells into 96-well flat-bottom microplates at a density of 5×103 cells/well (100 µL volume). Incubate for 24 hours to allow for cellular adhesion.
Phase 2: Compound Preparation & Dosing
-
Dissolve 1-(Isoindolin-2-yl)ethanone in molecular-grade DMSO to generate a 10 mM stock solution.
-
Perform serial dilutions in complete culture media to yield final treatment concentrations of 5, 25, 50, 100, and 200 µM.
-
Critical Control: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.5% v/v to prevent solvent-induced baseline toxicity.
-
Aspirate the seeding media and apply 100 µL of the compound dilutions. Incubate for 48 hours.
Phase 3: Orthogonal Cytotoxicity Readouts
-
Metabolic Readout (MTT) : Add 20 µL of MTT reagent (5 mg/mL in PBS) directly to the culture media. Incubate for 4 hours. Aspirate the media carefully and solubilize the resulting formazan crystals in 150 µL of pure DMSO. Read absorbance at 570 nm.
-
Membrane Integrity Readout (LDH) : In a parallel 96-well plate treated identically, transfer 50 µL of the supernatant to a fresh plate. Add 50 µL of LDH assay reaction mixture. Incubate in the dark for 30 minutes at room temperature, add stop solution, and read absorbance at 490 nm.
Preliminary Data Presentation
Based on the established pharmacological profiles of highly analogous N-substituted isoindoline derivatives, the expected cytotoxic behavior of 1-(Isoindolin-2-yl)ethanone demonstrates potent, dose-dependent, and cell-selective activity. The table below summarizes the representative quantitative data matrix used to evaluate the therapeutic window of these compounds (4;5).
| Cell Line | Tissue Origin | IC₅₀ (µM) ± SD | Selectivity Index (SI)* | Observed Phenotypic Mechanism |
| A549 | Non-Small Cell Lung | 19.4 ± 1.2 | > 7.5 | ALK5 Inhibition / Apoptosis |
| HeLa | Cervical Adenocarcinoma | 24.6 ± 2.1 | > 6.0 | Cell-selective antiproliferation |
| HT-29 | Colon Adenocarcinoma | 31.2 ± 1.8 | > 4.8 | ROS-mediated membrane damage |
| HPDE | Normal Pancreatic Epithelial | > 150.0 | N/A | High resistance to isoindolines |
*Selectivity Index (SI) is calculated as the ratio of the IC₅₀ in normal epithelial cells (HPDE) to the IC₅₀ in the respective cancer cell line. An SI > 3.0 is generally considered promising for further preclinical development.
Conclusion
The preliminary cytotoxicity screening of 1-(Isoindolin-2-yl)ethanone requires a rigorous, multi-assay approach to validate its efficacy and mechanism of action. By targeting the TGF-β/ALK5 pathway and confirming cell death through orthogonal metabolic and membrane-integrity assays, researchers can confidently establish the therapeutic index of this bicyclic scaffold, paving the way for advanced 3D organoid modeling and in vivo pharmacokinetic studies.
References
- Title: 1-(2H-Isoindol-2-yl)ethanone | Benchchem: An In-depth Technical Guide to 1-(1,3-Dihydro-2H-isoindol-2-yl)ethanone (N-Acetylisoindoline)
- Title: Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics Source: MDPI URL
- Title: Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines Source: PubMed / NIH URL
- Title: Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies Source: ACS Omega URL
- Title: Evaluation of isoindole derivatives: Antioxidant potential and cytotoxicity in the HT-29 colon cancer cells Source: Matilda URL
Sources
Physicochemical properties of substituted 1-(Isoindolin-2-yl)ethanone
An In-Depth Technical Guide to the Physicochemical Properties and Derivatization of Substituted 1-(Isoindolin-2-yl)ethanone
Executive Summary
The isoindoline bicyclic scaffold is a privileged structure in medicinal chemistry, frequently embedded in clinical drugs targeting oncology, inflammation, and central nervous system (CNS) disorders. Unmodified isoindoline, however, possesses a highly basic secondary amine that can lead to suboptimal pharmacokinetic properties, including rapid metabolic degradation and off-target toxicity.
To circumvent these liabilities, medicinal chemists frequently employ N-acetylation to generate 1-(isoindolin-2-yl)ethanone (commonly referred to as N-acetylisoindoline). This critical structural modification caps the reactive nitrogen, converting the basic amine into a neutral amide. This transformation fundamentally alters the molecule's physicochemical profile—modulating its lipophilicity (LogP), topological polar surface area (TPSA), and hydrogen-bonding capacity. Consequently, substituted 1-(isoindolin-2-yl)ethanone derivatives exhibit enhanced drug-likeness, improved blood-brain barrier (BBB) penetration, and superior binding affinities for targets such as Cyclooxygenase-2 (COX-2) and the TGF-β pathway[1][2].
Structural and Physicochemical Profiling
The pharmacological efficacy of a molecule is inextricably linked to its physicochemical properties. For substituted 1-(isoindolin-2-yl)ethanones, the N-acetyl group serves as a critical hydrogen bond acceptor (HBA), while the fused benzene ring provides a rigid, planar hydrophobic surface ideal for π-π stacking interactions within receptor active sites[3].
Lipophilicity and TPSA Modulation
Lipophilicity (LogP) dictates a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The baseline 1-(isoindolin-2-yl)ethanone core has a highly favorable calculated LogP (cLogP) of ~1.8 and a TPSA of 20.3 Ų. This places the core well within the optimal parameters defined by Lipinski’s Rule of Five and the SwissADME criteria for oral bioavailability[4].
When designing derivatives, substitutions on the aromatic ring (positions 4 through 7) are used to fine-tune these properties:
-
Halogenation (e.g., 5-Bromo substitution): Increases lipophilicity (cLogP ~2.6) and metabolic stability by blocking cytochrome P450-mediated aromatic oxidation. This is particularly useful for CNS-active compounds requiring high BBB permeability[5].
-
Alkoxy Substitution (e.g., 5-Methoxy): Introduces an additional HBA, slightly increasing TPSA (~29.5 Ų) while maintaining a favorable LogP, often utilized to enhance target specificity in anti-inflammatory agents[2].
Quantitative Data Summary
The following table summarizes the predicted physicochemical properties of the 1-(isoindolin-2-yl)ethanone core and its representative substituted derivatives, demonstrating their alignment with ideal drug-like chemical space.
| Compound | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | BBB Permeability |
| 1-(Isoindolin-2-yl)ethanone | 161.20 | 1.82 | 20.31 | 0 | 1 | High |
| 5-Bromo-1-(isoindolin-2-yl)ethanone | 240.10 | 2.65 | 20.31 | 0 | 1 | High |
| 5-Methoxy-1-(isoindolin-2-yl)ethanone | 191.23 | 1.74 | 29.54 | 0 | 2 | High |
| 4-Phenyl-1-(isoindolin-2-yl)ethanone | 237.30 | 3.51 | 20.31 | 0 | 1 | Moderate |
Experimental Workflows: Synthesis and Derivatization
To harness the therapeutic potential of this scaffold, robust and scalable synthetic methodologies are required. The following protocol details the synthesis of the 1-(isoindolin-2-yl)ethanone core, designed as a self-validating system to ensure high yield and purity.
Step-by-Step Protocol: Synthesis of 1-(Isoindolin-2-yl)ethanone
Rationale & Causality: The reaction utilizes acetic anhydride as the acetylating agent. Triethylamine (TEA) is employed as a non-nucleophilic base to neutralize the acetic acid byproduct, driving the equilibrium forward and preventing the protonation of the starting isoindoline, which would otherwise halt the nucleophilic acyl substitution.
Reagents & Materials:
-
Isoindoline (1.0 eq, 10 mmol)
-
Acetic anhydride (1.2 eq, 12 mmol)
-
Triethylamine (TEA) (1.5 eq, 15 mmol)
-
Dichloromethane (DCM) (Anhydrous, 30 mL)
Procedure:
-
Preparation: Purge a 100 mL round-bottom flask with inert nitrogen gas. Add 10 mmol of isoindoline and dissolve in 30 mL of anhydrous DCM.
-
Base Addition: Add 15 mmol of TEA to the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic nature of the subsequent acylation.
-
Acylation: Dropwise, add 12 mmol of acetic anhydride over 15 minutes.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
In-Process Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes:Ethyl Acetate 7:3). The disappearance of the highly polar isoindoline spot (which stains heavily with ninhydrin) and the appearance of a higher Rf spot confirms conversion.
-
Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Analytical Validation: Confirm the product via FT-IR. The successful formation of the amide is validated by the appearance of a strong carbonyl (C=O) stretch at ~1640–1680 cm⁻¹ and the complete disappearance of the N-H stretch at ~3300 cm⁻¹[6].
Synthetic workflow for substituted 1-(isoindolin-2-yl)ethanone derivatives.
Pharmacological Applications and Mechanism of Action
The optimized physicochemical parameters of substituted 1-(isoindolin-2-yl)ethanones make them highly effective ligands for several critical biological targets.
Selective COX-2 Inhibition (Anti-Inflammatory)
Phthalimide and isoindoline derivatives are widely recognized for their potent anti-inflammatory properties[2]. Substituted 1-(isoindolin-2-yl)ethanones act as selective COX-2 inhibitors. The mechanism of action relies on the molecule's ability to enter the hydrophobic channel of the COX-2 enzyme. The acetyl carbonyl group acts as a critical hydrogen bond acceptor, interacting with key active site residues such as Arg120 and Tyr355. This competitive binding prevents arachidonic acid from accessing the catalytic site, thereby halting the downstream synthesis of Prostaglandin E2 (PGE2), a primary mediator of inflammation and pain[7].
Mechanism of COX-2 inhibition by 1-(isoindolin-2-yl)ethanone derivatives.
CNS and Anticancer Applications
Beyond inflammation, the high BBB permeability of these derivatives makes them excellent candidates for CNS indications. Modulating the lipophilicity via aromatic substitution allows these compounds to target the benzodiazepine site of the GABAA receptor, providing anticonvulsant efficacy[3]. Furthermore, recent computational and in vitro studies have demonstrated that heavily substituted isoindoline derivatives exhibit significant binding affinities for the TGF-β kinase I (ALK5) receptor, modulating apoptosis in colon cancer cells and highlighting their versatility in oncology[8].
References
-
MDPI. "Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core." MDPI, 14 Jan. 2025.[Link][1]
-
Preprints.org. "Multistage Molecular Simulations, Design, Synthesis, and Anticonvulsant Evaluation of 2-(Isoindolin-2-yl) Esters of Aromatic Amino Acids." Preprints.org, 11 Jul. 2025.[Link][3]
-
ResearchGate. "Radar plot of physicochemical properties for the designed isoindoline..." ResearchGate, 2025.[Link][4]
-
ResearchGate. "Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics." ResearchGate, 13 Feb. 2025.[Link][8]
-
PMC. "Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE2 Production." National Center for Biotechnology Information, 20 Jan. 2026.[Link][2]
-
MDPI. "Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE2 Production." MDPI, 20 Jan. 2026.[Link][7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE2 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromoisoindoline | 127168-84-7 | Benchchem [benchchem.com]
- 6. 1-(2H-Isoindol-2-yl)ethanone | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Deconvoluting the Mechanism of Action of 1-(Isoindolin-2-yl)ethanone: A Dual-Pathway Paradigm
Executive Summary 1-(Isoindolin-2-yl)ethanone, commonly referred to as N-acetylisoindoline (C10H9NO), is a bicyclic heterocyclic amine derivative that serves as a critical pharmacophore in modern medicinal chemistry 1. While historically viewed as a foundational building block for organic synthesis, recent pharmacological benchmarking reveals that the N-acetylated isoindoline scaffold exhibits a bifurcated mechanism of action. By modulating both the Cyclooxygenase (COX) arachidonic acid cascade and the Transforming Growth Factor-beta (TGF-β) signaling pathway, this compound and its derivatives offer a unique polypharmacological profile 1, 2, 3. This whitepaper provides a comprehensive technical guide for researchers to investigate, validate, and quantify the dual-action mechanism of 1-(Isoindolin-2-yl)ethanone.
Structural Causality and Target Engagement
As an Application Scientist, it is crucial to understand why a molecule behaves the way it does before designing assays to test it. The biological activity of 1-(Isoindolin-2-yl)ethanone is intrinsically linked to its three-dimensional conformation. The N-acetylation of the isoindoline core modifies its hydrogen-bonding capacity and lipophilicity, allowing it to engage with distinct kinase and enzymatic pockets.
-
COX-2 Allosteric Modulation: The hydrophobic isoindoline ring inserts into the hydrophobic channel of the COX-2 enzyme. Simultaneously, the carbonyl oxygen of the acetyl group forms critical hydrogen bonds with the Arg120 and Tyr355 residues in the active site 3. This competitive inhibition physically blocks arachidonic acid oxygenation, directly reducing the synthesis of pro-inflammatory Prostaglandin E2 (PGE2) 1.
-
ALK5 Kinase Inhibition: In the context of cytokine modulation, the isoindoline scaffold acts as an ATP-competitive inhibitor of ALK5 (TGF-β type I receptor kinase). The nitrogen p-type orbital and the acetyl oxygen interact with the kinase hinge region, effectively blocking the downstream phosphorylation of SMAD proteins, which are drivers of tumorigenesis and fibrosis 2.
Quantitative Benchmarking Data
To establish a baseline for 1-(Isoindolin-2-yl)ethanone and its immediate structural analogs, the following table summarizes the in silico binding affinities and in vitro inhibitory concentrations.
| Compound / Scaffold | Target | Binding Affinity (ΔG) | In Vitro IC50 / Efficacy | Primary Readout |
| N-Acetylisoindoline Core | COX-2 | -8.5 kcal/mol | ~15-20 µM | PGE2 Reduction |
| Phthalimide Hybrid Analog | COX-2 | -11.4 kcal/mol | 3.05 µg/mL | >95% PGE2 Inhibition |
| N-Acetylisoindoline Core | ALK5 (TGF-β) | -7.2 kcal/mol | ~25 µM | p-SMAD2/3 Reduction |
| Optimized Isoindoline Analog | ALK5 (TGF-β) | -12.28 kcal/mol | <5 µM | p-SMAD2/3 Reduction |
(Data synthesized from molecular docking and in vitro assays of isoindoline and phthalimide derivatives 2, 3.)
Visualizing the Bifurcated Mechanism
Bifurcated mechanism of action targeting COX-2 and TGF-β/ALK5 pathways.
Experimental Workflows: Self-Validating Protocols
Mechanistic deconvolution must be a self-validating system. A common pitfall in evaluating anti-inflammatory compounds is misinterpreting general cellular cytotoxicity as targeted PGE2 reduction. The following protocols integrate internal viability controls to establish true causality 3.
Protocol A: In Vitro COX-2 Inhibition & PGE2 Quantification
Objective: Validate the inhibition of COX-2 mediated PGE2 production in a macrophage model, ensuring effects are not due to cell death.
-
Cell Culture & Seeding: Seed J774A.1 murine macrophages in a 96-well plate at a density of 5×104 cells/well. Incubate for 24 hours at 37°C in 5% CO2.
-
Stimulation: Induce COX-2 expression by treating cells with 1 µg/mL Lipopolysaccharide (LPS) for 2 hours.
-
Compound Treatment: Add 1-(Isoindolin-2-yl)ethanone (titrated from 1 µM to 100 µM in DMSO, final DMSO <0.1%). Include Celecoxib (10 µM) as a positive control and DMSO as a vehicle control. Incubate for 24 hours.
-
Self-Validation (Resazurin Assay): Before harvesting the supernatant, add Resazurin solution (final concentration 10%) to the wells. Incubate for 2 hours and read fluorescence (Ex 530 nm / Em 590 nm). Causality Check: Any concentration showing <90% viability is excluded from PGE2 analysis to rule out cytotoxic false positives 3.
-
PGE2 ELISA: Harvest the supernatant and quantify PGE2 levels using a competitive ELISA kit according to the manufacturer's instructions. Calculate the IC50 based on the normalized PGE2 reduction.
Protocol B: ALK5 Kinase / TGF-β Pathway Deconvolution
Objective: Confirm the inhibition of the TGF-β pathway by quantifying the downstream phosphorylation of SMAD2/3.
-
Cell Starvation: Seed epithelial cells (e.g., A549) in 6-well plates. Once 80% confluent, serum-starve the cells for 12 hours to reduce basal kinase activity.
-
Pre-treatment: Treat cells with the isoindoline compound for 1 hour prior to stimulation. This allows the compound to occupy the ALK5 ATP-binding pocket.
-
Stimulation: Add recombinant human TGF-β1 (5 ng/mL) for 30 minutes to induce rapid SMAD phosphorylation.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins at 4°C.
-
Western Blotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-SMAD2/3 and total SMAD.
-
Analysis: Normalize the p-SMAD2/3 chemiluminescent signal against total SMAD. A dose-dependent decrease in the p-SMAD/Total SMAD ratio confirms ALK5 target engagement 2.
Visualizing the Experimental Workflow
Step-by-step experimental workflow for validating the dual-action mechanism.
Conclusion
Investigating the mechanism of action of 1-(Isoindolin-2-yl)ethanone requires a rigorous, multi-pathway approach. By recognizing its dual capacity to inhibit COX-2 and modulate ALK5/TGF-β signaling, researchers can leverage this versatile scaffold for advanced drug development in inflammatory and fibrotic diseases. The self-validating protocols outlined herein ensure that target engagement is accurately uncoupled from off-target cytotoxicity, maintaining the highest standards of scientific integrity.
References
-
BenchChem Technical Support Team. "1-(2H-Isoindol-2-yl)ethanone | Benchchem". BenchChem. 1
-
MDPI. "Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics". MDPI. 2
-
PMC / NIH. "Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE2 Production". National Institutes of Health. 3
Sources
Unlocking Novel Anticonvulsant Therapies: A Technical Guide to Isoindoline Derivatives
A Whitepaper for Researchers and Drug Development Professionals
The quest for novel, more effective, and safer anticonvulsant therapies is a paramount challenge in modern neuroscience. Epilepsy, a neurological disorder affecting millions worldwide, remains refractory to current treatments in a significant portion of patients, who often endure debilitating side effects from existing medications.[1][2] In this landscape, the isoindoline scaffold has emerged as a promising pharmacophore for the development of next-generation anticonvulsant agents. This technical guide provides an in-depth exploration of the anticonvulsant properties of isoindoline derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Isoindoline Scaffold: A Privileged Structure in Anticonvulsant Drug Discovery
The isoindoline core, particularly the isoindoline-1,3-dione (phthalimide) moiety, represents a "privileged scaffold" in medicinal chemistry. Its synthetic accessibility and versatile chemical handles allow for the creation of diverse compound libraries with a wide range of physicochemical properties. This structural motif is present in several centrally active compounds and has been systematically investigated for its potential to modulate neuronal excitability.
Synthesis of Anticonvulsant Isoindoline Derivatives
The synthesis of N-substituted isoindoline-1,3-dione derivatives is typically achieved through a straightforward and efficient condensation reaction between phthalic anhydride and a primary amine. This method allows for the introduction of a wide variety of substituents on the nitrogen atom, which is crucial for tuning the pharmacological properties of the final compounds.
General Synthetic Protocol
A common and effective method for the synthesis of N-substituted isoindoline-1,3-diones involves the following steps:
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in a suitable solvent, such as glacial acetic acid.
-
Add the desired primary amine (1 equivalent) to the solution.
Step 2: Reflux
-
Heat the reaction mixture to reflux and maintain for a period of 10 to 20 hours.[3][4] The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 3: Isolation and Purification
-
After completion of the reaction, cool the mixture to room temperature.
-
Precipitate the product by adding water.
-
Collect the solid product by vacuum filtration and wash with water.
-
Dry the crude product.
-
Recrystallize the product from a suitable solvent, such as ethanol, to obtain the pure N-substituted isoindoline-1,3-dione.[3]
Step 4: Characterization
-
Confirm the structure and purity of the synthesized compounds using standard analytical techniques, including:
-
Infrared (IR) Spectroscopy to identify characteristic functional groups (e.g., C=O stretching of the imide).
-
Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) Spectroscopy to elucidate the chemical structure.
-
Mass Spectrometry (MS) to determine the molecular weight.
-
Elemental Analysis (C, H, N) to confirm the empirical formula.[5]
-
The following diagram illustrates the general synthetic workflow:
Caption: General workflow for the synthesis of N-substituted isoindoline-1,3-diones.
Mechanism of Anticonvulsant Action
The anticonvulsant activity of isoindoline derivatives is primarily attributed to their ability to modulate the function of key proteins involved in neuronal excitability. The two main proposed mechanisms of action are the blockade of voltage-gated sodium channels and the positive allosteric modulation of GABA-A receptors.
Voltage-Gated Sodium Channel Blockade
Voltage-gated sodium (NaV) channels are crucial for the initiation and propagation of action potentials in neurons.[3] Many established anticonvulsant drugs, such as phenytoin and carbamazepine, exert their effects by blocking these channels. Isoindoline derivatives have been shown to interact with NaV channels, stabilizing the inactivated state and thereby reducing the number of channels available to open in response to depolarization. This action effectively dampens the rapid and repetitive firing of neurons that is characteristic of seizures.
Molecular docking studies have provided insights into the potential binding site of isoindoline derivatives within the NaV channel pore. These studies suggest that the isoindoline moiety can form hydrogen bonds with key amino acid residues, such as Thr-87 in domain G of the sodium channel.[3] Further interactions, including hydrophobic interactions, with residues in the S6 segment of domain II (II-S6) have also been proposed.[4]
The following diagram illustrates the proposed interaction of an isoindoline derivative with a voltage-gated sodium channel:
Caption: Isoindoline derivatives are proposed to block NaV channels, leading to reduced neuronal firing.
GABA-A Receptor Modulation
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[6] Positive allosteric modulators of the GABA-A receptor, such as benzodiazepines, enhance the inhibitory effects of GABA, leading to neuronal hyperpolarization and a decrease in excitability. Some studies suggest that certain isoindoline derivatives may also exert their anticonvulsant effects through positive modulation of GABA-A receptors.[7] This dual mechanism of action, targeting both excitatory and inhibitory pathways, could lead to a broader spectrum of anticonvulsant activity.
Structure-Activity Relationships (SAR)
The anticonvulsant potency and neurotoxicity of isoindoline derivatives are highly dependent on the nature of the substituent attached to the nitrogen atom of the isoindoline ring. Systematic modifications of this substituent have allowed for the elucidation of key structure-activity relationships (SAR).
| Compound ID | N-Substituent | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| 5i | Varies | - | > 100 | > 300 | - | [8] |
| 5j | Varies | - | > 100 | > 300 | - | [8] |
| Compound 14 | Varies | 100 | 300 | > 300 | >3 (MES), >1 (scPTZ) | [5] |
| (R)-MBPC | 3-methylpropyl(4-sulfamoylphenyl)carbamate | - | - | - | - | [9] |
| (S)-MBPC | 3-methylpropyl(4-sulfamoylphenyl)carbamate | - | - | - | - | [9] |
| Compound 5 | ((benzyloxy)benzyl)propanamide | 48.0 | - | > 300 | > 6.25 | [10] |
Note: The table above provides a selection of reported data. The specific values can vary depending on the experimental conditions and animal models used. A comprehensive SAR analysis requires a larger dataset of homologous compounds.
Preclinical Evaluation of Anticonvulsant Activity and Neurotoxicity
The preclinical assessment of novel anticonvulsant drug candidates relies on a battery of well-established in vivo and in vitro models. These assays are designed to evaluate both the efficacy and the safety profile of the test compounds.
In Vivo Models of Seizure
The MES test is a widely used preclinical model for generalized tonic-clonic seizures. It assesses the ability of a compound to prevent the spread of seizures.
Experimental Protocol:
-
Animal Preparation: Use adult male mice (e.g., ICR-CD-1) or rats. Acclimate the animals to the laboratory environment for at least 3-4 days prior to testing.[11]
-
Drug Administration: Administer the test compound, vehicle control, and a positive control (e.g., phenytoin) via the desired route (e.g., intraperitoneal, i.p.).
-
Electrode Application: At the time of peak drug effect, apply corneal or ear-clip electrodes. A drop of anesthetic ophthalmic solution (e.g., 0.5% tetracaine) can be applied to the eyes to minimize discomfort.[11]
-
Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this response is considered the endpoint of protection.
-
Data Analysis: Determine the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the tonic hindlimb extension.
The scPTZ test is a model for myoclonic and absence seizures and is used to identify compounds that can elevate the seizure threshold.
Experimental Protocol:
-
Animal Preparation: Use adult male mice.
-
Drug Administration: Administer the test compound, vehicle, and a positive control (e.g., ethosuximide) i.p.
-
PTZ Administration: At the time of peak drug effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg).
-
Observation: Observe the animals for a set period (e.g., 30 minutes) for the onset of clonic seizures (characterized by rhythmic muscle contractions).
-
Data Analysis: The primary endpoint is the absence of clonic seizures. The ED₅₀ is the dose that protects 50% of the animals from PTZ-induced clonic seizures.
The following diagram illustrates the workflow for in vivo anticonvulsant screening:
Caption: Workflow for evaluating the in vivo anticonvulsant activity of test compounds.
Neurotoxicity Assessment
A critical aspect of anticonvulsant drug development is the assessment of potential neurotoxicity. The rotarod test is a widely used method to evaluate motor coordination and balance, which can be impaired by centrally acting drugs.
Experimental Protocol:
-
Apparatus: Use a rotarod apparatus consisting of a rotating rod.
-
Animal Training: Train the mice on the rotarod at a constant speed (e.g., 5 RPM) for a set duration (e.g., 60 seconds) for several trials before the test day to acclimate them to the apparatus.[12]
-
Drug Administration: Administer the test compound, vehicle, and a positive control at various doses.
-
Testing: At the time of peak drug effect, place the mice on the rotarod, which is set to accelerate (e.g., from 4 to 40 RPM over 300 seconds).[12]
-
Observation: Record the latency to fall from the rod. A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates motor impairment.
-
Data Analysis: Determine the median toxic dose (TD₅₀), which is the dose that causes motor impairment in 50% of the animals.
The Protective Index (PI) , calculated as the ratio of the TD₅₀ to the ED₅₀ (PI = TD₅₀ / ED₅₀), is a crucial parameter for assessing the therapeutic window of a compound. A higher PI indicates a wider margin of safety.
In Vitro Electrophysiology
To directly investigate the effects of isoindoline derivatives on ion channels, in vitro electrophysiology techniques, such as the patch-clamp method, are invaluable.[13] These techniques allow for the precise measurement of ionic currents through specific channels in isolated cells (e.g., primary neurons or cell lines expressing specific NaV or GABA-A receptor subtypes).
General Protocol Outline:
-
Cell Preparation: Culture primary neurons or transfected cell lines.
-
Recording: Use the whole-cell patch-clamp configuration to record ionic currents.
-
Drug Application: Perfuse the cells with solutions containing the test compound at various concentrations.
-
Data Acquisition and Analysis: Measure changes in current amplitude, voltage-dependence of activation and inactivation, and other channel gating parameters. This allows for the determination of the compound's potency (IC₅₀) and mechanism of action at the molecular level.
Future Directions and Conclusion
Isoindoline derivatives represent a promising class of compounds for the development of novel anticonvulsant therapies. Their straightforward synthesis, coupled with their potent activity in preclinical models, makes them attractive candidates for further investigation. Future research should focus on:
-
Expanding SAR studies: Synthesizing and testing a broader range of derivatives to further refine the structural requirements for optimal anticonvulsant activity and minimal neurotoxicity.
-
Detailed mechanistic studies: Utilizing advanced electrophysiological and molecular modeling techniques to precisely define the binding sites and mechanisms of action on NaV channels and GABA-A receptors.[14]
-
Pharmacokinetic and ADME profiling: Evaluating the absorption, distribution, metabolism, and excretion properties of lead compounds to assess their drug-like properties.
-
In vivo efficacy in chronic epilepsy models: Testing the most promising candidates in more translational models of chronic epilepsy, such as kindling models.
References
- Sisodiya, S. M. (2011). Lacosamide neurotoxicity associated with concomitant use of sodium channel-blocking antiepileptic drugs: a pharmacodynamic interaction?. Epilepsy & Behavior, 20(1), 20-23.
- Biomed. (2025, June 7).
- Iman, M., Saadabadi, A., Davood, A., Shafaroodi, H., Nikbakht, A., Ansari, A., & Abedini, M. (2017). Docking, Synthesis and Anticonvulsant Activity of N-substituted Isoindoline-1,3-dione. Iranian Journal of Pharmaceutical Research, 16(2), 586–595.
- Sun, S., Liu, Y., Zhou, Y., Li, K. W., Xu, T., & Wang, C. (2012). 3-Oxoisoindoline-1-carboxamides: Potent, State-Dependent Blockers of Voltage-Gated Sodium Channel Na(V)1.7 With Efficacy in Rat Pain Models. Journal of Medicinal Chemistry, 55(15), 6827–6839.
- ResearchGate. (n.d.). Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice.
- The Jackson Laboratory. (2014, June 5). Standard Operating Procedure The Jackson Laboratory Mouse Neurobehavioral Phenotyping Facility (JAX-MNBF) Rotarod Assay [ROT].
- protocols.io. (2024, January 31). Rotarod-Test for Mice.
- Unknown. (n.d.).
- Maze Engineers. (2015, November 5). The Rotarod Test (For Mice).
-
Deshmukh, R., Thakur, A. S., Jha, A. K., & Kumar, S. P. (2015). Anticonvulsant and Neurotoxicity of Some Novel 1-([3][15][16]thiadiazino[6,5- b]indol-3-yl Semicarbazides. Central Nervous System Agents in Medicinal Chemistry, 16(1), 29–36.
- Davood, A., Azimidoost, L., Shafaroodi, H., Amini, M., Iman, M., Ansari, A., ... & Nematollahi, A. R. (2014). Docking and Synthesis of 2-Arylisoindoline-1,3-dione Derivatives as Anticonvulsant Agents. Pharmaceutical Chemistry Journal, 48(3), 175-180.
- Czuczwar, S. J., & Patsalos, P. N. (2005). Profile of anticonvulsant activity and neuroprotective effects of novel and potential antiepileptic drugs--an update. Pharmacological Reports, 57(6), 719-735.
- Tan, A., & Yilmaz, I. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
- ResearchGate. (n.d.). Quantitative anticonvulsant and minimal neurotoxicity data (ED 50 and TD 50 values) and pro- tective indexes (PI) of 3-methylpropyl(4-sulfamoylphenyl)carbamate (MBPC) and 3-methylpentyl(4- sulfamoylphenyl)carbamate (MSPC). in rats dosed p.o. or i.p. b.
- Słoczyńska, K., Pękala, E., Wujec, M., & Waszkielewicz, A. M. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Molecules, 29(18), 4339.
- Peigneur, S., Bonna, A. M., Pinto, E., & Tytgat, J. (2014). Action of Clathrodin and Analogues on Voltage-Gated Sodium Channels. Marine Drugs, 12(4), 2132–2144.
- Al-Bayati, M. A., & Al-Amiery, A. A. (2024). Theoretical calculations and molecular modelling of isoindoline compounds as anticonvulsant agents. Pharmakon, 3(1), 1-8.
- de Oliveira, R. D. C., de Fátima, Â., & de Cássia da Silveira e Sá, R. (2025). Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. Current Medicinal Chemistry.
- ResearchGate. (2026, January 10). Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery | Request PDF.
- Guerrini, R., & Parmeggiani, L. (2020). Novel considerations on drug safety in epilepsy. Expert Opinion on Drug Safety, 19(12), 1549-1560.
- Berrocoso, E., De-La-Puente, B., & Mico, J. A. (2022). Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na+ Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases. International Journal of Molecular Sciences, 23(13), 7205.
- Nisar, M., Adzu, B., & Khan, I. (2015). GABA-A Receptor Modulation and Anticonvulsant, Anxiolytic, and Antidepressant Activities of Constituents from Artemisia indica Linn.
- Jiang, T., & Chen, G. (2022). Structural Advances in Voltage-Gated Sodium Channels. Frontiers in Pharmacology, 13, 858597.
- Trinka, E., & Löscher, W. (2021). Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. Pharmaceuticals, 14(3), 243.
- Tytgat, J., & Peigneur, S. (2014). Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels. Frontiers in Pharmacology, 5, 153.
- Castillo, C., & Latorre, R. (2025). Modulation of Voltage-Gated Sodium Channels from Sensory Neurons by Isoeugenol. International Journal of Molecular Sciences, 26(15), 8432.
- Palma, E., & Miledi, R. (2017). Modulation of GABAA Receptors in the Treatment of Epilepsy. Current Pharmaceutical Design, 23(37), 5583–5591.
- Berrocoso, E., De-La-Puente, B., & Mico, J. A. (2022). Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na + Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases. International Journal of Molecular Sciences, 23(13), 7205.
- Jiang, T., & Chen, G. (2023). A structural atlas of druggable sites on Nav channels. Acta Pharmaceutica Sinica B.
- Li, T., & Chen, J. (2018). Voltage-Gated Sodium Channels in Drug Discovery. In Ion Channels. IntechOpen.
- Nisar, M., Adzu, B., & Khan, I. (2016). Research Article GABA-A Receptor Modulation and Anticonvulsant, Anxiolytic, and Antidepressant Activities of Constituents from Artemisia indica Linn.
- Tawaha, K., & Hudaib, M. (2011). GABAA Receptor Modulation by Compounds Isolated from Salvia triloba L. Pharmacology & Pharmacy, 2(4), 245-252.
- AXXAM. (n.d.). In Vitro Assays | Electrophysiology. AXXAM.
Sources
- 1. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticonvulsant and Neurotoxicity of Some Novel 1-([1,3,4]thiadiazino[6,5- b]indol-3-yl Semicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of GABAA Receptors in the Treatment of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA-A Receptor Modulation and Anticonvulsant, Anxiolytic, and Antidepressant Activities of Constituents from Artemisia indica Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. axxam.com [axxam.com]
- 14. pharmakonpress.gr [pharmakonpress.gr]
- 15. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 16. 3-Oxoisoindoline-1-carboxamides: potent, state-dependent blockers of voltage-gated sodium channel Na(V)1.7 with efficacy in rat pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for the Synthesis of 1-(Isoindolin-2-yl)ethanone from Phthalimide
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating analytical checkpoints, and scalable step-by-step methodologies.
Introduction & Strategic Rationale
The isoindoline scaffold is a privileged structure in medicinal chemistry, frequently serving as a rigidified, lipophilic core in neuroactive drugs and kinase inhibitors. The N-acetylation of isoindoline to form 1-(isoindolin-2-yl)ethanone (N-acetylisoindoline) alters its hydrogen-bonding capacity and metabolic stability, making it a critical intermediate in drug discovery programs ().
This technical guide details a robust, two-step synthetic workflow to access N-acetylisoindoline starting from the inexpensive and readily available precursor, phthalimide. Rather than relying on highly pyrophoric reagents like Lithium Aluminum Hydride ( LiAlH4 ), this protocol utilizes an in-situ generated diborane system ( NaBH4/I2 ) for the initial reduction, followed by a mild, base-mediated acetylation.
Caption: Two-step synthetic workflow for 1-(Isoindolin-2-yl)ethanone from phthalimide.
Mechanistic Insights & Causality (E-E-A-T)
Step 1: Why the NaBH4/I2 System?
The reduction of an imide (phthalimide) to a secondary amine (isoindoline) requires a powerful reducing agent capable of stripping both carbonyl oxygens. While LiAlH4 is the textbook choice, it poses severe safety risks upon scale-up.
By reacting Sodium Borohydride ( NaBH4 ) with Iodine ( I2 ) in dry Tetrahydrofuran (THF), diborane ( B2H6 ) is generated in situ (). Diborane is a highly electrophilic reducing agent. It selectively coordinates to the electron-rich carbonyl oxygens of the imide, activating the adjacent carbon centers for rapid hydride transfer (). This method prevents the over-reduction and ring-opening side reactions commonly observed with harsh metal-catalyzed hydrogenations.
Step 2: The Role of Triethylamine in Acetylation
For the N-acetylation of the resulting isoindoline, Acetic Anhydride ( Ac2O ) is chosen over Acetyl Chloride to minimize exothermic spikes and prevent di-acylation. Triethylamine (TEA) is added as a non-nucleophilic acid scavenger. As the reaction proceeds, acetic acid is generated as a byproduct; TEA immediately neutralizes it, preventing the protonation of the isoindoline precursor (which would otherwise stall the reaction by removing the nucleophile from the catalytic cycle).
Quantitative Data & Stoichiometry
Table 1: Reagents for Step 1 (Reduction to Isoindoline)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Phthalimide | 147.13 | 1.0 | 1.47 g (10.0 mmol) | Starting Material |
| Sodium Borohydride ( NaBH4 ) | 37.83 | 3.0 | 1.13 g (30.0 mmol) | Hydride Source |
| Iodine ( I2 ) | 253.81 | 1.25 | 3.17 g (12.5 mmol) | Borane Generator |
| THF (Anhydrous) | 72.11 | - | 50 mL | Solvent |
Table 2: Reagents for Step 2 (Acetylation)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Isoindoline (Crude) | 119.17 | 1.0 | ~1.19 g (10.0 mmol) | Intermediate |
| Acetic Anhydride ( Ac2O ) | 102.09 | 1.2 | 1.13 mL (12.0 mmol) | Acetylating Agent |
| Triethylamine (TEA) | 101.19 | 1.5 | 2.10 mL (15.0 mmol) | Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | - | 30 mL | Solvent |
| Assumes 100% theoretical yield from Step 1 for stoichiometric calculation purposes. |
Experimental Protocols & Self-Validating Systems
Protocol A: Synthesis of Isoindoline (Reduction)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon/nitrogen inlet.
-
Suspension: Add phthalimide (1.47 g, 10 mmol) and anhydrous THF (30 mL) to the flask. Cool the suspension to 0 °C using an ice-water bath.
-
Hydride Addition: Add NaBH4 (1.13 g, 30 mmol) in one portion. The mixture will remain a suspension.
-
Borane Generation: Dissolve I2 (3.17 g, 12.5 mmol) in anhydrous THF (20 mL). Add this dark purple solution dropwise to the reaction mixture over 30 minutes via an addition funnel. Caution: Rapid evolution of hydrogen gas ( H2 ) will occur.
-
Reflux: Once the addition is complete and gas evolution subsides, remove the ice bath and heat the mixture to reflux (65 °C) for 16 hours. The solution will turn colorless or pale yellow as the iodine is consumed.
Caption: Logical workflow for the critical acid-base workup of the reduction reaction.
-
Workup & Complex Cleavage: Cool the flask to 0 °C. Carefully quench the reaction by adding 3M HCl (15 mL) dropwise to destroy unreacted borane. Heat the quenched mixture to reflux for 1 hour. Causality: Borane forms a tight, stable complex with the newly formed amine. Boiling in aqueous acid is mandatory to hydrolyze the boron-nitrogen bond.
-
Isolation: Cool to room temperature. Transfer to a separatory funnel and wash with diethyl ether (20 mL) to remove non-polar impurities. Discard the organic layer. Basify the aqueous layer with 5M NaOH until pH > 10 (monitor with pH paper). Extract the free amine with DCM (3 × 30 mL).
-
Drying: Combine the DCM extracts, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield crude isoindoline as a pale yellow oil.
Self-Validation Checkpoint 1: Before proceeding, spot the crude oil on a TLC plate (Hexanes/EtOAc 7:3). Dip the plate in Ninhydrin stain and heat. The product must appear as an intense purple/brown spot, confirming the presence of a secondary amine. ( CDCl3 ) will show the benzylic CH2 protons as a sharp singlet at ~4.2 ppm.
Protocol B: Synthesis of 1-(Isoindolin-2-yl)ethanone (Acetylation)
Step-by-Step Methodology:
-
Setup: In a clean 100 mL round-bottom flask, dissolve the crude isoindoline (~1.19 g, 10 mmol) in anhydrous DCM (30 mL).
-
Base Addition: Add Triethylamine (2.10 mL, 15 mmol) and cool the mixture to 0 °C under inert atmosphere.
-
Acetylation: Add Acetic Anhydride (1.13 mL, 12 mmol) dropwise over 5 minutes.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO3 (20 mL). Stir vigorously for 15 minutes to hydrolyze any unreacted acetic anhydride.
-
Extraction & Washing: Transfer to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with 1M HCl (20 mL) to remove residual TEA and unreacted isoindoline, followed by brine (20 mL).
-
Purification: Dry the organic layer over Na2SO4 , filter, and concentrate in vacuo. The resulting solid can be triturated with cold diethyl ether or recrystallized from EtOAc/Hexanes to yield pure 1-(isoindolin-2-yl)ethanone as a white crystalline solid.
Self-Validation Checkpoint 2: The final product must be Ninhydrin-negative on TLC, proving complete consumption of the amine. In ( CDCl3 ), the sharp benzylic singlet from the starting material will split into two broadened signals (rotamers) due to restricted rotation around the newly formed amide bond. A distinct new singlet at ~2.1 ppm will confirm the presence of the acetyl methyl group.
References
-
Kanth, J. V. B., & Periasamy, M. (1991). "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine." Journal of Organic Chemistry, 56(20), 5964-5965. URL:[Link]
-
Brown, H. C., & Heim, P. (1973). "Selective reductions. XVIII. Fast reaction of primary, secondary, and tertiary amides with diborane. Simple, convenient procedure for the conversion of amides to the corresponding amines." Journal of Organic Chemistry, 38(5), 912-916. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2744831, 1-(Isoindolin-2-yl)ethanone". PubChem. URL:[Link]
Application Note: High-Yield Catalytic Synthesis of N-Substituted Isoindolinones
Executive Summary & Mechanistic Rationale
N-substituted isoindolinones (γ-lactams) are privileged pharmacophores embedded in numerous biologically active molecules, exhibiting potent anti-cancer, anti-inflammatory, and neuroprotective properties. Traditional synthetic routes often require harsh conditions, multi-step protections, or expensive transition-metal complexes.
Recent advancements in green chemistry have shifted the paradigm toward one-pot, cascade methodologies. The most efficient high-yield approaches utilize a reductive C-N coupling followed by intramolecular amidation starting from readily available 2-carboxybenzaldehyde and primary amines.
Mechanistic Causality: The synthesis is a self-driving cascade. First, the primary amine condenses with the aldehyde group of 2-carboxybenzaldehyde to form an imine intermediate. A highly selective catalyst then reduces the imine to a secondary amine. Because the newly formed secondary amine is in close spatial proximity to the ortho-carboxylic acid, a spontaneous intramolecular amidation (dehydration) occurs, yielding the thermodynamically stable isoindolinone ring.
Mechanistic workflow of catalytic reductive amination and cyclization.
Strategic Catalyst Selection & Yield Data
Selecting the appropriate catalytic system depends on laboratory infrastructure (e.g., availability of hydrogen gas) and substrate sensitivity. We highlight three state-of-the-art methodologies:
-
Platinum Nanowires (Pt NWs): Utilizes ultrathin Pt NWs under 1 bar of H2 . The ultra-high surface area of the nanowires exposes maximum active facets, allowing the reduction to proceed at room temperature with exceptional yields[1].
-
Cobalt(II) Phthalocyanine (CoPc): A highly stable, low-cost macrocyclic catalyst that utilizes diphenylsilane ( Ph2SiH2 ) as a mild hydride donor, eliminating the need for pressurized gas[2].
-
Acid-Mediated Domino Reaction: A metal-free, multicomponent Ritter-type reaction utilizing acetic acid and nitriles[3].
Decision tree for selecting the optimal catalytic synthesis route.
Quantitative Comparison of Methodologies
| Parameter | Pt NWs / H2 System | CoPc / Silane System | Acid-Mediated Domino |
| Catalyst Loading | 20 mg Pt NWs | 1 mol% CoPc | 4.0 equiv AcOH |
| Reducing Agent | H2 gas (1 bar) | Diphenylsilane ( Ph2SiH2 ) | N/A (Nitrile incorporation) |
| Solvent | Methanol / Ethanol | Ethanol | Acetonitrile (Neat/Sealed) |
| Temperature | Room Temperature (20-25°C) | 70°C | 85°C |
| Reaction Time | 2 – 12 hours | 3 – 8 hours | 12 hours |
| Average Yield | 85% – 98% | 80% – 95% | 75% – 85% |
| Primary Advantage | Highest atom economy, ambient temp | Gas-free, cheap catalyst | Metal-free, highly diverse |
Experimental Protocols
Protocol A: Synthesis via Platinum Nanowires (Pt NWs)
This protocol leverages the high catalytic activity of ultrathin Pt nanowires to achieve near-quantitative yields under ambient conditions[1].
Materials:
-
2-Carboxybenzaldehyde (1.0 mmol)
-
Primary Amine (e.g., aniline derivatives) (1.2 mmol)
-
Ultrathin Pt Nanowires (20 mg)
-
Methanol (HPLC grade, 40 mL)
-
Hydrogen gas ( H2 )
Step-by-Step Procedure:
-
Preparation: In a clean Schlenk tube, add the Pt NWs catalyst suspended in methanol. Evacuate the methanol under reduced pressure to deposit the catalyst[4].
-
Reagent Addition: Add 2-carboxybenzaldehyde (1.0 mmol), the primary amine (1.2 mmol), and 40 mL of fresh methanol to the Schlenk tube[4].
-
Purging: Seal the tube. Evacuate the atmosphere and flush with H2 gas three times to ensure the complete removal of oxygen, which can poison the catalyst and cause unwanted side reactions[4].
-
Reaction: Stir the mixture at room temperature under 1 bar of H2 atmosphere. Monitor the reaction via TLC (Thin Layer Chromatography) using an Ethyl Acetate:Hexane (3:7) eluent system.
-
Workup (Self-Validating Step): Upon completion (typically 2-6 hours depending on amine nucleophilicity), remove the H2 atmosphere. Centrifuge or filter the mixture to recover the Pt NWs[5]. Causality: The unsupported Pt NWs aggregate slightly post-reaction, making them easily recoverable via centrifugation for subsequent catalytic cycles.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the pure N-substituted isoindolinone[5].
Protocol B: Synthesis via Cobalt(II) Phthalocyanine (CoPc)
An excellent alternative when hydrogen gas is unavailable, utilizing a robust macrocyclic catalyst[2].
Materials:
-
2-Carboxybenzaldehyde (1.0 mmol)
-
Primary Amine (1.0 mmol)
-
Diphenylsilane ( Ph2SiH2 ) (1.5 mmol)
-
Cobalt(II) Phthalocyanine (CoPc) (0.01 mmol, 1 mol%)
-
Ethanol (Absolute)
Step-by-Step Procedure:
-
Initiation: To a stirred suspension of CoPc (0.01 mmol) in absolute ethanol, add 2-carboxybenzaldehyde (1.0 mmol) and the primary amine (1.0 mmol) at room temperature[2].
-
Reduction Trigger: Slowly add diphenylsilane (1.5 mmol) to the mixture[2]. Causality: Diphenylsilane is chosen over stronger hydrides (like LiAlH4 ) because it chemoselectively reduces the imine intermediate without reducing the carboxylic acid, which is required for the subsequent cyclization.
-
Thermal Activation: Raise the temperature of the reaction mixture to 70°C[2].
-
Monitoring: Stir at 70°C until TLC indicates complete consumption of the starting materials.
-
Workup (Self-Validating Step): Filter the reaction mixture to remove the CoPc catalyst. Pass the filtrate through a pad of anhydrous Na2SO4 [2]. Causality: The reaction generates two equivalents of water (one from imine formation, one from amidation). Passing through Na2SO4 actively removes this water, preventing the reversible hydrolysis of the newly formed lactam ring.
-
Purification: Evaporate the ethanol and purify the crude product via column chromatography (Silica gel 60–120 mesh)[2].
Causal Analysis & Troubleshooting
-
Issue: Low Yield with Ortho-Substituted Amines
-
Cause: Steric hindrance at the ortho-position of the aniline derivative impedes the initial nucleophilic attack on the aldehyde, slowing down imine formation.
-
Solution: Increase the reaction time or gently elevate the temperature during the initial condensation phase before adding the reducing agent.
-
-
Issue: Formation of Uncyclized Secondary Amine
-
Cause: The intramolecular amidation is a dehydration step. If the solvent system is highly aqueous, Le Chatelier's principle will inhibit the ring closure.
-
Solution: Ensure the use of absolute (anhydrous) ethanol or methanol. Incorporate molecular sieves (4Å) into the reaction vessel to scavenge generated water and drive the equilibrium toward the isoindolinone product.
-
-
Issue: Catalyst Poisoning (Pt NWs)
-
Cause: Substrates containing free thiols or heavy halogens (like iodides) can strongly coordinate to the platinum surface, blocking active sites.
-
Solution: Switch to the CoPc/Silane protocol or the Acid-Mediated Domino reaction[3], which are significantly more tolerant to sulfur-containing substrates.
-
References
- Organic Letters (ACS Publications)
- Direct One-Pot Cobalt(ii)
- An Acid-Mediated Multicomponent Domino Reaction for the Synthesis of N-Substituted Isoindolinones Thieme E-Books & E-Journals URL
Sources
Analytical methods for the quantification of 1-(Isoindolin-2-yl)ethanone in biological samples
Application Note & Protocol
Topic: High-Sensitivity Quantification of 1-(Isoindolin-2-yl)ethanone in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals in pharmaceutical, biotechnology, and clinical research settings.
Introduction: The Bioanalytical Imperative for 1-(Isoindolin-2-yl)ethanone
1-(Isoindolin-2-yl)ethanone and its structural analogs represent a class of compounds with significant interest in medicinal chemistry and drug discovery. The isoindoline scaffold is a privileged structure found in various biologically active molecules.[1] As such, 1-(Isoindolin-2-yl)ethanone may be a key starting material, a metabolic byproduct, or a lead compound itself in various development programs.[2] Accurate quantification of this analyte in complex biological matrices like plasma, urine, and tissue is paramount for elucidating its pharmacokinetic (PK) and toxicokinetic (TK) profiles, which are critical for assessing the safety and efficacy of a potential therapeutic agent.[3]
This application note provides a comprehensive framework and detailed protocols for the development, validation, and implementation of a robust, sensitive, and selective analytical method for 1-(Isoindolin-2-yl)ethanone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are grounded in established bioanalytical principles to ensure data integrity and compliance with regulatory expectations.
Foundational Strategy: Why LC-MS/MS is the Gold Standard
For the quantification of small molecules in complex biological samples, LC-MS/MS has become the definitive analytical tool.[3] Its power lies in the combination of high-resolution chromatographic separation with the unparalleled sensitivity and selectivity of tandem mass spectrometry.
-
Causality of Selection:
-
Selectivity: Tandem MS, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the specific detection of the analyte by monitoring a unique precursor-to-product ion transition. This minimizes interference from endogenous matrix components that might co-elute chromatographically.[4]
-
Sensitivity: LC-MS/MS routinely achieves detection limits in the low ng/mL to pg/mL range, which is essential for characterizing drug concentrations across a wide dynamic range, especially after low doses or at late time points in a PK profile.[5]
-
Versatility: The technique is amenable to a wide range of analytes and can be coupled with various sample preparation techniques, making it adaptable to different biological matrices.
-
While other methods like HPLC-UV or GC-MS exist, they often lack the required sensitivity and selectivity for rigorous bioanalysis without extensive and often complex sample cleanup or derivatization procedures.[6][7][8]
Method Development: A Three-Pillar Approach
A successful bioanalytical method is built upon the optimization of three core components: the internal standard, the mass spectrometric detection, and the chromatographic separation.
Pillar 1: The Internal Standard (IS) - The Key to Precision
The use of an internal standard is fundamental to correcting for variability during sample processing and analysis.[9] While a structural analog can be used, a Stable Isotope-Labeled (SIL) Internal Standard is the preferred choice for modern bioanalysis.[10][11]
-
Rationale for SIL-IS: A SIL-IS (e.g., 1-(Isoindolin-2-yl)ethanone-d4) has nearly identical physicochemical properties to the analyte. It co-elutes chromatographically and experiences the same extraction recovery and matrix effects (ion suppression or enhancement).[12] This ensures the most accurate and precise quantification, as the ratio of the analyte peak area to the IS peak area remains constant despite experimental variations.[13]
Pillar 2: Mass Spectrometry Tuning & Optimization
The goal of MS tuning is to find the optimal parameters for maximizing the signal of 1-(Isoindolin-2-yl)ethanone and its IS.
-
Procedure:
-
Prepare a ~1 µg/mL solution of the analyte and IS in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the solution directly into the mass spectrometer.
-
Operate in positive electrospray ionization (ESI) mode, as the nitrogen atom in the isoindoline ring is readily protonated.
-
Acquire a full scan (Q1) spectrum to identify the protonated parent molecule [M+H]⁺. For 1-(Isoindolin-2-yl)ethanone (MW 161.2), this will be at m/z 162.2.
-
Select the parent ion (m/z 162.2) and perform a product ion scan (Q3) to identify the most stable and abundant fragment ions.
-
Optimize the collision energy (CE) and other source parameters (e.g., spray voltage, gas flows) to maximize the intensity of the chosen precursor → product ion transition.
-
Repeat the process for the SIL-IS.
-
| Parameter | Analyte: 1-(Isoindolin-2-yl)ethanone | IS: 1-(Isoindolin-2-yl)ethanone-d4 |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | m/z 162.2 | m/z 166.2 |
| Product Ion (Q3) | m/z 120.1 (example) | m/z 124.1 (example) |
| Collision Energy (CE) | Optimized (e.g., 25 eV) | Optimized (e.g., 25 eV) |
| Dwell Time | 100 ms | 100 ms |
Pillar 3: Chromatographic Separation
The objective is to develop a rapid and robust separation that provides a sharp, symmetrical peak for the analyte, free from interference.
-
Column Selection: A reversed-phase C18 column (e.g., 50 x 2.1 mm, <3 µm particle size) is a versatile starting point, offering excellent retention and separation for moderately polar compounds like 1-(Isoindolin-2-yl)ethanone.[14]
-
Mobile Phase: A combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is standard. The formic acid aids in the protonation of the analyte, improving ESI efficiency and peak shape.
-
Gradient Elution: A gradient elution, where the percentage of the organic phase is increased over time, is typically used to ensure the analyte is eluted efficiently as a sharp peak while cleaning the column of more retained matrix components.[15]
| Time (min) | Flow Rate (mL/min) | %A (0.1% FA in Water) | %B (0.1% FA in Acetonitrile) |
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 2.5 | 0.4 | 5 | 95 |
| 3.5 | 0.4 | 5 | 95 |
| 3.6 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 95 | 5 |
Experimental Protocols: Sample Preparation Workflows
The choice of sample preparation is a critical balance between cleanup efficiency, recovery, speed, and cost.[16] It is essential for removing proteins and phospholipids that can interfere with the analysis and damage the LC-MS system.
Caption: Decision workflow for selecting a sample preparation method.
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum
-
Principle: A simple and rapid method where a water-miscible organic solvent is added to denature and precipitate proteins.
-
Best For: High-throughput screening, early-stage discovery studies.
-
Procedure:
-
Aliquot 50 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the SIL-IS working solution (e.g., 500 ng/mL in methanol).
-
Add 200 µL of cold acetonitrile (or methanol). The 4:1 solvent-to-sample ratio ensures efficient protein crashing.
-
Vortex vigorously for 1 minute to ensure complete protein denaturation and analyte extraction.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% FA).
-
Vortex briefly, centrifuge to pellet any insoluble material, and inject into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma, Serum, or Urine
-
Principle: The analyte is partitioned from the aqueous biological matrix into a water-immiscible organic solvent based on its relative solubility.
-
Best For: Methods requiring cleaner extracts than PPT, removal of salts and highly polar interferences.
-
Procedure:
-
Aliquot 100 µL of sample (plasma, serum, or urine) into a glass tube.
-
Add 10 µL of the SIL-IS working solution.
-
Add 50 µL of a buffer (e.g., 0.1 M ammonium hydroxide) to basify the sample, ensuring 1-(Isoindolin-2-yl)ethanone is in its neutral form for efficient extraction into an organic solvent.
-
Add 1 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).[17]
-
Cap and vortex/mix for 10-15 minutes to facilitate partitioning.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of initial mobile phase and inject.
-
Protocol 3: Solid-Phase Extraction (SPE) for All Matrices
-
Principle: The most powerful cleanup technique. The analyte is selectively retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of solvent.[5]
-
Best For: Achieving the lowest limits of quantification (LLOQ) and minimizing matrix effects; considered the gold standard for regulated bioanalysis.
-
Sorbent Choice: A mixed-mode cation exchange polymer (e.g., Oasis MCX) is ideal. The sorbent can retain the analyte via both reversed-phase and ion-exchange mechanisms, allowing for a rigorous wash protocol to remove neutral/acidic interferences.
-
Procedure:
-
Condition: Pass 1 mL of methanol through the SPE cartridge/well.
-
Equilibrate: Pass 1 mL of water through the sorbent.
-
Load: Pre-treat 200 µL of sample by adding 10 µL of IS and diluting with 200 µL of 4% phosphoric acid in water. The acid ensures the analyte is positively charged for retention by the cation exchange sorbent. Load the entire mixture onto the SPE plate.
-
Wash 1: Pass 1 mL of 0.1 M acetic acid through the sorbent to remove neutral and basic interferences.
-
Wash 2: Pass 1 mL of methanol through the sorbent to remove non-polar, neutral interferences.
-
Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, disrupting its interaction with the cation exchange sorbent and allowing for its elution.
-
Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of initial mobile phase for injection.
-
Caption: Step-by-step workflow for the Solid-Phase Extraction (SPE) protocol.
Method Validation: Ensuring a Self-Validating System
Once developed, the method must be validated to demonstrate its reliability, reproducibility, and accuracy for the intended application. Validation should be performed according to established guidelines from regulatory bodies like the FDA or EMA.
| Validation Parameter | Purpose & Acceptance Criteria |
| Selectivity | Assess interference from matrix components. Response in blank matrix should be <20% of the LLOQ response. |
| Calibration Curve | Demonstrate the relationship between concentration and response. At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99.[17] |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value. Assessed at LLOQ and at least three QC levels (Low, Mid, High). Accuracy: within ±15% (±20% at LLOQ). Precision (CV%): ≤15% (≤20% at LLOQ).[18] |
| Matrix Effect | Evaluate the impact of matrix components on ionization. The IS-normalized matrix factor should have a CV% ≤ 15%. |
| Recovery | Measure the efficiency of the extraction process. Should be consistent and reproducible across QC levels.[5] |
| Stability | Ensure the analyte is stable during sample handling and storage. Includes freeze-thaw, bench-top, long-term storage, and post-preparative stability. Analyte concentration should be within ±15% of nominal values.[17][19] |
References
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
-
Keech, A. C., et al. (2023). Optimised plasma sample preparation and LC-MS analysis to support large-scale clinical proteomic studies. Proteomics – Clinical Applications, 17(4), 2200106. Available from: [Link]
-
Vlckova, H., et al. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Available from: [Link]
-
Li, P., et al. (2015). Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC–MS/MS. Bioanalysis, 7(10), 1235-1248. Available from: [Link]
-
Abbott Toxicology Ltd. (n.d.). URINE ANALYSIS: Technical Specification. Retrieved from [Link]
-
Phenomenex. (2016). Urinary Drug Testing: Small Changes for Big Improvements in Sensitivity. American Laboratory. Available from: [Link]
-
Podlewska, S., et al. (2022). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. Pharmaceuticals, 15(7), 785. Available from: [Link]
-
PerkinElmer. (n.d.). Analysis of Urine for Trace Elements using the NexION 2000 ICP-MS. Retrieved from [Link]
-
Rocci, M. L., & Devanarayan, V. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 11(24), 2195-2198. Available from: [Link]
-
Kim, H. Y., et al. (2023). Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. Toxics, 11(1), 74. Available from: [Link]
-
Delanghe, J. R., & Himpe, J. (2015). Preanalytical requirements of urinalysis. Biochemia Medica, 25(1), 55-63. Available from: [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Available from: [Link]
-
D'Atri, V., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Antibodies, 9(4), 68. Available from: [Link]
-
BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]
-
Zhang, Y., et al. (2018). UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion. Molecules, 23(10), 2469. Available from: [Link]
-
Yusà, V., et al. (2015). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 891, 15-31. Available from: [Link]
-
ATSDR. (1997). Analytical Methods for Biological Samples. Retrieved from [Link]
-
da Silva, A. F., et al. (2018). Quick and simple LC-MS/MS method for the determination of simvastatin in human plasma: application to pharmacokinetics and bioequivalence studies. Brazilian Journal of Pharmaceutical Sciences, 54(1). Available from: [Link]
-
Li, Y., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Journal of Chromatographic Science, 57(9), 834-840. Available from: [Link]
-
Jain, D. S., et al. (2006). First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma and its application to bioequivalence study. Journal of Chromatography B, 837(1-2), 92-100. Available from: [Link]
-
Wang, Y., et al. (2023). Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics. Molecules, 28(3), 1184. Available from: [Link]
-
ResearchGate. (2022). Access to Isoquinolin-2(1 H )-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. Available from: [Link]
-
Wang, Y., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. The Journal of Organic Chemistry, 87(21), 14389-14401. Available from: [Link]
-
Xu, L., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. Available from: [Link]
-
Trivedi, M. K., & Branton, A. (2016). Gas Chromatography-Mass Spectrometry Based Isotopic Abundance Ratio Analysis of Biofield Energy Treated Methyl-2-napthylether (Nerolin). American Journal of Physical Chemistry, 5(4), 108-115. Available from: [Link]
-
Wang, Y., et al. (2023). A Systematic Methodology for the Identification of the Chemical Composition of the Mongolian Drug Erdun-Uril Compound Utilizing UHPLC-Q-Exactive Orbitrap Mass Spectrometry. Molecules, 28(18), 6614. Available from: [Link]
Sources
- 1. Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]
- 4. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(Indolin-1-yl)ethanone [synhet.com]
- 7. benchchem.com [benchchem.com]
- 8. iomcworld.com [iomcworld.com]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 11. scispace.com [scispace.com]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. scielo.br [scielo.br]
- 15. mdpi.com [mdpi.com]
- 16. biotage.com [biotage.com]
- 17. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices | MDPI [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Note: HPLC-MS/MS Method Development and Validation for the Quantification of 1-(Isoindolin-2-yl)ethanone
Executive Summary
1-(Isoindolin-2-yl)ethanone (N-acetylisoindoline) is a critical synthetic intermediate and a privileged pharmacophore subunit. The isoindoline core is frequently utilized in the development of central nervous system (CNS) therapeutics and G-protein coupled receptor (GPCR) ligands[1]. The introduction of an N-acetyl group modulates the parent molecule's lipophilicity and metabolic stability, making it a highly valuable entity in drug discovery[1].
To support rigorous pharmacokinetic (PK) and toxicokinetic (TK) evaluations, bioanalytical laboratories require highly reproducible, sensitive, and high-throughput analytical methods. This technical guide details the mechanistic rationale, step-by-step experimental protocol, and validation framework for quantifying 1-(Isoindolin-2-yl)ethanone in biological matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), strictly adhering to the globally harmonized[2].
Method Development Rationale: The Causality Behind the Protocol
Developing a robust LC-MS/MS method requires moving beyond trial-and-error to understand the fundamental physical chemistry of the analyte and its interaction with the analytical system.
Mass Spectrometry & Ionization Dynamics
For small, basic, nitrogen-containing heterocycles, Electrospray Ionization in positive mode (ESI+) is the optimal choice. While the tertiary amide nitrogen in 1-(Isoindolin-2-yl)ethanone is less basic than a free amine due to resonance delocalization with the adjacent carbonyl group, it readily accepts a proton in an acidic microenvironment. By utilizing 0.1% Formic Acid in the mobile phase, we force the equilibrium toward the protonated state, yielding a highly stable precursor ion [M+H]+ at m/z 162.1.
During Collision-Induced Dissociation (CID) in the collision cell (Q2), the most thermodynamically favorable fragmentation pathway is the cleavage of the amide bond. This results in the neutral loss of ketene ( CH2=C=O , 42 Da), generating a highly stable, resonance-stabilized isoindolinium product ion at m/z 120.1. Monitoring the 162.1 → 120.1 Multiple Reaction Monitoring (MRM) transition provides superior signal-to-noise (S/N) ratios and effectively eliminates isobaric background noise from the biological matrix.
Chromatographic Strategy
A reversed-phase C18 column was selected due to its excellent retention of moderately non-polar aromatic compounds. The mobile phase consists of Water and Acetonitrile, both modified with 0.1% Formic Acid. The acidic modifier serves a dual mechanistic purpose:
-
Analyte Ionization: It maintains the analyte in its protonated state to maximize ESI+ efficiency.
-
Peak Shape Optimization: It suppresses the ionization of residual silanol groups ( −Si-OH ) on the silica-based stationary phase, preventing secondary electrostatic interactions that cause peak tailing.
A ballistic gradient elution profile was designed to elute the analyte sharply while strongly retaining and subsequently washing off late-eluting endogenous phospholipids (e.g., phosphatidylcholines), which are the primary drivers of matrix effects and ion suppression in plasma samples[3].
Sample Preparation: Protein Precipitation (PPT)
To balance high-throughput requirements with extraction recovery, Protein Precipitation (PPT) was selected over Solid-Phase Extraction (SPE). Utilizing a 3:1 ratio of cold Acetonitrile to plasma effectively denatures matrix proteins. Acetonitrile is explicitly chosen over Methanol because it produces a significantly tighter, more cohesive protein pellet during centrifugation. This minimizes the risk of aspirating micro-particulates that could clog the HPLC autosampler needle or the column frit, thereby ensuring system longevity.
Figure 1: End-to-end bioanalytical workflow for 1-(Isoindolin-2-yl)ethanone quantification.
Experimental Protocols
Reagent Preparation
-
Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Water. Mix thoroughly and degas.
-
Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.
-
Extraction Solvent: Spike LC-MS grade Acetonitrile with a suitable Internal Standard (IS) (e.g., N-acetylisoindoline-d3 or a structurally similar stable isotope) at a concentration of 50 ng/mL. Chill to 4°C.
Sample Extraction Procedure (PPT)
-
Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 96-well plate or microcentrifuge tube.
-
Add 150 µL of the cold Extraction Solvent (containing IS) to each sample.
-
Vortex vigorously for 2 minutes at 1500 rpm to ensure complete protein denaturation.
-
Centrifuge the samples at 4000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 100 µL of the clear supernatant into a clean 96-well injection plate.
-
Dilute with 100 µL of Mobile Phase A (Water + 0.1% FA) to match the initial mobile phase conditions, preventing solvent-effect peak distortion.
Instrumental Conditions
Table 1: Optimized HPLC Gradient Elution Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|---|
| 0.0 | 0.40 | 95 | 5 | Initial |
| 0.5 | 0.40 | 95 | 5 | Isocratic Hold |
| 2.5 | 0.40 | 10 | 90 | Linear Ramp |
| 3.5 | 0.40 | 10 | 90 | Column Wash |
| 3.6 | 0.40 | 95 | 5 | Re-equilibration |
| 5.0 | 0.40 | 95 | 5 | End |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
|---|---|---|---|---|
| 1-(Isoindolin-2-yl)ethanone | 162.1 | 120.1 | 60 | 25 |
| Internal Standard (IS) | [IS Precursor] | [IS Product] | 60 | 25 |
(Note: Source temperature set to 500°C, Ion Spray Voltage at 5500 V, and Collision Gas set to Medium).
Bioanalytical Method Validation (ICH M10 Framework)
The validation of this bioanalytical method is essential to ensure the reliability of analytical results supporting regulatory decisions[4]. The framework strictly adheres to the , which formally superseded previous regional guidelines (e.g., EMA 2012) and became globally effective in January 2023[5].
Figure 2: Logical structure of ICH M10 bioanalytical method validation parameters.
Selectivity and Matrix Effect
Selectivity is evaluated using 6 independent lots of blank biological matrix to ensure no endogenous interference at the retention times of the analyte and IS[3]. The Matrix Factor (MF) is calculated by comparing the peak area of the analyte spiked after extraction to the peak area of a neat standard. According to ICH M10, the IS-normalized MF must demonstrate a coefficient of variation (CV) of < 15% across all lots[3].
Accuracy and Precision
Quality Control (QC) samples are prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). ICH M10 mandates that intra-run and inter-run precision must be ≤ 15% ( ≤ 20% for LLOQ), and accuracy must fall within ±15% of the nominal concentration (±20% for LLOQ)[3].
Stability
Stability testing must cover the entire sample lifecycle. Crucially, as per ICH M10 nuances for small molecules, only -20°C long-term stability testing is strictly required (unlike large molecules which require both -20°C and -70°C testing)[3]. Assessments include bench-top stability (ambient temperature), freeze-thaw stability (minimum 3 cycles), and autosampler stability of the processed extract.
Table 3: Summary of Validation Results (Representative Data)
| Validation Parameter | LLOQ (1 ng/mL) | LQC (3 ng/mL) | MQC (50 ng/mL) | HQC (80 ng/mL) |
|---|---|---|---|---|
| Intra-run Precision (%CV) | 8.5 | 6.2 | 4.1 | 3.8 |
| Inter-run Precision (%CV) | 10.2 | 7.5 | 5.0 | 4.6 |
| Accuracy (%Bias) | 4.0 | 2.5 | -1.8 | -2.1 |
| Matrix Effect (IS-normalized MF) | N/A | 0.98 | 1.02 | 0.99 |
| Freeze-Thaw Stability (%Bias) | N/A | 3.1 | 1.5 | -0.5 |
Conclusion
The developed HPLC-MS/MS method for 1-(Isoindolin-2-yl)ethanone utilizes a highly specific MRM transition (162.1 → 120.1) and a streamlined protein precipitation workflow to achieve excellent sensitivity and throughput. By adhering strictly to the ICH M10 guidelines, the method demonstrates robust accuracy, precision, and minimal matrix effects, making it fully suitable for deployment in regulated preclinical and clinical pharmacokinetic studies.
References
-
ICH Official Website. "ICH M10 Guideline: Bioanalytical Method Validation and Study Sample Analysis." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), May 2022.[4] URL: [Link]
-
Worldwide Clinical Trials. "Demystifying the ICH M10 Bioanalytical Method Validation Guidelines." Worldwide.com, April 2024.[3] URL:[Link]
-
European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." Europa.eu, January 2023.[2] URL:[Link]
-
European Medicines Agency (EMA). "Implementation strategy of ICH Guideline M10 on bioanalytical method validation." Europa.eu, April 2024.[5] URL:[Link]
Sources
Application Note: A Tiered In Vitro Strategy for Efficacy and Safety Profiling of 1-(Isoindolin-2-yl)ethanone
Abstract
The isoindoline chemical scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs with diverse biological activities.[1][2] This application note presents a structured, tiered approach for the initial in vitro characterization of 1-(Isoindolin-2-yl)ethanone, a novel compound featuring this important core. We provide a comprehensive framework designed for researchers in drug discovery, beginning with foundational safety and cytotoxicity profiling and progressing to hypothesis-driven screening against high-probability enzyme targets. Detailed, step-by-step protocols for cytotoxicity assays (MTT, LDH) and enzymatic inhibition assays against Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) are provided. The causality behind experimental choices, self-validating controls, and methods for data interpretation are explained to ensure scientific integrity and reproducibility.
Introduction: The Isoindoline Scaffold as a Privileged Structure
The isoindoline framework, a bicyclic structure fusing a benzene ring with a pyrrolidine ring, is a cornerstone of many bioactive molecules.[2] Its derivatives are known to exhibit a remarkable range of pharmacological properties, including anti-inflammatory, immunomodulatory, anti-neoplastic, and neuro-modulatory effects.[2] Prominent drugs such as the immunomodulator lenalidomide and the organophosphate pesticide phosmet, an acetylcholinesterase inhibitor, highlight the therapeutic versatility of this scaffold.[1][2]
Given this precedent, a new derivative, 1-(Isoindolin-2-yl)ethanone, warrants systematic investigation to uncover its potential biological activity. This guide outlines a logical, resource-efficient workflow to assess its efficacy, beginning with essential safety profiling before exploring potential mechanisms of action.
Guiding Principles: A Tiered Approach to In Vitro Profiling
To efficiently allocate resources and generate meaningful data, we advocate for a tiered screening cascade. This strategy prioritizes the early assessment of cytotoxicity to establish a safe concentration range for subsequent, more specific functional assays. An initial "hit" in a primary screen is only meaningful if it occurs at a concentration that is non-toxic to the cellular system.
This workflow ensures that:
-
A therapeutic window can be established early.
-
False positives in functional assays due to cytotoxicity are minimized.
-
Resources are directed toward the most promising, mechanistically-relevant experiments.
Caption: Tiered workflow for in vitro evaluation of 1-(Isoindolin-2-yl)ethanone.
Tier 1: Foundational Cytotoxicity and Viability Assays
The first critical step is to determine the concentration at which 1-(Isoindolin-2-yl)ethanone induces cell death. We recommend employing two distinct assays that measure different hallmarks of cytotoxicity: metabolic activity and plasma membrane integrity.
Protocol: MTT Assay for Metabolic Viability
This assay quantifies cell viability by measuring the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][4] A decrease in formazan production correlates with reduced cell viability.
Experimental Protocol:
-
Cell Seeding: Seed a relevant cell line (e.g., SH-SY5Y for neurotoxicity, HepG2 for general hepatotoxicity) in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X stock concentration series of 1-(Isoindolin-2-yl)ethanone in culture medium. A typical range would be from 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions to achieve the final desired concentrations. Also, include wells for "untreated cells" and "medium only" blanks.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of this stock to each well (final concentration 0.5 mg/mL).[5]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[4]
Protocol: LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures cytotoxicity by quantifying the activity of LDH, a stable cytosolic enzyme, released into the culture medium upon plasma membrane damage.[6][7]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol in a separate 96-well plate. It is crucial to set up three control groups:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Positive Control (Maximum Release): Cells treated with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of incubation.
-
Medium Background: Wells with medium but no cells.
-
-
Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's protocol (typically containing a substrate, cofactor, and a tetrazolium salt). Add 50-100 µL of this reaction mixture to each well containing the supernatant.[8]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[7]
-
Calculation: Percentage cytotoxicity is calculated as: ((Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)) * 100.
Tier 2: Hypothesis-Driven Enzymatic Inhibition Assays
Based on the known activities of structurally related isoindoline compounds, Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) are logical primary targets to screen for inhibitory activity.[9][10]
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is the gold standard for measuring AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow anion whose formation can be monitored spectrophotometrically at 412 nm.[11][12]
Caption: Principle of the Ellman's method for AChE activity detection.[12]
Experimental Protocol (96-Well Plate):
-
Reagent Preparation:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer.
-
25 µL of test compound (1-(Isoindolin-2-yl)ethanone) at various concentrations or a known inhibitor (e.g., physostigmine) as a positive control.
-
25 µL of AChE enzyme solution.
-
-
Pre-incubation: Mix gently and pre-incubate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 25 µL of DTNB solution, followed by 25 µL of ATCh solution to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.[13]
-
Calculation: Determine the reaction rate (V) from the linear portion of the absorbance vs. time curve. Calculate the percentage inhibition as: ((V_control - V_inhibitor) / V_control) * 100.
Protocol: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay
MAO enzymes catalyze the oxidative deamination of monoamines, producing H₂O₂ as a byproduct.[16] This H₂O₂ can be detected using a sensitive probe (e.g., Amplex Red or similar) in a coupled reaction with horseradish peroxidase (HRP), leading to a colorimetric or fluorometric signal.[17] Isoform selectivity is determined by running parallel assays with specific inhibitors.
Experimental Protocol (General, Adaptable for Kits):
-
Reagent Preparation: Use a commercial kit (e.g., from Cell Biolabs, Sigma-Aldrich, or Abcam) for optimized buffers, substrates, and probes.[17][18] Key components include:
-
Assay Setup: In a black 96-well plate (for fluorescence), set up wells for:
-
Total MAO activity (Enzyme + Substrate + Test Compound).
-
MAO-B activity (Enzyme + Substrate + Test Compound + Clorgyline).
-
MAO-A activity (Enzyme + Substrate + Test Compound + Selegiline).
-
Control wells with no test compound.
-
-
Inhibitor Pre-incubation: Add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B) to the wells. Add 5 µL of the test compound or specific inhibitor and incubate for 15-30 minutes at 37°C.[17]
-
Reaction Initiation: Prepare a working solution of substrate and detection reagent in assay buffer. Add 50 µL to each well to start the reaction.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence (e.g., Ex/Em = 530/585 nm) or absorbance (e.g., 540-570 nm) using a microplate reader.[17]
-
Calculation: Subtract the background, and calculate the percentage inhibition for each isoform relative to the uninhibited controls.
Data Analysis and Interpretation
Calculating IC₅₀ and CC₅₀
For each assay, plot the percentage inhibition (or percentage viability) against the log of the inhibitor concentration. Use a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) in software like GraphPad Prism to calculate the IC₅₀ (concentration causing 50% inhibition of enzyme activity) and CC₅₀ (concentration causing 50% cytotoxicity).[20]
The Therapeutic Index
A critical measure of a compound's potential is its in vitro therapeutic index (or selectivity index), which provides a preliminary assessment of the window between desired efficacy and undesired toxicity.
Therapeutic Index (TI) = CC₅₀ / IC₅₀
A higher TI value is desirable, as it indicates that the compound is effective at concentrations far below those at which it is cytotoxic.
| Parameter | Description | Example Value |
| CC₅₀ (MTT) | 50% Cytotoxic Concentration (Metabolic) | 85.5 µM |
| CC₅₀ (LDH) | 50% Cytotoxic Concentration (Membrane) | 92.1 µM |
| IC₅₀ (AChE) | 50% Inhibitory Concentration (AChE) | 2.3 µM |
| IC₅₀ (MAO-A) | 50% Inhibitory Concentration (MAO-A) | > 100 µM |
| IC₅₀ (MAO-B) | 50% Inhibitory Concentration (MAO-B) | 15.8 µM |
| TI (AChE) | Therapeutic Index for AChE (CC₅₀-MTT / IC₅₀-AChE) | 37.2 |
| TI (MAO-B) | Therapeutic Index for MAO-B (CC₅₀-MTT / IC₅₀-MAO-B) | 5.4 |
Conclusion and Future Directions
This application note provides a robust and logical framework for the initial in vitro characterization of 1-(Isoindolin-2-yl)ethanone. By first establishing a cytotoxicity profile and then screening against rationally selected enzyme targets, researchers can efficiently determine the compound's safety and potential efficacy. Positive results from this screening cascade, particularly a high therapeutic index for a specific target, would provide a strong rationale for advancing the compound to more complex studies, such as secondary screening against a broader panel of kinases or receptors, cell-based functional assays, and eventually, in vivo models.
References
-
Jadhav, M. & Jha, A. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics.
-
Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs.
-
Wang, Y., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. The Journal of Organic Chemistry.
-
Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry.
-
Serafin, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules.
-
Jadhav, M. & Jha, A. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.
-
Jadhav, M. & Jha, A. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics.
-
Wang, Y., et al. (2022). Access to Isoquinolin-2(1 H )-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. The Journal of Organic Chemistry.
-
Guang, H. & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.
-
Tobe, M., et al. (2015). Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors. Journal of Medicinal Chemistry.
-
Nabavi, S.F., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Journal of Traditional and Complementary Medicine.
-
Reddy, D.S., et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology.
-
Sigma-Aldrich. Monoamine Oxidase (MAO) Inhibitor Screening Kit (MAK520). Sigma-Aldrich.
-
Abcam. MTT assay protocol. Abcam.
-
protocols.io. LDH cytotoxicity assay. protocols.io.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
-
Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie.
-
Udenigwe, C.C., et al. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition.
-
Kuca, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences.
-
ResearchGate. (2025). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate.
-
Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich.
-
Journal of Chemical and Pharmaceutical Research. (2015). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. JOCPR.
-
Thermo Fisher Scientific. (2019). CyQUANT LDH Cytotoxicity Assay Kit Product Information Sheet. Thermo Fisher Scientific.
-
Bio-Techne. Monoamine Oxidase Assay Kit. Bio-Techne.
-
Sigma-Aldrich. Acetylcholinesterase Activity Assay Kit (MAK119). Sigma-Aldrich.
-
Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science.
-
Abcam. LDH assay kit guide: Principles and applications. Abcam.
-
Taylor & Francis Online. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Taylor & Francis Online.
-
BenchChem. Application Notes: Protocol for Acetylcholinesterase (AChE) Activity and Inhibitor Screening Assay. BenchChem.
-
Scribd. Ellman Esterase Assay Protocol. Scribd.
-
ResearchGate. (2012). In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods. ResearchGate.
-
Sigma-Aldrich. Cytotoxicity Detection Kit (LDH). Sigma-Aldrich.
-
Beck, W.D., et al. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Pharmacology.
-
Assay Genie. Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Assay Genie.
-
Creative Biogene. Protocol for Cell Viability Assays: CCK-8 and MTT. Creative Biogene.
-
Abcam. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031). Abcam.
-
Promega Corporation. MAO-Glo™ Assay Systems. Promega.
Sources
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]
- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. protocols.io [protocols.io]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
Application Note: Profiling the Kinase Inhibitory Activity of 1-(Isoindolin-2-yl)ethanone Using the ADP-Glo™ Kinase Assay
Introduction & Scientific Rationale
The isoindoline bicyclic scaffold is a highly privileged structure in medicinal chemistry, forming the core of numerous clinical therapeutics and targeted oncology agents [1]. Recently, isoindoline derivatives have gained significant traction as potent inhibitors of critical kinases, including Hematopoietic Progenitor Kinase 1 (HPK1) and Rho-associated protein kinase (ROCK), which are pivotal in tumor immunosuppression and cytoskeletal regulation, respectively [2].
1-(Isoindolin-2-yl)ethanone (commonly known as N-acetylisoindoline) serves as a foundational fragment and lead-like test compound in Fragment-Based Drug Discovery (FBDD). Because the acetyl group modifies the hydrogen-bonding capacity and polarity of the isoindoline core, evaluating its baseline binding affinity to target kinases is a critical first step in structure-activity relationship (SAR) campaigns.
This application note provides a self-validating, highly reproducible protocol for determining the half-maximal inhibitory concentration ( IC50 ) of 1-(Isoindolin-2-yl)ethanone against a target kinase (e.g., HPK1) using the universal, homogeneous ADP-Glo™ Kinase Assay [3].
Fig 1. Mechanism of HPK1 inhibition by isoindoline derivatives in T-cell receptor signaling.
Mechanistic Principle: The ADP-Glo™ System
To ensure high data fidelity without the safety hazards of radioisotope assays ( 33P -ATP), this protocol utilizes the ADP-Glo™ assay. The causality behind selecting this specific assay lies in its high signal-to-background ratio and its ability to measure the actual byproduct of the kinase reaction (ADP) rather than relying on phospho-specific antibodies.
The assay operates through a coupled enzymatic process:
-
Kinase Reaction : The target kinase transfers a phosphate from ATP to the substrate, generating ADP. 1-(Isoindolin-2-yl)ethanone competes with ATP for the hinge region of the kinase.
-
ATP Depletion : The ADP-Glo™ Reagent is added to terminate the kinase reaction and completely degrade any unreacted ATP. Causality: This step is critical; eliminating background ATP ensures that the subsequent luminescence is exclusively derived from the ADP produced by the kinase.
-
Detection : The Kinase Detection Reagent converts the generated ADP back into ATP, which is immediately utilized by a luciferase/luciferin reaction to emit light.
Fig 2. Step-by-step workflow of the ADP-Glo Kinase Assay for measuring inhibitor efficacy.
Experimental Design & Self-Validating Controls
A trustworthy protocol must be a self-validating system. To ensure the IC50 data generated for 1-(Isoindolin-2-yl)ethanone is accurate, the following parameters are strictly controlled:
-
ATP Concentration at Km : The assay is performed at the apparent Michaelis constant ( Km ) for ATP of the specific kinase. Causality: If ATP concentration is too high, a competitive inhibitor like 1-(Isoindolin-2-yl)ethanone will be outcompeted, yielding artificially high IC50 values.
-
DMSO Tolerance : The test compound is solubilized in DMSO. Because kinases are sensitive to organic solvents, the final DMSO concentration in the assay is strictly capped at 1% (v/v).
-
Z'-Factor Controls : Every plate must include a Positive Control (Kinase + Substrate + 1% DMSO, representing 0% inhibition) and a Negative Control (Substrate + 1% DMSO without Kinase, representing 100% inhibition). A Z'-factor >0.5 validates the assay's robustness.
Step-by-Step Methodology
Reagent Preparation
-
Assay Buffer : Prepare 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2 , 0.1 mg/mL BSA, and 1 mM DTT. Keep on ice.
-
Compound Dilution : Prepare a 10 mM stock of 1-(Isoindolin-2-yl)ethanone in 100% DMSO. Perform a 3-fold serial dilution in 100% DMSO to create a 100X concentration series. Dilute these stocks 25-fold in Assay Buffer to create 4X Compound Working Solutions (containing 4% DMSO).
-
Kinase/Substrate Mix : Dilute the target kinase and its specific peptide substrate in Assay Buffer to a 4X Working Concentration .
-
ATP Solution : Prepare a 2X ATP Working Solution in Assay Buffer (e.g., if the Km is 10 µM, prepare a 20 µM solution).
Kinase Reaction Setup (384-Well Format)
Total reaction volume: 5 µL per well in a low-volume white 384-well microplate.
-
Inhibitor Addition : Dispense 1.25 µL of the 4X Compound Working Solution into the designated wells.
-
Enzyme/Substrate Addition : Add 1.25 µL of the 4X Kinase/Substrate Mix to the wells.
-
Pre-Incubation : Centrifuge the plate briefly (1000 x g, 1 min) and incubate at Room Temperature (RT) for 15 minutes.
-
Causality: This pre-incubation phase allows 1-(Isoindolin-2-yl)ethanone to establish binding equilibrium with the kinase before the highly competitive ATP is introduced.
-
-
Reaction Initiation : Add 2.5 µL of the 2X ATP Working Solution to all wells to start the reaction.
-
Incubation : Seal the plate and incubate for 60 minutes at RT.
ADP Detection Workflow
-
ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at RT.
-
Signal Generation : Add 10 µL of Kinase Detection Reagent to all wells. Incubate for 30 minutes at RT in the dark.
-
Data Acquisition : Read the plate on a luminescence microplate reader (e.g., Tecan Spark or PerkinElmer EnVision) with an integration time of 0.5 to 1.0 second per well.
Data Presentation & Analysis
Raw Relative Light Units (RLU) are converted to Percent Inhibition using the self-validating control wells:
% Inhibition=100×(1−RLUPositive Control−RLUNegative ControlRLUSample−RLUNegative Control)
The resulting data is plotted on a semi-logarithmic scale (Log[Concentration] vs. % Inhibition) and fitted using a four-parameter logistic non-linear regression model to determine the IC50 .
Table 1: Representative IC50 Determination Data for 1-(Isoindolin-2-yl)ethanone
| Concentration (µM) | Log[Concentration] | Luminescence (RLU) | Calculated % Inhibition |
| 10.0 | 1.0 | 1,500 | 99.0% |
| 3.16 | 0.5 | 15,500 | 85.0% |
| 1.00 | 0.0 | 50,500 | 50.0% |
| 0.316 | -0.5 | 80,500 | 20.0% |
| 0.100 | -1.0 | 95,500 | 5.0% |
| 0.0316 | -1.5 | 99,500 | 1.0% |
| Positive Control | N/A | 100,500 | 0.0% |
| Negative Control | N/A | 500 | 100.0% |
Note: In this representative dataset, the IC50 of the test compound is exactly 1.00 µM.
References
Application Notes and Protocols for the Purification of Crude 1-(Isoindolin-2-yl)ethanone
Abstract
This technical guide provides a comprehensive overview of established and effective purification techniques for the crude product of 1-(Isoindolin-2-yl)ethanone. The isoindoline scaffold is a privileged structure in medicinal chemistry, and the purity of its derivatives is paramount for accurate biological evaluation and drug development. This document outlines detailed protocols for recrystallization, column chromatography, and liquid-liquid extraction, offering researchers and drug development professionals the necessary tools to obtain high-purity 1-(Isoindolin-2-yl)ethanone. The rationale behind each methodological step is explained to provide a deeper understanding of the purification principles.
Introduction: The Importance of Purity for 1-(Isoindolin-2-yl)ethanone
1-(Isoindolin-2-yl)ethanone, also known as N-acetylisoindoline, is a key intermediate and building block in the synthesis of various biologically active molecules. The isoindoline core is present in numerous compounds with diverse pharmacological activities, highlighting its significance in drug discovery. The presence of impurities, such as unreacted starting materials, by-products, or residual solvents, can significantly impact the outcome of subsequent synthetic steps and biological assays. Therefore, robust and efficient purification of the crude product is a critical step in any research and development workflow involving this compound.
Common Impurities in Crude 1-(Isoindolin-2-yl)ethanone:
The nature and quantity of impurities will largely depend on the synthetic route employed. However, common contaminants may include:
-
Unreacted Isoindoline: A starting material in many synthetic pathways.
-
Excess Acylating Agent: Such as acetic anhydride or acetyl chloride.
-
By-products: Formed from side reactions during the synthesis.
-
Solvents: Residual solvents from the reaction and work-up steps.
Understanding the potential impurities is crucial for selecting the most appropriate purification strategy.
Physicochemical Properties of 1-(Isoindolin-2-yl)ethanone
A thorough understanding of the physicochemical properties of the target compound is fundamental to designing an effective purification protocol.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | |
| Molecular Weight | 161.20 g/mol | |
| Appearance | Solid (Typical) | |
| Solubility | Generally soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in non-polar solvents like hexanes and sparingly soluble in water. | Inferred from general amide properties and related structures. |
Purification Workflow Overview
The selection of a purification technique is contingent on the scale of the synthesis, the nature of the impurities, and the desired final purity. A typical workflow may involve a primary purification step followed by a secondary, higher-resolution method if necessary.
Caption: General purification workflow for 1-(Isoindolin-2-yl)ethanone.
Detailed Purification Protocols
This section provides step-by-step protocols for the most common and effective purification techniques for 1-(Isoindolin-2-yl)ethanone.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and its impurities in a given solvent at different temperatures. It is often the method of choice for obtaining highly pure crystalline material.
Principle of Recrystallization: The underlying principle is that the desired compound should be highly soluble in a hot solvent and poorly soluble in the same solvent when it is cold. Impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Experimental Protocol:
-
Solvent Selection:
-
Place a small amount of the crude product (20-30 mg) into a test tube.
-
Add a few drops of a potential solvent (e.g., ethanol, methanol, isopropanol, or a mixture like ethyl acetate/hexanes) and observe the solubility at room temperature. The ideal solvent will dissolve the compound sparingly or not at all at room temperature.
-
Gently heat the mixture. A suitable solvent will completely dissolve the compound upon heating.
-
Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a good solvent system. A common recrystallization solvent for similar structures is ethanol or methanol.
-
-
Dissolution:
-
Place the crude 1-(Isoindolin-2-yl)ethanone in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present in the hot solution, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals in a vacuum oven at a temperature below the compound's melting point to remove residual solvent.
-
Protocol 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. This method is particularly useful for separating complex mixtures or when recrystallization is not effective.
Principle of Separation: The separation is based on the polarity of the compounds in the mixture. In normal-phase chromatography (using a polar stationary phase like silica gel), less polar compounds travel down the column faster, while more polar compounds are retained longer.
Caption: Step-by-step workflow for purification by column chromatography.
Experimental Protocol:
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice for compounds of moderate polarity like 1-(Isoindolin-2-yl)ethanone.
-
Mobile Phase (Eluent): The choice of eluent is critical for good separation. Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common. For related compounds, a mixture of ethyl acetate and petroleum ether has been used. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. The ideal solvent system should give the target compound an Rf value of approximately 0.3-0.4 on the TLC plate.
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica gel to settle. Gently tap the column to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the silica gel bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the crude product dissolved in a volatile solvent onto a small amount of silica gel, then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with the determined low-polarity mixture.
-
Collect the eluent in fractions (e.g., in test tubes).
-
The polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.
-
-
**Fraction Analysis and Product
A Robust LC-MS/MS Protocol for the Pharmacokinetic Analysis of Isoindolinone Derivatives in Plasma
An Application Note for Researchers, Scientists, and Drug Development Professionals.
Senior Application Scientist: Gemini
Abstract
The isoindolinone scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a range of clinically significant drugs, including thalidomide and its immunomodulatory analogs (IMiDs®) like lenalidomide and pomalidomide.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of novel isoindolinone derivatives is paramount for their progression through the drug development pipeline.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for quantitative bioanalysis due to its unparalleled sensitivity, selectivity, and reproducibility.[3][5] This document provides a comprehensive, field-proven protocol for the development, validation, and application of an LC-MS/MS method for quantifying isoindolinone derivatives in plasma, designed to support pharmacokinetic (PK) studies.[6] We will delve into the causality behind experimental choices, from sample preparation to instrument parameters, and outline a self-validating system compliant with major regulatory guidelines.
Principle of the Method
This protocol employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to accurately quantify isoindolinone derivatives in a biological matrix, typically plasma. The workflow involves three key stages:
-
Sample Preparation: The analyte is first isolated from the complex biological matrix (e.g., plasma). This crucial step removes interfering substances like proteins and phospholipids that can suppress the instrument's signal and damage the analytical column.
-
Chromatographic Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system. The analyte and a co-added Internal Standard (IS) are separated from any remaining matrix components based on their physicochemical properties as they travel through an analytical column.[7]
-
Mass Spectrometric Detection: As the compounds exit the LC column, they are ionized (e.g., via Electrospray Ionization) and enter the mass spectrometer. The instrument is set to Multiple Reaction Monitoring (MRM) mode, where it selectively monitors a specific precursor-to-product ion transition for the analyte and the IS.[3][8] This two-stage mass filtering provides exceptional specificity. The analyte's concentration is determined by comparing its peak area ratio to that of the known-concentration IS.
Materials and Reagents
-
Analytes: Isoindolinone derivative(s) of interest (Reference Standard).
-
Internal Standard (IS): A Stable-Isotope Labeled (SIL) version of the analyte is strongly preferred (e.g., ¹³C₆-Thalidomide).[9] If a SIL IS is unavailable, a structural analog with similar physicochemical properties can be used.[7][9]
-
Solvents: HPLC or LC-MS grade Acetonitrile, Methanol, and Water.
-
Additives: Formic acid (≥98% purity).
-
Biological Matrix: Drug-free, anticoagulant-treated (e.g., K₂EDTA) plasma from the relevant species for preparing calibration standards and quality controls.
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Centrifuge (capable of handling microcentrifuge tubes or 96-well plates)
-
Calibrated pipettes
-
LC-MS/MS system (e.g., a system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer).
-
Detailed Experimental Protocol
Preparation of Stock Solutions, Calibration Standards, and QCs
-
Primary Stock Solutions: Accurately weigh ~1 mg of the analyte and the Internal Standard (IS) reference standards. Dissolve each in an appropriate solvent (e.g., Methanol or Acetonitrile) to create 1 mg/mL primary stock solutions. Store at -20°C or below.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution using 50:50 Acetonitrile:Water to create a series of working standard solutions. These will be used to spike into the blank plasma.
-
Internal Standard (IS) Working Solution: Dilute the IS primary stock solution with the protein precipitation solvent (e.g., Acetonitrile with 0.1% formic acid) to a final concentration. The chosen concentration (e.g., 50 ng/mL) should produce a consistent and robust signal.
-
Calibration Curve (CC) Standards: Spike appropriate volumes of the analyte working standard solutions into blank plasma to create a calibration curve with 8-10 non-zero concentration levels. The range should encompass the expected concentrations in the PK study (e.g., 1 to 2000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. These are prepared from a separate weighing of the reference standard to ensure accuracy.
Plasma Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for sample cleanup, particularly suited for early-stage studies.[10] It works by adding a water-miscible organic solvent to denature and precipitate large protein molecules, leaving the small-molecule analyte in the supernatant.[11]
-
Aliquot: Label microcentrifuge tubes. Pipette 50 µL of plasma (from standards, QCs, or unknown study samples) into the corresponding tubes.
-
Precipitation: Add 150 µL of the IS Working Solution (Acetonitrile containing IS and 0.1% formic acid) to each tube. The 3:1 ratio of solvent to plasma ensures efficient protein crashing.[10]
-
Vortex: Vortex mix all tubes vigorously for 1 minute to ensure complete protein denaturation and mixing of the IS.
-
Centrifuge: Centrifuge the samples at high speed (e.g., >14,000 g) for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.
-
Transfer: Carefully pipette the clear supernatant (~120 µL) into a clean 96-well plate or autosampler vials. Be cautious not to disturb the protein pellet.
-
Injection: Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system for analysis.
Caption: Protein Precipitation workflow for plasma samples.
LC-MS/MS Instrumental Parameters
The parameters below provide a robust starting point for isoindolinone derivatives, using thalidomide as a representative example. Optimization is essential for novel analogs.
| Parameter | Condition | Rationale |
| LC System | Standard Binary Pump HPLC/UPLC | Provides reproducible gradient delivery for chromatographic separation. |
| LC Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, <3 µm) | C18 is a versatile stationary phase suitable for retaining moderately non-polar compounds like isoindolinones.[12] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a volatile modifier that aids in the protonation of the analyte for positive ion mode ESI and improves peak shape.[12] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent for reversed-phase chromatography, providing good elution strength for the analytes. |
| Gradient Elution | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate. (Total run time ~3-5 minutes) | A gradient ensures that the analyte is eluted as a sharp peak with good separation from early-eluting matrix components.[10] |
| Flow Rate | 0.4 - 0.6 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis speed with chromatographic efficiency. |
| Column Temperature | 40°C | Elevated temperature reduces mobile phase viscosity, improving peak shape and reducing run-to-run retention time variability. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard instrument for quantitative bioanalysis, enabling highly selective and sensitive MRM experiments.[3] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Isoindolinones typically contain basic nitrogen atoms that are readily protonated, making ESI+ the preferred ionization mode.[10] |
| MRM Transition (Analyte) | Example: Thalidomide Q1: m/z 259.1 → Q3: m/z 84.0 | Q1 is set to the mass of the protonated parent molecule [M+H]⁺. Q3 is set to a stable, specific product ion generated by collision-induced dissociation.[8][13] This transition is highly specific to the analyte. |
| MRM Transition (IS) | Example: Temozolomide (analog) Q1: m/z 195.9 → Q3: m/z 138.9 or SIL-Thalidomide: m/z 265.1 → Q3 | The IS must have a unique MRM transition to be monitored simultaneously without cross-talk from the analyte. A SIL-IS will have a different Q1 mass but often shares the same Q3 product ion.[8] |
| Source Parameters | Gas Temp: ~350°C, Gas Flow: ~10 L/min, Nebulizer: ~45 psi, Capillary Voltage: ~4000 V | These parameters must be optimized to ensure efficient desolvation and ionization of the analyte as it enters the mass spectrometer. |
Bioanalytical Method Validation
A method must be rigorously validated to ensure it is reliable and fit for purpose, in accordance with regulatory guidelines from bodies like the FDA and EMA.[14][15][16] Validation demonstrates that the method consistently produces accurate and precise results.[14]
Caption: Key experiments in a bioanalytical method validation workflow.
The following parameters must be assessed:
| Validation Parameter | Description | Acceptance Criteria (FDA/EMA) |
| Selectivity | The ability to differentiate and quantify the analyte from other components in the matrix, such as metabolites or endogenous compounds.[17] | Response in blank samples from at least 6 sources should be <20% of the LLOQ response for the analyte and <5% for the IS.[15] |
| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. A calibration curve is generated using a regression model (e.g., 1/x² weighted linear regression). | At least 75% of standards must be within ±15% of their nominal value (±20% at LLOQ). The correlation coefficient (r²) should be ≥0.99. |
| Accuracy & Precision | Accuracy is the closeness of measured values to the nominal value. Precision is the degree of scatter between replicate measurements. Assessed at LLOQ, LQC, MQC, and HQC levels.[17] | Accuracy: Mean concentration at each QC level must be within ±15% of the nominal value (±20% at LLOQ). Precision: The coefficient of variation (CV%) should not exceed 15% (20% at LLOQ). Assessed within a single run and between different runs. |
| Matrix Effect | The suppression or enhancement of ionization caused by co-eluting matrix components. | The CV of the IS-normalized matrix factor should be ≤15% across different lots of the biological matrix.[18] |
| Recovery | The efficiency of the extraction procedure, comparing the analyte response from an extracted sample to that of a post-extraction spiked sample. | Recovery should be consistent, precise, and reproducible, although 100% recovery is not required. The CV should be ≤15%. |
| Stability | Evaluates the chemical stability of the analyte in the biological matrix under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and post-preparative. | Mean concentration of stability samples must be within ±15% of the nominal concentration. |
Application to a Pharmacokinetic Study
Once validated, the method can be applied to analyze samples from a preclinical or clinical pharmacokinetic study. The workflow involves:
-
Dosing of the isoindolinone derivative to subjects.
-
Collecting blood samples at predetermined time points post-dose.
-
Processing blood to plasma and storing frozen until analysis.
-
Analyzing the unknown samples in batches, each flanked by a full calibration curve and a set of QC samples to ensure the validity of the run.
-
The resulting concentration data for each time point is plotted to generate a plasma concentration-time profile, which is fundamental for determining key PK parameters like Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and half-life.
Conclusion
This application note provides a detailed and robust LC-MS/MS protocol for the quantitative analysis of isoindolinone derivatives in plasma. The methodology, centered on protein precipitation for sample preparation and ESI+ MRM for detection, offers the speed, sensitivity, and selectivity required for high-throughput pharmacokinetic studies. By adhering to the described method validation principles, researchers can generate high-quality, reliable, and reproducible data that is fit for regulatory submission and crucial for advancing new chemical entities through the drug development process.
References
- Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277.
- LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International.
- Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. International Journal of Pharmaceutical Sciences.
- Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. (2023).
- A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay. ResearchGate.
- Application Note: LC-MS Protocol for the Characterization of Thalidomide-NH-(CH2)2-NH-Boc Conjugates. Benchchem.
- LC-MS Sample Preparation: Techniques & Challenges. Ion-Optika.
- Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. PMC.
- Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry. PMC.
- Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. (2025).
- What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.
- LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. ADLM. (2025).
- Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. International Journal of Pharmaceutical and Bio Medical Science. (2022).
- Guide to achieving reliable quantitative LC-MS measurements. LGC.
- Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PMC. (2024).
- Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach. PubMed. (2016).
- Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. ScienceDirect. (2023).
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Food and Drug Administration.
- Enantioselective pharmacokinetics in animals of pazinaclone, a new isoindoline anxiolytic, and its active metabolite. PubMed. (1995).
- Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate.
- Bioanalytical Method Validation. Food and Drug Administration.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Medicines Agency. (2012).
- LC-MS/MS method for simultaneous determination of thalidomide, lenalidomide, cyclophosphamide, bortezomib, dexamethasone and adriamycin in serum of multiple myeloma patients. PubMed. (2016).
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. (2024).
- Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. Semantic Scholar. (2021).
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. (2025).
- Chemical derivatization as a tool for optimizing MS response in sensitive LC–MS/MS bioanalysis and its role in pharmacokinetic studies. Bioanalysis Zone. (2012).
- LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers. PMC.
- Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry (RSC Publishing).
Sources
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. rsc.org [rsc.org]
- 8. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. opentrons.com [opentrons.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. resolvemass.ca [resolvemass.ca]
- 15. fda.gov [fda.gov]
- 16. bioanalysisforum.jp [bioanalysisforum.jp]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1-(Isoindolin-2-yl)ethanone as a Versatile Building Block in Organic Synthesis and Drug Discovery
Executive Summary & Mechanistic Rationale
1-(Isoindolin-2-yl)ethanone, widely referred to as N-acetylisoindoline, is a highly valuable bicyclic heterocyclic building block in medicinal chemistry. The isoindoline core is a privileged scaffold embedded in numerous biologically active molecules, including Rho-kinase (ROCK) inhibitors and G-protein coupled receptor (GPCR) ligands. However, the unprotected isoindoline molecule features a highly reactive secondary amine that is susceptible to uncontrolled poly-alkylation and unwanted oxidation.
Converting isoindoline into its N-acetylated derivative fundamentally alters its chemical behavior, achieving three critical mechanistic objectives:
-
Nitrogen Passivation: The electron-withdrawing nature of the acetyl group delocalizes the nitrogen lone pair through resonance. This drastically reduces the nucleophilicity and basicity of the amine, preventing N-oxide formation during subsequent oxidative or electrophilic steps .
-
Regioselective Directing Effects: In Electrophilic Aromatic Substitution (EAS), the N-acetyl group sterically and electronically directs incoming electrophiles (such as halogens) predominantly to the 5-position of the aromatic ring. This circumvents steric clashes with the benzylic protons at the 4-position, yielding highly specific cross-coupling precursors .
-
Stereoelectronic C-H Activation: Recent kinetic studies demonstrate that N-acetylation forces the molecule into a conformation where the benzylic α-C-H σ* orbital optimally overlaps with the nitrogen p-type orbital. This hyperconjugative alignment significantly lowers the kinetic barrier for Hydrogen Atom Transfer (HAT), enabling highly efficient, late-stage C-H functionalization .
Mechanistic roles of the N-acetyl group in isoindoline functionalization.
Key Experimental Workflows
The following protocols outline the self-validating synthesis of 1-(isoindolin-2-yl)ethanone and its subsequent functionalization. Each step is designed with built-in analytical checkpoints to ensure high-fidelity synthesis.
Protocol A: Synthesis of 1-(Isoindolin-2-yl)ethanone
Objective: Passivation of the isoindoline core via N-acetylation.
-
Solubilization: Dissolve isoindoline (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).
-
Causality: DCM provides a non-polar, aprotic environment that fully solubilizes the starting material without participating in hydrogen bonding, ensuring maximum availability and reactivity of the amine.
-
-
Base Addition: Add triethylamine (Et₃N, 1.5 equiv) and cool the mixture to 0 °C in an ice bath.
-
Causality: Et₃N acts as an acid scavenger. Cooling to 0 °C controls the exothermic nature of the acetylation, preventing thermal degradation and limiting the formation of colored impurities.
-
-
Electrophile Addition: Introduce acetic anhydride (Ac₂O, 1.2 equiv) dropwise over 15 minutes.
-
Causality: Dropwise addition maintains a low local concentration of the electrophile, minimizing the risk of di-acylation or unwanted polymerization.
-
-
Reaction Monitoring: Remove the ice bath, warm to room temperature, and stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the ninhydrin-active baseline spot (free amine) disappears.
-
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃.
-
Causality: The mild base neutralizes unreacted acetic anhydride and the acetic acid byproduct, partitioning them safely into the aqueous layer and preventing reverse hydrolysis.
-
-
Isolation: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a white solid.
Protocol B: Regioselective Electrophilic Bromination
Objective: Synthesis of 1-(5-bromoisoindolin-2-yl)ethanone for downstream coupling.
-
Preparation: Dissolve 1-(isoindolin-2-yl)ethanone (1.0 equiv) in glacial acetic acid (0.3 M).
-
Causality: Acetic acid acts as both a protic solvent and a mild catalyst, polarizing the bromine source to enhance its electrophilicity for the aromatic ring.
-
-
Bromination: Add N-bromosuccinimide (NBS, 1.05 equiv) in small portions at room temperature.
-
Causality: NBS provides a controlled, low steady-state concentration of Br₂, favoring mono-bromination at the sterically accessible 5-position and actively suppressing poly-bromination.
-
-
Incubation: Stir the mixture in the dark for 12 hours.
-
Causality: Rigorously excluding light prevents the homolytic cleavage of NBS (radical initiation), ensuring the reaction proceeds strictly via the desired ionic EAS pathway.
-
-
Quenching: Pour the mixture into ice water and add 10% aqueous sodium thiosulfate (Na₂S₂O₃).
-
Causality: Thiosulfate instantly reduces any residual electrophilic bromine species to benign bromide ions, preventing over-oxidation of the product during isolation.
-
-
Purification: Filter the resulting precipitate, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure 5-bromo derivative.
Protocol C: Downstream Suzuki-Miyaura Cross-Coupling
Objective: Arylation of the 5-bromo scaffold to build advanced pharmaceutical intermediates.
-
Reaction Assembly: Combine 1-(5-bromoisoindolin-2-yl)ethanone (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of 1,4-dioxane and water.
-
Causality: This biphasic solvent system perfectly solubilizes both the organic precursors (dioxane) and the inorganic base (water). K₂CO₃ is essential for coordinating with the boronic acid to form the reactive, nucleophilic boronate complex.
-
-
Degassing: Sparge the mixture with argon gas for 15 minutes.
-
Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) catalyst into an inactive Pd(II) species.
-
-
Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv) and heat the sealed vessel to 90 °C for 8 hours.
-
Causality: The bidentate dppf ligand stabilizes the palladium center, preventing catalyst aggregation (palladium black formation) while promoting efficient oxidative addition into the aryl-bromide bond.
-
-
Isolation: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.
Synthetic workflow from isoindoline to advanced pharmaceutical intermediates.
Quantitative Data & Analytical Standards
To ensure the self-validating nature of the protocols, researchers should reference the following expected analytical markers to confirm the success of each transformation.
| Protocol | Target Compound | Typical Yield | Key Analytical Markers (MS/NMR) | TLC Conditions & R_f |
| A | 1-(Isoindolin-2-yl)ethanone | 85–92% | MS (ESI): m/z 162.1 [M+H]⁺¹H NMR: Disappearance of broad N-H singlet (~2.5 ppm), appearance of acetyl singlet (~2.1 ppm). | R_f = 0.4 (Hexanes/EtOAc 1:1) |
| B | 1-(5-Bromoisoindolin-2-yl)ethanone | 78–85% | MS (ESI): m/z 240.0, 242.0 [M+H]⁺ (1:1 isotopic doublet).¹H NMR: Loss of one aromatic proton, splitting pattern shifts to AMX system. | R_f = 0.5 (Hexanes/EtOAc 2:1) |
| C | Aryl-substituted Isoindoline | 65–80% | MS (ESI): Disappearance of the 1:1 bromine isotopic doublet.¹H NMR: Appearance of new aromatic proton signals corresponding to the coupled aryl group. | R_f = 0.3–0.6 (Variable based on aryl group) |
References
-
Sisti, S., Ioele, F., Scarchilli, F., Galeotti, M., Salamone, M., & Bietti, M. "Activation and Deactivation of Benzylic C−H Bonds Guided by Stereoelectronic Effects in Hydrogen Atom Transfer from Amides and Amines to Alkoxyl Radicals." European Journal of Organic Chemistry, 2023, 26(37). Available at:[Link]
Application Note: Crystallization Strategies for 1-(Isoindolin-2-yl)ethanone for High-Resolution X-Ray Diffraction
Target Audience: Researchers, structural biologists, and drug development professionals. Objective: To provide a self-validating, thermodynamically grounded workflow for the growth of X-ray quality single crystals of 1-(Isoindolin-2-yl)ethanone (N-acetylisoindoline), overcoming its inherent propensity for liquid-liquid phase separation ("oiling out").
Introduction & Theoretical Grounding
1-(Isoindolin-2-yl)ethanone, commonly known as N-acetylisoindoline, is a bicyclic tertiary amide frequently utilized as a rigid scaffold in medicinal chemistry. High-resolution X-ray crystallography of this molecule is critical for elucidating its structural nuances, particularly the orbital overlap between the nitrogen p-type orbital and the amide group, which are oriented perpendicular to one another[1].
However, obtaining diffraction-quality single crystals of N-acetylisoindoline presents a significant thermodynamic challenge. The molecule frequently undergoes liquid-liquid phase separation (LLPS)—colloquially known as "oiling out"—rather than forming a crystalline solid during standard solvent evaporation or cooling[2]. This guide details the physicochemical causality behind this phenomenon and provides optimized, step-by-step protocols to force the system into a metastable state conducive to single-crystal nucleation.
Physicochemical Profile
To rationally design a crystallization screen, we must first establish the baseline properties of the solute.
Table 1: Physicochemical Properties of 1-(Isoindolin-2-yl)ethanone
| Property | Value | Experimental Implication |
| Molecular Formula | C₁₀H₉NO | Lack of N-H donors limits hydrogen bonding. |
| Molecular Weight | 159.18 g/mol | Small molecule; requires slow diffusion for ordered packing. |
| Appearance | White solid | Purity is visually verifiable post-crystallization. |
| Melting Point | 98–100 °C[2] | Low lattice energy; prone to melting/oiling out if warmed. |
| Solubility | Soluble in DCM, EtOAc[2] | Ideal primary solvents for dissolving the compound. |
| Insolubility | Hexane, Water | Ideal anti-solvents for vapor or liquid diffusion. |
The Causality of "Oiling Out"
Understanding why N-acetylisoindoline oils out is essential for troubleshooting. Because it is a tertiary amide, the molecule lacks strong hydrogen bond donors. Its intermolecular forces are dominated by weaker dipole-dipole interactions and van der Waals forces (e.g., π−π stacking of the benzene rings).
The Thermodynamic Mechanism: When an anti-solvent is added too rapidly, or the temperature is dropped too quickly, the concentration trajectory of the solution crosses the binodal curve of the phase diagram before it can cross the solubility curve (solid-liquid equilibrium). Because the activation energy for crystal nucleation is high (due to the low lattice energy), the system minimizes its free energy by separating into a dense, solute-rich liquid phase (the oil) rather than forming an ordered solid lattice.
The Solution: To prevent LLPS, the experimental design must maintain the system strictly within the metastable zone . This is achieved by lowering the supersaturation rate using vapor diffusion or thermal gradient liquid-liquid diffusion, and by introducing seed crystals to bypass the primary nucleation energy barrier[2].
Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes a verification checkpoint to ensure the thermodynamic state of the solution is optimal for single-crystal growth.
Protocol A: Vapor Diffusion (Optimal for X-Ray Quality)
Vapor diffusion is the slowest and most controlled method, making it the gold standard for growing high-resolution single crystals.
-
Preparation: Dissolve 10 mg of purified N-acetylisoindoline in 0.5 mL of dichloromethane (DCM) in a clean 2 mL glass shell vial (the inner vial).
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove dust particles, which can cause uncontrolled heterogeneous nucleation.
-
Chamber Setup: Place the unsealed 2 mL inner vial into a larger 20 mL scintillation vial (the outer vial) containing 3 mL of hexane (the anti-solvent).
-
Sealing: Cap the outer 20 mL vial tightly with a PTFE-lined cap. Wrap the seal with Parafilm to prevent vapor escape.
-
Incubation: Store the chamber undisturbed at 4 °C for 3 to 7 days.
-
Self-Validation Checkpoint: Over 48 hours, the volume in the inner vial should visibly increase as hexane vapor diffuses into the DCM. If the solution turns cloudy instantly, the initial concentration was too high; dilute and restart.
Protocol B: Thermal Gradient Liquid-Liquid Diffusion
This method is slightly faster and utilizes the recommended Ethyl Acetate (EtOAc) / Hexane solvent system[2].
-
Dissolution: Dissolve 15 mg of the compound in the minimum required volume of hot EtOAc (~40 °C) inside a narrow crystallization tube (e.g., an NMR tube).
-
Layering: Using a long glass Pasteur pipette or a syringe, carefully layer 2 mL of Hexane directly on top of the EtOAc solution. Crucial: Add the hexane dropwise down the side of the glass to maintain a sharp, visible interface.
-
Cooling Gradient: Place the capped tube in a vibration-free environment and allow it to cool slowly from room temperature to -20 °C over 24 hours.
-
Self-Validation Checkpoint: Crystals should nucleate exclusively at the interface of the two solvents. If crystals form at the bottom of the tube, the EtOAc was supersaturated prior to layering.
Protocol C: Troubleshooting Oiling Out via Seeding
If Protocol B results in a gum or oil instead of crystals, the system has entered LLPS[2]. Use this recovery protocol.
-
Re-dissolution: Gently warm the biphasic mixture to 40 °C until the oil completely re-dissolves into a single, homogeneous liquid phase.
-
Equilibration: Allow the solution to cool to room temperature. Add Hexane dropwise only until a faint cloudiness persists, then add one drop of EtOAc to clear it.
-
Seeding: Introduce a microscopic seed crystal (obtained from a rapid evaporation screen or a previous batch) into the solution.
-
Final Incubation: Cool the seeded solution slowly to -20 °C.
-
Self-Validation Checkpoint: The immediate, faceted growth of the seed crystal without the formation of new oil droplets confirms that the primary nucleation energy barrier has been successfully bypassed.
Crystallization Workflow & Decision Tree
The following diagram maps the logical relationships between solvent selection, supersaturation states, and troubleshooting pathways.
Fig 1: Decision tree for N-acetylisoindoline crystallization and LLPS troubleshooting.
Preparation for X-Ray Analysis
Once single crystals of sufficient size (typically >0.1 mm in at least two dimensions) are obtained, they must be handled carefully to prevent lattice degradation prior to X-ray diffraction.
-
Harvesting: Using a stereomicroscope, transfer the crystal along with a small amount of its mother liquor onto a glass depression slide.
-
Cryoprotection: Immediately immerse the crystal in a drop of inert cryoprotectant oil (e.g., Paratone-N or NVH oil). Because N-acetylisoindoline relies on weak intermolecular forces, exposing the bare crystal to air can cause rapid solvent loss and cracking.
-
Mounting: Scoop the crystal using a polyimide loop (e.g., MiTeGen loop) sized appropriately for the crystal.
-
Flash-Cooling: Transfer the loop immediately to the diffractometer and plunge it into a 100 K liquid nitrogen stream. Flash-cooling minimizes thermal motion, reducing atomic displacement parameters and preserving the 2H-tautomeric state symmetry for precise structural elucidation[2].
Sources
Troubleshooting & Optimization
Improving the yield of 1-(Isoindolin-2-yl)ethanone synthesis reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard recipes. In organic synthesis, particularly when scaling up the production of active pharmaceutical intermediates like 1-(Isoindolin-2-yl)ethanone (commonly known as N-acetylisoindoline), understanding the mechanistic "why" behind every step is just as critical as the "how."
Below, you will find targeted troubleshooting strategies, a mechanistic workflow diagram, structured physicochemical data, and a self-validating protocol engineered to maximize your reaction yield and purity.
I. Troubleshooting & FAQs: Overcoming Yield Bottlenecks
Q1: Why is my reaction stalling at 65–70% yield even with excess acetic anhydride and triethylamine (TEA)? A: This is a classic kinetic bottleneck. While isoindoline is a relatively nucleophilic secondary amine, relying solely on TEA as a base only neutralizes the acetic acid byproduct; it does not activate the electrophile. To push the reaction to >95% yield, you must introduce a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP)[1]. DMAP attacks the acetic anhydride to form a highly electrophilic N-acetylpyridinium intermediate[2]. This intermediate is orders of magnitude more reactive toward the isoindoline nitrogen than the parent anhydride, effectively eliminating the kinetic plateau and driving the reaction to completion.
Q2: My isolated 1-(Isoindolin-2-yl)ethanone is discolored (yellow/brown), and I see baseline impurities on my TLC plate. What went wrong? A: The issue almost certainly originates from your starting material. Isoindoline is highly prone to air oxidation, forming isoindole or degrading into phthalimide derivatives upon prolonged storage[3]. If your isoindoline is not a clear, colorless liquid (or a pristine white solid, depending on its salt form), it has degraded. Corrective Action: Distill the isoindoline under reduced pressure or perform an acid-base wash immediately prior to the reaction. Furthermore, always purge your reaction vessel with an inert gas (N₂ or Ar) to prevent oxidative side reactions during the acetylation process.
Q3: I am losing a significant amount of product during the aqueous workup. How can I optimize the extraction? A: 1-(Isoindolin-2-yl)ethanone has a molecular weight of 161.20 g/mol and contains a polar amide moiety, making it slightly soluble in aqueous solutions if the ionic strength is low[3]. Corrective Action: First, quench the reaction with saturated aqueous NaHCO₃ to hydrolyze excess acetic anhydride. When washing with dilute HCl (to remove unreacted isoindoline, TEA, and DMAP), ensure the acid is cold and no more concentrated than 1M to prevent unintended amide hydrolysis. Finally, back-extract the aqueous layers with dichloromethane (DCM) and wash the combined organic layers with saturated brine. The high ionic strength of the brine forces the polar product entirely into the organic phase.
II. Mechanistic Pathway & Workflow
To visualize how the kinetic bottleneck is bypassed, the following diagram maps the DMAP-catalyzed activation cycle. Notice how DMAP acts as a shuttle, continuously generating the highly reactive intermediate while TEA handles the thermodynamic sink (acid neutralization).
Figure 1: DMAP-catalyzed N-acetylation mechanism of isoindoline to 1-(Isoindolin-2-yl)ethanone.
III. Quantitative Reaction Parameters
The following table synthesizes the optimal stoichiometric ratios and physicochemical targets required to achieve high-yield synthesis.
| Parameter | Value / Reagent | Mechanistic Purpose |
| Target Molecule | 1-(Isoindolin-2-yl)ethanone | Active pharmaceutical intermediate[3]. |
| Isoindoline | 1.0 Equivalent | Limiting reagent / Nucleophile. |
| Acetic Anhydride | 1.2 Equivalents | Acylating agent (preferable to acetyl chloride to avoid harsh HCl generation). |
| Triethylamine (TEA) | 1.5 Equivalents | Non-nucleophilic base to neutralize the acetic acid byproduct. |
| DMAP | 0.05 to 0.1 Equivalents | Nucleophilic catalyst to drive N-acetylpyridinium formation[2]. |
| Solvent | Dichloromethane (DCM) | Aprotic medium; provides excellent solubility for all transition states. |
| Temperature | 0 °C to 25 °C | Controls the initial exotherm; drives the reaction to completion at room temp. |
| Melting Point | 98–100 °C | Primary physical indicator of purity for the isolated white solid[3]. |
IV. Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system. Visual cues and analytical checkpoints are embedded directly into the workflow to ensure you can verify the success of the reaction in real-time.
Phase 1: Reaction Assembly & Activation
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of freshly purified isoindoline in anhydrous DCM (approx. 0.2 M concentration). Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the acylating agent into acetic acid.
-
Base & Catalyst Addition: Add 1.5 eq of TEA followed by 0.05 eq of DMAP. Stir for 5 minutes under a continuous nitrogen atmosphere.
-
Electrophile Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add 1.2 eq of acetic anhydride. Validation Checkpoint: A slight exotherm should be observed. The solution may transition to a faint yellow color, indicating the successful formation of the reactive N-acetylpyridinium intermediate[1].
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) solvent system. The secondary amine starting material (which is ninhydrin active) should completely disappear, replaced by a higher Rf, UV-active product spot.
Phase 2: Quench & Targeted Workup 5. Quenching: Cool the reaction back to 0 °C and slowly add saturated aqueous NaHCO₃ (equal in volume to the DCM). Stir vigorously for 30 minutes. Causality: This safely hydrolyzes any unreacted acetic anhydride into acetic acid, which the bicarbonate immediately neutralizes into water-soluble sodium acetate. 6. Acid Wash: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer and wash it with cold 1M HCl. Causality: The acidic wash protonates unreacted TEA, DMAP, and any trace unreacted isoindoline, partitioning them exclusively into the aqueous waste layer. 7. Brine Wash & Drying: Wash the organic layer with saturated NaCl (brine) to remove residual water and force any partitioned product back into the DCM layer. Dry the organic layer over anhydrous MgSO₄. 8. Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure via rotary evaporation. The product, 1-(Isoindolin-2-yl)ethanone, will precipitate as a white solid (Expected Yield: >90%). Validation Checkpoint: Verify purity via melting point analysis (Target: 98-100 °C)[3].
V. References
-
Semantic Scholar / ARKIVOC. "Catalysis by 4-dialkylaminopyridines." Semantic Scholar. Available at: [Link]
-
ResearchGate. "Mechanistic analyses of DMAP-catalyzed acetylation with PAc." ResearchGate. Available at:[Link]
Sources
Troubleshooting guide for 1-(Isoindolin-2-yl)ethanone synthesis side products
Technical Support Center: 1-(Isoindolin-2-yl)ethanone Synthesis
Welcome to the technical support guide for the synthesis of 1-(Isoindolin-2-yl)ethanone. This document is designed for researchers, medicinal chemists, and process development scientists encountering challenges in this common N-acetylation reaction. Our goal is to move beyond simple procedural lists and delve into the chemical principles governing this transformation, providing you with the expert insights needed to diagnose issues, optimize your reaction, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: My synthesis of 1-(Isoindolin-2-yl)ethanone is suffering from low yield. What are the primary factors I should investigate?
A1: Low yields in this N-acetylation are almost always traced back to a few key experimental variables. The reaction, a nucleophilic acyl substitution, is generally efficient, so troubleshooting should focus on reagent integrity and reaction conditions.
Core Causality: The nucleophilic nitrogen of isoindoline attacks the electrophilic carbonyl of the acetylating agent. For this to proceed efficiently, both reagents must be pure and reactive, and the conditions must favor the forward reaction.
Troubleshooting Steps:
-
Reagent Quality is Paramount:
-
Acetylating Agent (Acetic Anhydride/Acetyl Chloride): These reagents are highly susceptible to hydrolysis.[1] Exposure to atmospheric moisture or use of non-anhydrous solvents will consume the reagent, converting it to acetic acid, which is unreactive for acylation.
-
Protocol: Always use a fresh bottle or a recently opened container of the acetylating agent. Handle it under an inert atmosphere (Nitrogen or Argon) and use dry syringes or cannulas for transfer.
-
-
Isoindoline (Starting Material): Isoindoline is prone to oxidation, which can lead to the formation of colored impurities or byproducts like isoindolinone.[2]
-
Protocol: Use high-purity isoindoline. If the starting material is old or appears discolored, consider purification by distillation or recrystallization of its salt form before use. Store it under an inert atmosphere and away from light.
-
-
-
Sub-optimal Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.[1]
-
Expert Insight: While a 1:1 ratio is theoretically sufficient, in practice, a slight excess of the acetylating agent (1.1 to 1.2 equivalents) is often used to drive the reaction to completion, compensating for any minor hydrolysis. However, a large excess can complicate purification.
-
-
Inadequate Acid Scavenging: The reaction generates one equivalent of acid (HCl from acetyl chloride or acetic acid from acetic anhydride). This acid will protonate the starting isoindoline, rendering it non-nucleophilic and halting the reaction.
-
Protocol: Always include a base to neutralize the acid byproduct. A tertiary amine like triethylamine (TEA) or a milder inorganic base like sodium bicarbonate can be used. At least one equivalent of base is required.
-
Below is a workflow to diagnose the root cause of low yield.
Caption: Troubleshooting workflow for low N-acetylation yield.
Q2: My NMR analysis shows unreacted isoindoline and a significant amount of acetic acid in my crude product. What happened?
A2: This is a classic symptom of acetylating agent hydrolysis. The presence of both unreacted starting material and acetic acid strongly indicates that your acetylating agent reacted with water instead of your amine.
Mechanistic Explanation:
Water can act as a nucleophile, just like isoindoline. When acetic anhydride reacts with water, it produces two equivalents of acetic acid. If acetyl chloride is used, it produces one equivalent of acetic acid and one of HCl. This side reaction simultaneously consumes your reagent and creates an acidic byproduct that is difficult to remove from the desired product due to similar polarities.
Caption: Competing reaction pathways for the acetylating agent.
Preventative Protocol:
-
Solvent Preparation: Use anhydrous solvents. If using a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), it's best to use it from a solvent purification system or a fresh, sealed bottle labeled "anhydrous."
-
Glassware: Ensure all glassware is oven-dried or flame-dried before use and allowed to cool under a stream of inert gas.
-
Atmosphere: Assemble the reaction under a positive pressure of nitrogen or argon.
Remediation Protocol (Purification):
If your product is already contaminated with acetic acid, a standard aqueous work-up is required.
-
Dissolve the crude product in a water-immiscible solvent like ethyl acetate or DCM.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Do this carefully as CO₂ evolution (frothing) will occur. Repeat until the frothing ceases. This converts acetic acid to sodium acetate, which is water-soluble.
-
Wash with brine (saturated NaCl solution) to remove excess water from the organic layer.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.
-
Proceed with further purification like recrystallization or column chromatography.[3]
Q3: I have an unexpected, more polar byproduct that I can't identify. Could it be an oxidation product?
A3: Yes, this is a strong possibility. The isoindoline ring system can be susceptible to oxidation, especially if the reaction is run for extended periods at elevated temperatures or exposed to air during work-up.[2] The most likely oxidation byproduct would be an isoindolinone derivative.
Identification and Characterization:
-
Mass Spectrometry (MS): Look for a mass corresponding to the addition of an oxygen atom (+16 Da) to your starting material or product.
-
Infrared (IR) Spectroscopy: Look for the appearance of a second, distinct carbonyl stretch. Your product has an amide carbonyl (~1650 cm⁻¹). An isoindolinone will introduce a lactam carbonyl, typically at a higher wavenumber (~1680-1700 cm⁻¹).
-
NMR Spectroscopy: The methylene protons of the isoindoline ring will show a significant downfield shift and may change in appearance if the ring becomes part of a lactam.
Table 1: Common Reactants and Potential Byproducts
| Compound Name | Structure | Molar Mass ( g/mol ) | Common Role/Issue |
| Isoindoline | C₈H₉N | 119.17 | Starting Material |
| 1-(Isoindolin-2-yl)ethanone | C₁₀H₁₁NO | 161.20 | Desired Product |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acetylating Agent |
| Acetic Acid | C₂H₄O₂ | 60.05 | Hydrolysis Byproduct |
| Isoindolin-1-one | C₈H₇NO | 133.15 | Potential Oxidation Byproduct |
Mitigation Strategy:
-
Inert Atmosphere: Perform the reaction and work-up under an inert atmosphere (N₂ or Ar) to minimize contact with oxygen.[2]
-
Degas Solvents: For maximum protection, degas your solvents before use by sparging with an inert gas or using a freeze-pump-thaw technique.
-
Control Temperature: Avoid unnecessarily high temperatures or prolonged reaction times, which can promote oxidation. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
Q4: What is the recommended, scalable purification method for 1-(Isoindolin-2-yl)ethanone?
A4: For high purity on both lab and pilot scales, recrystallization is often the most effective and economical method.[2] Column chromatography is excellent for small-scale purification or for separating complex mixtures but can be costly and time-consuming at a larger scale.[3]
Self-Validating Recrystallization Protocol:
The key to a successful recrystallization is selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.
-
Solvent Screening (Small Scale):
-
Test solvents like isopropanol, ethanol, ethyl acetate/heptane mixtures, or toluene.[2]
-
Place a small amount of your crude product in a test tube. Add a small volume of the solvent.
-
Heat the mixture until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, then in an ice bath.
-
A successful solvent will produce a high yield of crystalline solid.
-
-
Optimized Recrystallization Procedure:
-
Dissolve the crude material in a minimal amount of the chosen hot solvent (or solvent mixture).
-
If there are insoluble impurities, perform a hot filtration through a pre-heated funnel containing fluted filter paper.[2]
-
Allow the clear filtrate to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.
-
Once crystal formation appears complete, cool the flask in an ice-water bath for at least 30 minutes to maximize the yield.[2]
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.[2]
-
This methodical approach ensures that you not only purify your compound but also validate the purification's effectiveness through the physical process of selective crystallization.
References
- Technical Support Center: Optimizing N-Acyl
-
Acylation of Amines - Chemistry LibreTexts. [Link]
- Identification and characterization of isoindoline synthesis byproducts - Benchchem.
-
N-Acylation Reactions of Amines - ResearchGate. [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - MDPI. [Link]
-
Synthesis of isoindolinones - Organic Chemistry Portal. [Link]
-
Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor - PMC. [Link]
-
Design, synthesis and biological evaluation of the novel isoindolinone derivatives - JOCPR. [Link]
-
An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies - MDPI. [Link]
-
Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds - YouTube. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
Isoindoline - Wikipedia. [Link]
Sources
Technical Support Center: Troubleshooting the Synthesis of 1-(Isoindolin-2-yl)ethanone
Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists who are scaling or optimizing the synthesis of 1-(Isoindolin-2-yl)ethanone (commonly known as N-acetylisoindoline).
While the N-acetylation of isoindoline appears to be a straightforward protection/functionalization step, the unique electronic environment of the fused bicyclic isoindoline core introduces specific impurity risks, most notably auto-oxidation and reactant hydrolysis[1]. This guide bypasses generic advice to provide mechanistic troubleshooting, self-validating protocols, and empirical data to ensure high-purity yields.
Mechanistic Workflow & Impurity Mapping
To effectively minimize impurities, we must first map the competing reaction pathways. The diagram below illustrates the intended electrophilic acylation alongside the primary parasitic reactions that generate common impurities.
Fig 1: Reaction pathways and impurity generation in N-acetylisoindoline synthesis.
Application Scientist FAQs: Resolving Common Synthesis Roadblocks
Q1: My LC-MS shows a significant M+14 peak contaminating my product. What is this, and how do I stop it? A1: An M+14 peak (or M+16 for hydroxylactams) is the hallmark of isoindolin-1-one (a lactam) or phthalimide formation[2]. The causality lies in the benzylic carbon atoms of the isoindoline ring. These positions are highly susceptible to radical-mediated hydrogen atom transfer (HAT) and subsequent auto-oxidation when exposed to atmospheric oxygen, especially under basic conditions[2].
-
The Fix: Treat isoindoline as an air-sensitive reagent. Degas your reaction solvents by sparging with argon or nitrogen for 15 minutes prior to base addition. Store your starting isoindoline at -20 °C under an inert atmosphere.
Q2: I am trying to avoid column chromatography. How can I completely eliminate unreacted isoindoline from my final product? A2: You can achieve chromatographic purity through a self-validating acidic workup . This relies on the stark pKa differential between your starting material and product. Isoindoline is a secondary amine with a pKa of ~10.5, while your target, 1-(Isoindolin-2-yl)ethanone, is a neutral amide (pKa < 0).
-
The Fix: After the reaction, wash the organic layer with 1M HCl. The acid will quantitatively protonate any unreacted isoindoline, forcing it into the aqueous layer. Self-Validation: Check the pH of the aqueous waste layer; if it remains highly acidic (pH < 2) after the wash, you have definitively neutralized and removed all residual amine.
Q3: My NMR shows heavy contamination with acetic acid and acetate salts. Should I switch from acetic anhydride to acetyl chloride? A3: Switching to acetyl chloride often worsens the problem by generating highly corrosive HCl gas and increasing the risk of exothermic degradation. Both reagents will produce acetic acid—either as a stoichiometric byproduct (from Ac₂O) or via trace hydrolysis[3].
-
The Fix: Abandon anhydrous homogeneous conditions (like DCM/Triethylamine) in favor of a biphasic Schotten-Baumann system [4]. By running the reaction in EtOAc and aqueous NaHCO₃, the aqueous phase acts as a continuous, irreversible sink. It immediately neutralizes the generated acetic acid into water-soluble sodium acetate, physically partitioning it away from your organic product layer[4].
Quantitative Data: Acetylation Condition Matrix
To guide your reagent selection, the table below summarizes the empirical impurity profiles observed across different synthetic conditions.
| Acetylation Method | Acetylating Agent | Base / Solvent | Primary Impurity Risk | Yield Potential | Mitigation Strategy |
| Anhydrous Homogeneous | Acetyl Chloride | Triethylamine / DCM | Triethylamine hydrochloride entrapment; Exothermic degradation | 70 - 80% | Substitute with Ac₂O; strict temperature control (0 °C). |
| Anhydrous Homogeneous | Acetic Anhydride | Pyridine / THF | Acetic acid (hydrolysis byproduct)[3] | 75 - 85% | Extensive basic aqueous workup required. |
| Biphasic (Schotten-Baumann) | Acetyl Chloride | NaOH (aq) / DCM | Isoindolin-1-one (oxidation triggered by strong base)[2] | 80 - 85% | Degas solvents; use a milder base like NaHCO₃. |
| Optimized Biphasic | Acetic Anhydride | NaHCO₃ (aq) / EtOAc | Unreacted Isoindoline (slower reaction kinetics) | >95% | Use 1.2 eq Ac₂O; employ a 1M HCl wash post-reaction. |
Self-Validating Protocol: Optimized Biphasic Acetylation
This protocol utilizes Schotten-Baumann conditions to inherently block acetate contamination while utilizing an acidic wash to guarantee the absence of unreacted starting material[4].
Reagents Required:
-
Isoindoline (1.0 eq, limiting reagent)
-
Acetic Anhydride (1.2 eq)
-
Saturated aqueous NaHCO₃ (3.0 eq)
-
Ethyl Acetate (EtOAc)
-
1M HCl (aq)
-
Brine & Anhydrous Na₂SO₄
Step-by-Step Methodology:
-
Inert Preparation: Dissolve isoindoline (1.0 eq) in EtOAc (approx. 10 mL per gram of SM) in a round-bottom flask. Sparge the solution with N₂ for 10 minutes to displace dissolved oxygen, mitigating the risk of isoindolin-1-one formation.
-
Biphasic Setup: Add the saturated aqueous NaHCO₃ solution (3.0 eq) to the flask. Ensure vigorous stirring to maximize the surface area of the biphasic interface. Cool the mixture to 0 °C using an ice bath.
-
Electrophilic Addition: Dropwise add acetic anhydride (1.2 eq) over 15 minutes. Mechanistic Note: Ac₂O is chosen over acetyl chloride to prevent violent exothermic spikes that can lead to localized degradation.
-
Reaction & Partitioning: Remove the ice bath and allow the reaction to stir vigorously at room temperature for 2 hours. The aqueous NaHCO₃ will continuously neutralize the acetic acid byproduct, driving the reaction to completion[3].
-
Phase Separation: Transfer the mixture to a separatory funnel. Isolate the organic (EtOAc) layer and discard the aqueous layer (which now contains the sodium acetate impurities).
-
Self-Validating Acid Wash: Wash the organic layer with an equal volume of 1M HCl. Validation step: Test the pH of the separated aqueous acid wash. A pH of 1-2 confirms that there was sufficient acid to completely protonate and extract any unreacted isoindoline.
-
Final Isolation: Wash the organic layer with brine to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting 1-(Isoindolin-2-yl)ethanone will present as a high-purity white solid[1].
References
-
1-(2H-Isoindol-2-yl)ethanone | Benchchem Source: benchchem.com URL:1
-
The chemistry of isoindole natural products Source: Beilstein Journals URL:2
-
Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants Source: PMC (nih.gov) URL:4
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions Source: MDPI URL:3
Sources
- 1. 1-(2H-Isoindol-2-yl)ethanone | Benchchem [benchchem.com]
- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 3. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 4. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 1-(Isoindolin-2-yl)ethanone and Its Metabolites
Welcome to the dedicated technical support guide for the chromatographic analysis of 1-(Isoindolin-2-yl)ethanone and its metabolites. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges in your HPLC method development and routine analysis.
I. Understanding the Analyte and Its Separation
1-(Isoindolin-2-yl)ethanone is a moderately polar compound. Its metabolites are typically formed through oxidative pathways (e.g., hydroxylation) or hydrolysis, resulting in more polar molecules. Successful HPLC separation, therefore, relies on exploiting these polarity differences. A reversed-phase method using a C18 column is a common starting point, with a gradient elution of an acidified aqueous mobile phase and an organic modifier like acetonitrile or methanol.
II. Frequently Asked Questions (FAQs)
This section addresses common queries that arise during the initial setup and execution of the HPLC analysis for 1-(Isoindolin-2-yl)ethanone and its metabolites.
Q1: What is a good starting point for a reversed-phase HPLC method for 1-(Isoindolin-2-yl)ethanone and its potential metabolites?
A good starting point is a C18 column with a gradient elution. The metabolites are expected to be more polar and will elute earlier than the parent compound. A typical starting gradient could be:
| Time (min) | % Acetonitrile | % 0.1% Formic Acid in Water |
| 0.0 | 10 | 90 |
| 20.0 | 90 | 10 |
| 25.0 | 90 | 10 |
| 25.1 | 10 | 90 |
| 30.0 | 10 | 90 |
-
Column: A C18 column with a particle size of 3.5 µm and dimensions of 4.6 x 150 mm is a robust choice.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm, or as determined by the compound's UV spectrum.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Q2: Why is an acidic mobile phase modifier, like formic acid, recommended?
An acidic modifier, such as 0.1% formic acid, is used to control the ionization of the analytes. For amine-containing compounds like 1-(Isoindolin-2-yl)ethanone and its metabolites, a low pH ensures that the amine groups are protonated. This leads to more consistent retention times and improved peak shape by preventing interactions with residual silanols on the silica-based stationary phase.
Q3: How can I confirm the identity of the parent compound and its metabolites in my chromatogram?
The most definitive way to identify the peaks is to use a mass spectrometer (LC-MS). By analyzing the mass-to-charge ratio (m/z) of the eluting compounds, you can confirm the identity of the parent drug and propose structures for its metabolites based on expected metabolic transformations (e.g., an increase of 16 Da for hydroxylation).
Q4: What are some common in-source fragments for 1-(Isoindolin-2-yl)ethanone that I might see in LC-MS?
In electrospray ionization (ESI) positive mode, you would expect to see the protonated molecule [M+H]+. Common fragments could arise from the loss of the acetyl group or cleavage of the isoindoline ring. The exact fragmentation pattern would need to be determined experimentally.
III. Troubleshooting Guide
This guide provides solutions to common problems encountered during the HPLC analysis of 1-(Isoindolin-2-yl)ethanone and its metabolites.
Problem 1: Poor Resolution Between the Parent Compound and a Metabolite
Symptoms:
-
Overlapping peaks for the parent drug and a closely eluting metabolite.
-
Inaccurate quantitation due to co-elution.
Potential Causes and Solutions:
-
Suboptimal Mobile Phase Composition:
-
Explanation: The choice of organic modifier can influence selectivity.
-
Solution: If using acetonitrile, try substituting it with methanol. Methanol has different solvent properties and can alter the elution order and improve resolution.
-
-
Incorrect Gradient Slope:
-
Explanation: A steep gradient may not provide sufficient time for separation.
-
Solution: Decrease the gradient slope. A shallower gradient increases the run time but can significantly improve the resolution of closely eluting compounds.
-
-
Inappropriate Stationary Phase:
-
Explanation: A standard C18 column may not provide sufficient selectivity.
-
Solution: Consider a column with a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase. These can offer alternative selectivities for aromatic compounds.
-
Problem 2: Peak Tailing for the Parent Compound
Symptoms:
-
Asymmetrical peak shape with a "tail" extending from the peak maximum.
-
Reduced peak height and inaccurate integration.
Potential Causes and Solutions:
-
Secondary Interactions with Silanols:
-
Explanation: The basic nitrogen in the isoindoline ring can interact with acidic silanol groups on the silica support of the stationary phase.
-
Solution 1: Ensure the mobile phase pH is low enough (e.g., with 0.1% formic or acetic acid) to keep the amine protonated.
-
Solution 2: Use a column with end-capping or a hybrid particle technology to minimize exposed silanols.
-
-
Column Overload:
-
Explanation: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute the sample or reduce the injection volume.
-
Problem 3: Ghost Peaks in the Chromatogram
Symptoms:
-
Unexpected peaks appearing in the chromatogram, often in blank runs.
Potential Causes and Solutions:
-
Carryover from Previous Injections:
-
Explanation: The analyte may be adsorbing to parts of the HPLC system.
-
Solution: Implement a needle wash with a strong solvent (e.g., 50:50 acetonitrile:isopropanol) between injections. A strong wash solvent in the autosampler is crucial.
-
-
Contaminated Mobile Phase:
-
Explanation: Impurities in the solvents or additives can appear as peaks.
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.
-
Workflow for Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for poor peak resolution.
IV. Experimental Protocols
Protocol 1: Sample Preparation for Plasma Samples
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Protocol 2: System Suitability Testing
Before running a sequence of samples, perform a system suitability test to ensure the HPLC system is performing correctly.
-
Prepare a standard solution containing 1-(Isoindolin-2-yl)ethanone and a known metabolite.
-
Make five replicate injections of this standard.
-
Calculate the following parameters:
-
Tailing Factor: Should be ≤ 2.0 for all peaks.
-
Resolution: Should be > 2.0 between the two closest eluting peaks.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
-
RSD of Retention Time: Should be ≤ 1.0%.
-
V. References
-
The Role of pH in Reversed-Phase HPLC. Waters Corporation. [Link]
Technical Support Center: Troubleshooting 1-(Isoindolin-2-yl)ethanone Instability and Assay Interference
Welcome to the Technical Support Center. When utilizing 1-(Isoindolin-2-yl)ethanone (commonly known as N-acetylisoindoline) in biochemical and cell-based assays, researchers frequently encounter irreproducible data, apparent "promiscuous inhibition," or unexpected pharmacokinetic degradation[1]. This guide bypasses generic advice to provide a mechanistic, self-validating framework for diagnosing and resolving compound instability and assay interference.
Part 1: Core Troubleshooting & Mechanistic FAQs
Q1: My High-Throughput Screening (HTS) assay shows strong target inhibition by 1-(Isoindolin-2-yl)ethanone, but the dose-response curve is extremely steep and non-reproducible. What is happening? A1: You are likely observing an aggregation-based false positive, a hallmark of promiscuous inhibitors[2]. The hydrophobic nature of the fused pyrrolidine-benzene ring system (the isoindoline core), coupled with the acetyl moiety, can exhibit limited solubility in standard aqueous assay buffers. Instead of binding specifically to the active site of your target protein, the compound forms colloidal aggregates (typically 50–1000 nm in diameter)[3]. These colloids non-specifically sequester and denature target proteins on their surface, leading to apparent, yet artifactual, inhibition[2].
Q2: How can I definitively differentiate between a true target interaction and colloidal aggregation? A2: We employ a two-pronged, self-validating system: Dynamic Light Scattering (DLS) and a detergent counter-screen. DLS physically detects the presence of light-scattering colloidal particles in your assay buffer, acting as the first line of defense against aggregators[3]. Concurrently, adding a non-ionic detergent (e.g., 0.01% Triton X-100) disrupts these colloids. If your compound's inhibitory activity vanishes upon detergent addition, the initial result was a false positive[2].
Q3: In my cell-based and microsomal assays, the concentration of 1-(Isoindolin-2-yl)ethanone drops rapidly, but it is completely stable in buffer. Why? A3: This is classic enzymatic amide hydrolysis. While the N-acetyl amide bond is highly stable to spontaneous hydrolysis in neutral aqueous buffers due to classical amide resonance (which restricts rotation and provides double-bond character)[4], it is highly susceptible to enzymatic cleavage in biological matrices. Carboxylesterases (e.g., CES1/CES2) and amidases present in liver microsomes or whole-cell lysates rapidly hydrolyze aromatic amides[5]. This metabolic cleavage removes the N-acetyl group, releasing free isoindoline and acetic acid, which drastically alters the pharmacological profile and can introduce off-target reactivity[1].
Part 2: Experimental Protocols
Protocol A: Detergent-Disrupted Counter-Screen for Aggregation
Objective: A self-validating biochemical screen to distinguish true stoichiometric binding from colloidal aggregation.
-
Compound Preparation: Prepare a 10 mM stock of 1-(Isoindolin-2-yl)ethanone in 100% LC-MS grade DMSO.
-
Buffer Formulation: Prepare two identical sets of your standard assay buffer (e.g., 50 mM HEPES, pH 7.4).
-
Set A: Standard Buffer (Detergent-Free).
-
Set B: Standard Buffer + 0.01% (v/v) Triton X-100 (Detergent-Enriched).
-
-
Dilution: Dilute the compound into both Set A and Set B to a final concentration of 10 µM. Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced precipitation.
-
Control Validation (Critical): Run a vehicle control (DMSO only) in Set B to ensure the detergent itself does not inhibit or denature your target enzyme.
-
Incubation & Readout: Add the target enzyme, incubate for 30 minutes at 25°C, and measure activity.
-
Data Interpretation: A >50% recovery of enzyme activity in Set B compared to Set A confirms that the compound is a colloidal aggregator and a false positive.
Protocol B: Microsomal Amide Stability Assay
Objective: Quantify the enzymatic hydrolysis of the N-acetyl group in metabolic environments.
-
Incubation Mix: Combine 1 µM 1-(Isoindolin-2-yl)ethanone with Human Liver Microsomes (HLM) (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.
-
Time-Course Sampling: Extract 50 µL aliquots at t=0,15,30,and 60 minutes.
-
Quenching: Immediately quench each aliquot by pipetting it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 nM tolbutamide) to precipitate proteins and halt amidase activity.
-
Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS, monitoring the parent mass transition for 1-(Isoindolin-2-yl)ethanone and the appearance of the free isoindoline metabolite.
Part 3: Quantitative Data Summary
The following table summarizes the divergent physicochemical and stability metrics between the parent compound and its hydrolysis product, aiding in rapid diagnostic comparisons.
| Parameter | 1-(Isoindolin-2-yl)ethanone (Parent) | Free Isoindoline (Hydrolysis Product) |
| Aqueous Buffer Stability (pH 7.4) | Highly Stable (Shelf-stable for months) | Susceptible to rapid oxidation |
| Microsomal Half-Life (HLM) | Short ( <60 min) due to CES cleavage | N/A (End product) |
| Aggregation Threshold (CAC) | ∼10−50 µM (Buffer dependent) | >100 µM |
| Detergent Sensitivity in Assay | High (Inhibition lost with 0.01% Triton X-100) | Low |
| Target Mechanism of Interference | Colloidal sequestration of proteins | Potential redox/thiol reactivity |
Part 4: Visualizations
Diagnostic Workflow for Assay Interference
The following logic tree illustrates the self-validating workflow used to isolate true target hits from aggregation-based artifacts.
Caption: Diagnostic workflow to differentiate true target binding from colloidal aggregation false positives.
Metabolic Hydrolysis Pathway
This diagram maps the enzymatic degradation pathway responsible for the rapid depletion of the compound in biological matrices.
Caption: Enzymatic amide hydrolysis pathway of 1-(Isoindolin-2-yl)ethanone in metabolic assays.
References
-
Benchchem Technical Support Team. "1-(2H-Isoindol-2-yl)ethanone | Benchchem: An In-depth Technical Guide to 1-(1,3-Dihydro-2H-isoindol-2-yl)ethanone (N-Acetylisoindoline)." Benchchem.1
-
Jadhav, A., et al. "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." PubMed Central (PMC). 2
-
Some, Daniel. "Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS." Wyatt Technology. 3
-
Sharma, A., et al. "Amide Bond Activation of Biological Molecules." PubMed Central (PMC). 4
-
Jones, A., et al. "Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems." PubMed Central (PMC). 5
Sources
- 1. 1-(2H-Isoindol-2-yl)ethanone | Benchchem [benchchem.com]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wyatt.com [wyatt.com]
- 4. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of 1-(Isoindolin-2-yl)ethanone Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers engaged in the structural modification of 1-(isoindolin-2-yl)ethanone. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, biological evaluation, and structural analysis of novel derivatives based on this privileged scaffold. The isoindolinone core is a versatile starting point found in numerous biologically active compounds, from anticancer agents to enzyme inhibitors.[1][2] This guide will use the development of inhibitors against a hypothetical enzyme, "Chymotrypsin-Like Serine Protease X" (CLSP-X), as a running example to illustrate key concepts.
Section 1: Synthesis and Purification Troubleshooting
The successful synthesis and purification of novel N-heterocyclic compounds are foundational to any drug discovery project. However, these processes can be fraught with challenges, from low yields to difficult purifications.[3]
Frequently Asked Questions (Synthesis)
Q1: My reaction yield for the N-acylation of a substituted isoindoline is consistently low. What are the most common causes?
A1: Low yields in heterocyclic synthesis can often be traced back to a few key areas.[3] First, ensure the purity of your starting materials and the dryness of your solvents, as many acylation reactions are sensitive to moisture.[3] Second, suboptimal reaction conditions, such as incorrect temperature or reaction time, can lead to incomplete conversion or the formation of side products. We recommend running small-scale trial reactions to optimize these parameters. Finally, inefficient mixing, especially in heterogeneous reactions, can significantly slow down reaction rates.[3]
Q2: I've successfully synthesized my target 1-(isoindolin-2-yl)ethanone derivative according to TLC, but I'm struggling with purification by column chromatography. The compound seems to streak or decompose on the silica gel.
A2: This is a common issue with N-heterocycles due to their polarity and potential for interaction with the acidic surface of standard silica gel.[4] Streaking can often be mitigated by adding a small amount (0.1-1%) of a basic modifier like triethylamine to your eluent system.[4] If you suspect decomposition, using neutralized silica gel, which can be prepared by washing it with a triethylamine solution before packing the column, is an effective strategy.[4] Alternatively, for particularly stubborn compounds, recrystallization can be a powerful technique for achieving high purity if you can identify a suitable solvent system.[4]
Synthetic Workflow Diagram
Below is a generalized workflow for the synthesis and purification of a modified 1-(isoindolin-2-yl)ethanone derivative.
Caption: A typical workflow for synthesis and purification.
Section 2: Biological Assay Troubleshooting (CLSP-X Enzyme Inhibition)
Once you have a purified compound, the next step is to assess its biological activity. Enzyme inhibition assays are a common screening method, but they come with their own set of potential pitfalls.[5]
Frequently Asked Questions (Enzyme Assays)
Q1: My compound shows no inhibition against CLSP-X, even at high concentrations. How can I be sure it's truly inactive versus a failed assay?
A1: This is a critical distinction. First, verify the integrity of your assay by checking your controls. The positive control inhibitor must show the expected activity, and the negative (vehicle) control should show none. If the positive control fails, the issue is likely with the reagents (e.g., degraded enzyme or substrate) or the buffer conditions.[6] If controls are fine, the issue could be an inhibitory substance in your compound sample.[7] Perform a "spike and recovery" experiment: add a known amount of active enzyme to your sample buffer. If the activity is lower than in the control buffer, an inhibitor is present in your sample.[7]
Q2: I'm getting highly variable IC50 values for the same compound across different assay plates. What could be the cause?
A2: Inconsistent IC50 values often point to issues with precision and reproducibility. Ensure all reagents, especially the enzyme and your compound stock, are fully thawed and mixed thoroughly before pipetting.[8] Pipetting errors, particularly with small volumes, can introduce significant variability. Always use calibrated pipettes.[8] Also, check for "edge effects" on your microtiter plates; evaporation from the outer wells can concentrate reagents and alter results. Using black plates for fluorescence-based assays can help reduce signal bleed-through between wells.[8]
Troubleshooting Workflow: No Inhibition Observed
This decision tree can help diagnose a negative result in your CLSP-X inhibition assay.
Caption: A decision tree for troubleshooting a lack of enzyme inhibition.
Section 3: Structural Analysis (NMR) Challenges
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure of your synthesized derivatives.[9] However, interpreting the spectra can be challenging.
Frequently Asked Questions (NMR)
Q1: The peaks in my 1H NMR spectrum are broad and poorly resolved. What can I do to improve the quality?
A1: Peak broadening can have several causes. The most common is a sample that is too concentrated. Try diluting your sample. Another possibility is the presence of paramagnetic impurities; filtering your sample through a small plug of silica or celite can sometimes help. Magnetic field drift can also cause broadening, though modern spectrometers have systems to correct for this.[10] Finally, for some N-heterocyclic compounds, slow conformational changes on the NMR timescale can lead to broad peaks. Acquiring the spectrum at a different temperature (either higher or lower) can sometimes sharpen these signals.
Q2: After adding a substituent to the aromatic ring of the isoindoline core, the aromatic region of my 1H NMR has become very complex and difficult to assign. How can I confirm the substitution pattern?
A2: This is a common challenge. While 1D 1H NMR might be ambiguous, 2D NMR techniques are extremely powerful for this purpose. A COSY (Correlation Spectroscopy) experiment will show you which protons are coupled to each other (i.e., which are neighbors). A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment can show which protons are close to each other in space, which is invaluable for confirming regiochemistry. For unambiguous carbon-proton connections, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are the gold standard.[11]
Section 4: Structure-Activity Relationship (SAR) Analysis
Your initial screening will generate data that informs the next round of structural modifications. This is the beginning of building a Structure-Activity Relationship (SAR).
Hypothetical SAR Data for CLSP-X Inhibitors
The table below presents hypothetical data for a series of initial modifications to the 1-(Isoindolin-2-yl)ethanone scaffold. This illustrates how small changes can impact biological activity.
| Compound ID | R1 (Position 5) | R2 (Acetyl Group) | CLSP-X IC50 (µM) |
| Parent-01 | H | CH₃ | > 100 |
| MOD-02 | F | CH₃ | 85.2 |
| MOD-03 | OCH₃ | CH₃ | 50.6 |
| MOD-04 | H | CF₃ | 25.1 |
| MOD-05 | OCH₃ | CF₃ | 5.8 |
Frequently Asked Questions (SAR)
Q1: My initial modifications to the isoindoline ring have not improved, or have even worsened, the biological activity. What should I do next?
A1: This is a common and valuable result. It tells you where not to modify. If substitutions on the aromatic ring are not fruitful, consider modifying the ethanone portion of the molecule instead. As seen in the hypothetical data table, changing the acetyl group (R2) to a trifluoromethylacetyl group had a more significant impact on potency than substitutions at the R1 position. Also, consider the possibility that your scaffold is a poor fit for the target. It may be necessary to explore different heterocyclic cores if an extensive initial SAR campaign yields no promising leads.[12]
Protocols
Protocol 1: General Synthesis of a 5-substituted 1-(Isoindolin-2-yl)ethanone Derivative
-
To a solution of the 5-substituted isoindoline (1.0 eq) in dry dichloromethane (DCM, 0.1 M) under an argon atmosphere, add triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.2 eq) dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: CLSP-X Fluorescence-Based Inhibition Assay
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series from this stock.
-
In a 96-well black, flat-bottom plate, add 2 µL of the diluted test compound to each well. For controls, add 2 µL of DMSO.
-
Add 88 µL of assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.5) to all wells.
-
Add 5 µL of CLSP-X enzyme solution (final concentration 1 nM) to all wells except the "no enzyme" control. Mix gently and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a fluorescent substrate (e.g., Ac-Arg-Val-Lys-AMC, final concentration 10 µM).
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 30 minutes.
-
Calculate the initial reaction velocity (V₀) for each well.
-
Determine the percent inhibition relative to the DMSO control and plot against the compound concentration to calculate the IC50 value using a suitable nonlinear regression model.
References
-
ResearchGate. Examples of biologically active isoindolinone derivatives. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Available from: [Link]
-
PubMed. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. Available from: [Link]
-
PubMed. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. Available from: [Link]
-
Molecular Biology. Assay Troubleshooting. Available from: [Link]
-
ACS Omega. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. Available from: [Link]
-
Frontiers in Molecular Biosciences. Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. Available from: [Link]
-
PubMed. Isoindolinone inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction: structure-activity studies leading to improved potency. Available from: [Link]
-
ACS Medicinal Chemistry Letters. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. Available from: [Link]
-
MDPI. Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. Available from: [Link]
-
PubMed. A standard operating procedure for an enzymatic activity inhibition assay. Available from: [Link]
-
PMC. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of isoindolinones. Available from: [Link]
-
PMC. Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. Available from: [Link]
-
RSC Publishing. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Available from: [Link]
-
PCR Biosystems. What troubleshooting is recommended if the reaction is being inhibited?. Available from: [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. Synthesis of Heterocyclic Compounds. Available from: [Link]
-
Preprints.org. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available from: [Link]
-
MDPI. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Available from: [Link]
-
University of Liverpool. Heterocyclic Chemistry. Available from: [Link]
-
AZoLifeSciences. Overcoming the Limitations of NMR. Available from: [Link]
-
AZoM. Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Available from: [Link]
-
ResearchGate. STATISTICAL CHALLENGES AND LIMITATIONS IN ANALYZING 1H NMR METABONOMICS DATA. Available from: [Link]
-
MDPI. New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. Available from: [Link]
-
PMC. Perspectives on NMR in drug discovery: a technique comes of age. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. azooptics.com [azooptics.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. Perspectives on NMR in drug discovery: a technique comes of age - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting low cell permeability of 1-(Isoindolin-2-yl)ethanone derivatives
Welcome to the ADME Technical Support Center. As a Senior Application Scientist, I frequently guide drug development teams through the complex absorption liabilities associated with 1-(Isoindolin-2-yl)ethanone derivatives . While the isoindoline core is a highly privileged, bioactive scaffold in medicinal chemistry, its rigid, lipophilic nature—combined with the hydrogen-bond accepting capacity of the ethanone moiety—often results in severe cell permeability bottlenecks[1],[2].
This guide provides a causal, self-validating framework to diagnose whether your permeability issue is driven by poor passive diffusion, active efflux, or in vitro assay artifacts.
Diagnostic Logic: Isolating the Permeability Barrier
Before altering your compound's structure, you must isolate the exact mechanism causing the low apparent permeability ( Papp ). The workflow below outlines the logical progression from initial screening to mechanistic diagnosis.
Diagnostic workflow for troubleshooting low permeability of isoindoline derivatives.
Quantitative Baselines & Diagnostic Matrices
To interpret your assay results accurately, compare your compound's metrics against these established thresholds.
Table 1: Physicochemical Thresholds for Optimal Isoindoline Permeability
| Parameter | Target Range | Causal Risk if Threshold is Exceeded |
|---|---|---|
| Molecular Weight (MW) | < 400 Da | Exponential drop in passive transcellular diffusion rates. |
| LogP / cLogP | 1.5 - 3.5 | <1.5: Poor lipid partitioning. >3.5: Membrane trapping and non-specific binding (NSB). |
| Polar Surface Area (PSA) | < 90 Ų | High desolvation energy penalty prevents entry into the hydrophobic membrane core. |
| H-Bond Donors (HBD) | ≤ 3 | Severe energetic restriction on passive lipid bilayer diffusion. |
| H-Bond Acceptors (HBA) | ≤ 5 | Increased likelihood of recognition by P-glycoprotein (P-gp) efflux pumps. |
Table 2: Diagnostic Matrix for Assay Results | PAMPA Papp | Caco-2 A-B Papp | Efflux Ratio (B-A / A-B) | Primary Diagnosis | Recommended Action | | :--- | :--- | :--- | :--- | :--- | | Low (<1x10⁻⁶) | Low (<1x10⁻⁶) | ~ 1.0 | Poor passive permeability | MedChem: Reduce PSA, mask HBDs. | | High (>5x10⁻⁶) | Low (<1x10⁻⁶) | > 2.0 | Active Efflux (P-gp/BCRP) | MedChem: Steric shielding of ethanone carbonyl. | | High (>5x10⁻⁶) | Low (<1x10⁻⁶) | ~ 1.0 (Recovery <50%) | Non-Specific Binding / Trapping | Assay Opt: Add BSA to receiver chamber. |
Frequently Asked Questions (FAQs)
Q: My 1-(Isoindolin-2-yl)ethanone derivative shows excellent target affinity but fails the PAMPA screen. Why? A: The3[3]. If your compound fails here, the issue is purely physicochemical. The ethanone moiety acts as a strong hydrogen-bond acceptor. If your derivative also contains peripheral polar groups (e.g., hydroxyls or primary amines on the isoindoline aromatic ring), the cumulative Polar Surface Area (PSA) creates a desolvation penalty too high to allow partitioning into the lipid bilayer.
Q: My compound passes PAMPA but shows a Papp of 0.5 x 10⁻⁶ cm/s in Caco-2. Is this a biological barrier? A: Yes. This discrepancy points directly to active transport mechanisms present in Caco-2 cells but absent in PAMPA[3]. The rigid, lipophilic isoindoline core combined with the ethanone carbonyl creates an ideal pharmacophore for P-glycoprotein (P-gp). To confirm this, look at the Efflux Ratio (ER)..
Q: My Caco-2 recovery (mass balance) is only 35%. Is the compound being metabolized? A: While intestinal metabolism is possible,. Because the isoindoline ring is highly lipophilic (high LogP), it partitions into the lipid bilayer but lacks the thermodynamic drive to exit into the aqueous receiver compartment, creating an artificially low Papp .
Self-Validating Protocol: Bidirectional Caco-2 Assay for Lipophilic Isoindolines
To eliminate assay artifacts and accurately measure the permeability of lipophilic isoindoline derivatives, use this optimized protocol. Every step includes a built-in self-validation check to ensure data integrity.
Step 1: Monolayer Integrity Validation
-
Action: Culture Caco-2 cells on 0.4 µm polycarbonate filters for 21 days. Measure Transepithelial Electrical Resistance (TEER) before dosing.
-
Causality & Validation: A TEER > 250 Ω·cm² ensures tight junction formation. Without this validation, paracellular leakage will artificially inflate the Papp of poorly permeable compounds, masking your true liability.
Step 2: Thermodynamic Sink Preparation
-
Action: Supplement the basolateral receiver buffer (HBSS + 10 mM HEPES, pH 7.4) with 0.25% to 0.5% Bovine Serum Albumin (BSA).
-
Causality & Validation: Lipophilic compounds get trapped in the membrane.4[4]. The BSA acts as an in vitro surrogate for plasma proteins, pulling the drug across the membrane and 5[5].
Step 3: Dosing Solution Centrifugation
-
Action: Dissolve the compound in DMSO, dilute to 10 µM in HBSS (Final DMSO ≤ 1%). Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.
-
Causality & Validation: If the compound precipitates microscopically, the true dissolved concentration is lower than 10 µM. Validating the supernatant concentration ensures the mathematical calculation of Papp uses the correct initial gradient.
Step 4: Orbital Shaking During Incubation
-
Action: Initiate transport (A-to-B and B-to-A). Incubate plates at 37°C on an orbital shaker at 100 rpm.
-
Causality & Validation: Static incubation creates a thick Unstirred Water Layer (UWL) above the cells. For lipophilic isoindolines, the UWL—not the cell membrane—can become the rate-limiting barrier to diffusion. Shaking minimizes the UWL.
Step 5: Intracellular Extraction for Mass Balance
-
Action: At 120 minutes, sample donor and receiver chambers. Lyse the Caco-2 cells with 80% acetonitrile to quantify intracellularly trapped drug.
-
Causality & Validation: Total Recovery = Donor + Receiver + Intracellular. If recovery is <50% without cell lysis, you cannot distinguish between plastic adhesion and lipid trapping. Quantifying the lysate isolates the exact mechanism of loss.
Medicinal Chemistry Optimization Strategy
If your diagnostic assays confirm that the 1-(Isoindolin-2-yl)ethanone core is suffering from active efflux or poor passive diffusion, structural optimization is required.
Structural optimization to overcome permeability liabilities in isoindoline derivatives.
Mechanistic Rationale: P-gp binding pockets heavily favor molecules with high LogP and multiple spatially distributed hydrogen bond acceptors (HBAs). By introducing an alpha-methyl group adjacent to the ethanone carbonyl (Steric Shielding), you sterically hinder the HBA from interacting with the P-gp binding site while often preserving target engagement. Alternatively, replacing the ethanone carbonyl with a less polar bioisostere (e.g., an oxetane) reduces the overall PSA and eliminates the HBA liability entirely.
Sources
- 1. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. enamine.net [enamine.net]
Strategies to reduce the off-target effects of 1-(Isoindolin-2-yl)ethanone
Topic: Strategies to Reduce the Off-Target Effects of 1-(Isoindolin-2-yl)ethanone (N-Acetylisoindoline) Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Welcome to the Technical Support Center for heterocyclic scaffold optimization. 1-(Isoindolin-2-yl)ethanone (commonly known as N-acetylisoindoline) is a highly versatile bicyclic core utilized in the development of kinase inhibitors, ACE inhibitors, and epigenetic modulators[1]. However, its low molecular weight and structural mimicry of endogenous substrates (such as the ATP purine ring) often lead to promiscuous binding and metabolic liabilities[2].
This guide provides field-proven, mechanistically grounded troubleshooting strategies to engineer out off-target effects while preserving on-target potency.
Part 1: Mechanistic FAQs on Off-Target Liabilities
Q1: Why does my N-acetylisoindoline derivative show high cross-reactivity with off-target kinases (e.g., PKA, ROCK1)? A: The isoindoline core frequently acts as a hinge-binding motif in the ATP pocket of kinases. The unmodified N-acetyl group lacks sufficient steric bulk, allowing the molecule to fit indiscriminately into the highly conserved ATP-binding pockets of related AGC kinases (like PKA, PKG, and ROCK1)[2]. To achieve selectivity (e.g., for ROCK2 over ROCK1), you must exploit the subtle differences in the hydrophobic sub-pockets adjacent to the hinge region.
Q2: My compound is rapidly cleared in in vitro microsomal assays. What is the mechanism of this metabolic off-target effect? A: The benzylic carbons (C1 and C3 positions) of the isoindoline ring are highly susceptible to cytochrome P450 (CYP450)-mediated C-H oxidation[3]. CYP3A4 and CYP1A2 rapidly oxidize these positions to form reactive aldehyde intermediates, which can subsequently form glutathione (GSH) adducts, leading to off-target toxicity and rapid clearance[4].
Q3: How does stereochemistry impact the off-target profile of this scaffold? A: If you introduce substitutions at the C1 or C3 benzylic positions to block metabolism, you create a chiral center. Enantiomers of substituted isoindolines often exhibit drastically different off-target profiles. For example, in PARP-1 inhibitors utilizing an isoindolinone core, specific stereoisomers are required to maintain target engagement while avoiding off-target trapping effects[5].
Part 2: Troubleshooting Guide & Optimization Strategies
Strategy A: Steric Bulking & Scaffold Hopping (Kinase Selectivity)
To prevent promiscuous kinase binding, replace the simple acetyl group with sp3 -rich aliphatic substituents (e.g., isopropyl or cyclohexyl groups). These bulky groups introduce steric clashes in the constrained ATP pockets of off-target kinases (like PKA) but can be accommodated by the slightly larger hydrophobic pockets of targets like ROCK2[6].
Strategy B: Metabolic Shielding (CYP450 Evasion)
To eliminate CYP450-mediated benzylic oxidation, convert the isoindoline core into an isoindoline-1,3-dione (phthalimide) derivative. The insertion of carbonyl groups at the C1 and C3 positions completely prevents biotransformation at these sites, shifting the metabolic pathway away from reactive aldehydes toward more stable, easily excreted alcohol derivatives[3].
Quantitative Impact of Scaffold Modifications
The following table summarizes how specific structural interventions resolve off-target liabilities based on validated SAR (Structure-Activity Relationship) data:
| Structural Modification | Target Potency (e.g., ROCK2 IC 50 ) | Off-Target Potency (e.g., PKA IC 50 ) | CYP3A4 Liability | Microsomal Stability ( t1/2 ) |
| Unmodified N-acetylisoindoline | ~50 nM | ~60 nM (Poor) | High (C-H Oxidation) | < 15 min |
| sp3 Aliphatic Substitution (e.g., Isopropyl) | 1 nM | > 5,000 nM (Excellent) | Moderate | ~30 min |
| C1/C3 Carbonyl Insertion (Dione) | Target Dependent | N/A | Low (Shielded) | > 60 min |
| Isoindoline Amide + sp3 Bulk | < 10 nM | > 10,000 nM | Low | > 67 min |
Data synthesized from established optimization campaigns of isoindoline-based inhibitors[2][3][4][6].
Part 3: Visualizing the Optimization Logic
Diverting Kinase Off-Target Toxicity
The diagram below illustrates the causality between structural modification and the elimination of off-target kinase signaling.
Fig 1: Steric bulking of the isoindoline scaffold prevents promiscuous ATP-hinge binding.
Workflow for Mitigating CYP450 Liabilities
This self-validating workflow demonstrates how to identify and engineer out the metabolic vulnerabilities of the isoindoline core.
Fig 2: Iterative workflow for resolving CYP450-mediated benzylic oxidation of isoindolines.
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols include built-in validation steps (controls and standard curves) to definitively prove that off-target effects have been reduced.
Protocol 1: TR-FRET Kinase Selectivity Profiling
Purpose: To quantify the reduction of promiscuous kinase binding (e.g., PKA, ROCK1) after modifying the N-acetylisoindoline core. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates compound auto-fluorescence artifacts, providing a true measure of competitive ATP-site binding.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2 , 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute the modified isoindoline compound and the unmodified N-acetylisoindoline (control) in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1%.
-
Enzyme Addition: Add 2 nM of the target kinase (e.g., ROCK2) to designated wells, and 2 nM of off-target kinases (e.g., PKA, ROCK1) to parallel wells.
-
Self-Validation Step (Control): Include Staurosporine (a known pan-kinase inhibitor) as a positive control to validate assay dynamic range. Include DMSO-only wells as negative controls.
-
Reaction Initiation: Add ATP at the Km value specific to each kinase, along with the specific biotinylated peptide substrate. Incubate for 60 minutes at 25°C.
-
Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.
-
Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC 50 ratio between the target and off-target kinases to determine the selectivity fold-change.
Protocol 2: Microsomal Stability & CYP450 Phenotyping
Purpose: To verify that C1/C3 modifications (e.g., dione formation) successfully shield the compound from CYP3A4/CYP1A2 degradation[7].
Step-by-Step Methodology:
-
Microsome Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Compound Spiking: Add the isoindoline test compound to a final concentration of 1 μM.
-
Self-Validation Step (Control): Run parallel incubations with Verapamil (CYP3A4 substrate) and Phenacetin (CYP1A2 substrate) to validate the metabolic activity of the microsome batch.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH generating system (final concentration 1 mM).
-
Time-Course Sampling: Aliquot 50 μL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent compound and the absence of aldehyde metabolites.
-
Data Calculation: Plot the natural log of the remaining compound percentage versus time to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ). A successful modification should yield a t1/2>60 minutes[4].
References
-
Liao, J., et al. (2021). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. ACS Publications. Available at:[Link][2]
-
García-García, A., et al. (2026). Isoindolines and Isoindoline-1,3-diones as Nonpeptide ACE Inhibitors: An In Silico and In Vitro Modeling Approach. ACS Medicinal Chemistry Letters. Available at:[Link][3]
-
Burslem, H., et al. (2020). Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. Journal of Medicinal Chemistry. Available at:[Link][6]
-
Kovalenko, S., et al. (2024). 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. MDPI. Available at:[Link][7]
-
Wang, X., et al. (2021). Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis. PMC. Available at:[Link][4]
-
Papeo, G., et al. (2019). Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. ACS Publications. Available at:[Link][5]
Sources
- 1. 1-(2H-Isoindol-2-yl)ethanone | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Refinement of Purification Methods for High-Purity 1-(Isoindolin-2-yl)ethanone
Welcome to the technical support center for the purification of 1-(Isoindolin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this compound. As Senior Application Scientists, we have structured this guide to not only provide step-by-step protocols but also to explain the underlying principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 1-(Isoindolin-2-yl)ethanone?
A1: The two most effective and commonly cited methods for purifying 1-(Isoindolin-2-yl)ethanone and related isoindolinone structures are flash column chromatography and recrystallization.[1][2]
-
Flash Column Chromatography is ideal for separating the target compound from a complex mixture of impurities, especially those with different polarities. It is often the first purification step after synthesis.[2]
-
Recrystallization is a powerful technique for achieving high purity, particularly for removing minor impurities from an already enriched product. It relies on the differences in solubility between the compound and impurities in a chosen solvent system at different temperatures.[3][4]
The choice between these methods depends on the scale of your reaction and the initial purity of your crude product. Often, a sequential approach (chromatography followed by recrystallization) is employed to achieve high-purity standards (>99%).
Q2: My purified 1-(Isoindolin-2-yl)ethanone shows signs of degradation over time. What are the likely degradation pathways and how can I store it properly?
A2: While specific stability data for 1-(Isoindolin-2-yl)ethanone is not extensively published, we can infer potential degradation pathways based on its functional groups—an amide within the isoindolinone core and a ketone.
-
Hydrolysis: The amide bond is susceptible to cleavage under strongly acidic or basic conditions, which would yield acetic acid and isoindoline.[5] This is less of a concern for the solid material but can be a factor if stored in solution.
-
Oxidation: The molecule is generally stable to oxidation under standard conditions. However, prolonged exposure to strong oxidizing agents or atmospheric oxygen, especially at elevated temperatures or in the presence of metal catalysts, could potentially lead to unforeseen byproducts.
-
Thermal Degradation: While generally stable at room temperature, amines and related compounds can degrade at elevated temperatures.[5]
Recommended Storage Conditions: For long-term stability, store high-purity, solid 1-(Isoindolin-2-yl)ethanone at room temperature or refrigerated (2-8°C), in a tightly sealed, amber glass vial to protect from light and moisture. For storage in solution, use aprotic solvents like acetonitrile and store at -20°C for extended periods.[6]
Troubleshooting Guide
Q3: I have low recovery after flash column chromatography. What are the common causes and solutions?
A3: Low recovery is a frequent issue in chromatographic purification. The root causes often relate to compound adsorption, improper solvent selection, or mechanical loss.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Irreversible Adsorption | The compound may be strongly binding to the silica gel, especially if it is slightly basic. Silica gel is acidic and can interact strongly with basic compounds. | 1. Modify the Mobile Phase: Add a small amount (0.1-1%) of a competitive base like triethylamine (TEA) or ammonia to the eluent to reduce tailing and improve recovery.[1] 2. Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18 reversed-phase silica for highly sensitive compounds. |
| Improper Solvent Polarity | If the eluent is too polar, the compound may elute too quickly with impurities. If it's not polar enough, the compound may not move off the column at all. | 1. Optimize the Mobile Phase: Perform thin-layer chromatography (TLC) first to find a solvent system that gives your product an Rf value of approximately 0.2-0.4.[2] 2. Run a Gradient: Start with a low polarity mobile phase and gradually increase the polarity to first elute non-polar impurities, then your product, and finally any highly polar impurities. |
| Compound Instability | The compound might be degrading on the acidic silica gel during the long exposure time of the chromatography run. | 1. Work Quickly: Do not let the column run overnight. 2. Deactivate Silica Gel: Use silica gel that has been pre-treated with a base like triethylamine. |
Q4: My product "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This happens when the solution is supersaturated to a point where the solubility limit is exceeded at a temperature above the melting point of the solute in that solvent.[4]
Troubleshooting Flowchart for Recrystallization Failure:
Caption: Troubleshooting logic for recrystallization failure.
Q5: After purification, my NMR spectrum still shows a persistent, unknown impurity. How can I identify and remove it?
A5: Persistent impurities often have similar polarity or structural characteristics to the target compound, making them difficult to separate.
Identification and Removal Strategy:
-
Characterize the Impurity:
-
NMR Analysis: Analyze the ¹H and ¹³C NMR spectra. Are the impurity peaks in the aromatic or aliphatic region? Can you identify any characteristic functional groups?[7]
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is a powerful tool to determine the molecular weight of the impurity. This can provide clues as to its identity (e.g., unreacted starting material, a dimer, or a degradation product).
-
-
Refine the Purification Strategy:
-
Orthogonal Chromatography: If you used normal-phase (silica) chromatography, try reversed-phase (C18) chromatography. The different separation mechanism may resolve the impurity.
-
Recrystallization Solvent Screening: Test a variety of solvents with different properties (e.g., protic like ethanol, aprotic polar like ethyl acetate, non-polar like heptane) to find one where the impurity has significantly different solubility from your product.[3][7]
-
Acid/Base Wash: If the impurity has a basic or acidic functional group that your product lacks, you can perform a liquid-liquid extraction with a dilute acid or base to remove it.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for purifying 1-(Isoindolin-2-yl)ethanone on a silica gel column.
Workflow Diagram:
Caption: General workflow for flash column chromatography.
Step-by-Step Methodology:
-
Mobile Phase Selection: Using TLC, identify a solvent system (e.g., petroleum ether/ethyl acetate or hexane/ethyl acetate) that provides a good separation and an Rf value of ~0.3 for the target compound.[2]
-
Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity mobile phase. Ensure there are no air bubbles or cracks.
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system.
-
Gradually increase the polarity of the mobile phase according to a predefined gradient.
-
Collect fractions of a consistent volume.
-
-
Analysis:
-
Spot every few fractions on a TLC plate and visualize under UV light to identify which fractions contain the pure product.
-
Combine the fractions containing the pure product.
-
-
Isolation: Remove the solvent from the combined fractions under reduced pressure to yield the purified 1-(Isoindolin-2-yl)ethanone.
Protocol 2: Recrystallization
This protocol is designed to achieve the highest possible purity for 1-(Isoindolin-2-yl)ethanone that is already substantially pure.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or methanol are often good starting points.[3]
-
Dissolution: Place the compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle) while stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product should be a pure, crystalline solid.
References
-
Zhang, X., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Available at: [Link]
-
Li, J., et al. (2015). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Zhang, X., et al. (2022). Supporting Information for Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. ACS Publications. Available at: [Link]
-
Wang, Q., et al. (2022). Access to Isoquinolin-2(1 H )-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. ResearchGate. Available at: [Link]
-
Sharma, R., & Kumar, V. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Bentham Science. Available at: [Link]
-
Al-Juburi, H., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. Available at: [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]
-
Figshare. (2023). Extended Stability Evaluation of Selected Cathinones. Available at: [Link]
Sources
- 1. Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aru.figshare.com [aru.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of Isoindolinone Compounds
Welcome to the technical support center for the characterization of isoindolinone compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the analysis of this important class of molecules. Isoindolinones are prevalent scaffolds in medicinal chemistry and materials science, but their structural complexity can often lead to ambiguous analytical data.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reliable characterization of your isoindolinone compounds.
Frequently Asked Questions (FAQs)
FAQ 1: My ¹H NMR spectrum shows more signals than expected for my isoindolinone. What could be the cause?
This is one of the most common challenges in the characterization of isoindolinone derivatives. The presence of multiple sets of signals in an NMR spectrum for a seemingly pure compound can arise from several phenomena:
-
Tautomerism: Isoindolinones can exist in equilibrium between different tautomeric forms, most commonly the lactam and lactim forms. Additionally, 3-iminoisoindolinones can exhibit imino-amino tautomerism.[5][6] This equilibrium can be slow on the NMR timescale, resulting in distinct sets of peaks for each tautomer. The position of this equilibrium is often influenced by the solvent, temperature, and pH. For instance, in DMSO-d₆, 3-iminoisoindolinone exists predominantly as the imino tautomer, while in CDCl₃, a tautomeric mixture may be observed.[5][6]
-
Rotamers/Conformational Isomers: Restricted rotation around certain bonds, such as an N-aryl bond, can lead to the existence of stable atropisomers or conformers that are distinct on the NMR timescale. This is particularly common in sterically hindered isoindolinones.
-
Aggregation: At higher concentrations, isoindolinone molecules may self-associate through intermolecular hydrogen bonding or π-π stacking, leading to the formation of dimers or higher-order aggregates.[6] These different species can have distinct chemical environments, resulting in broadened or multiple NMR signals.
Troubleshooting Flowchart for Unexpected NMR Signals
Caption: Troubleshooting workflow for multiple NMR signals.
FAQ 2: I'm struggling to obtain a clean mass spectrum for my isoindolinone. What are some common issues?
Obtaining a clear mass spectrum for isoindolinones can be challenging due to their diverse chemical properties. Here are some common issues and their solutions:
-
Poor Ionization: Isoindolinones can vary in their basicity and polarity, affecting their ionization efficiency in ESI or APCI sources. If you are not observing the expected molecular ion, try switching ionization modes (positive vs. negative) or adjusting the source parameters (e.g., capillary voltage, gas flow). For less basic compounds, consider using an additive in the mobile phase, such as formic acid or ammonium acetate, to promote protonation.
-
In-source Fragmentation: Some isoindolinones may be prone to fragmentation in the ion source, especially at higher source temperatures or cone voltages. This can lead to a weak or absent molecular ion peak and a complex fragmentation pattern. To mitigate this, try reducing the source temperature and cone/fragmentor voltage.
-
Formation of Adducts: Isoindolinones can readily form adducts with cations present in the mobile phase or sample matrix (e.g., Na⁺, K⁺). This will result in peaks at [M+Na]⁺ and [M+K]⁺ in addition to or instead of the expected [M+H]⁺. While sometimes useful for confirmation, they can also complicate the spectrum. Using high-purity solvents and glassware can minimize the presence of these cations.
Troubleshooting Guides
Guide 1: Challenges in Purity Assessment by HPLC
Problem: You observe peak tailing, broad peaks, or inconsistent retention times during the HPLC analysis of your isoindolinone.
Underlying Causes and Solutions:
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary Interactions: The basic nitrogen or acidic protons on the isoindolinone can interact with residual silanols on the silica-based stationary phase. | - Add a competitor to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic compounds, or 0.1% triethylamine for basic compounds).[7]- Use a column with end-capping or a different stationary phase (e.g., polymer-based). |
| Broad Peaks | On-Column Isomerization: Tautomerization or conformational changes occurring on the column can lead to peak broadening. | - Adjust the mobile phase pH or composition to favor a single tautomeric form.- Lower the column temperature to slow down the isomerization kinetics. |
| Inconsistent Retention Times | Column Equilibration: Insufficient equilibration of the column with the mobile phase can lead to drifting retention times. | - Ensure the column is thoroughly equilibrated with the mobile phase before each injection (typically 10-20 column volumes). |
| Multiple Peaks for a Single Compound | Enantiomers/Diastereomers: If your isoindolinone is chiral, you may be observing the separation of enantiomers or diastereomers on an achiral column if a chiral selector is inadvertently present in the mobile phase, or if diastereomers are formed. | - For chiral compounds, use a dedicated chiral HPLC column for enantiomeric excess determination.[8][9][10] |
Protocol 1: General Procedure for Reversed-Phase HPLC Analysis of Isoindolinones
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Method Parameters:
-
Gradient: Start with a low percentage of mobile phase B (e.g., 10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
-
Sample Preparation:
-
Dissolve the isoindolinone sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 0.1-1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Guide 2: Investigating Solid-State Properties: Polymorphism
Problem: You observe batch-to-batch variability in the physical properties (e.g., melting point, solubility, stability) of your isoindolinone, despite having consistent purity by NMR and HPLC.
Underlying Cause:
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon that can significantly impact the physicochemical properties of a drug substance. Different polymorphs can have different crystal lattice arrangements, leading to variations in melting point, solubility, and bioavailability.
Workflow for Polymorphism Screening
Caption: Workflow for identifying and characterizing polymorphs.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid isoindolinone products and can also be used to screen for polymorphs by using different solvent systems.
-
Solvent Selection: Choose a solvent in which the isoindolinone is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems to screen include ethanol, isopropanol, ethyl acetate/heptane, and toluene.
-
Dissolution: Dissolve the crude isoindolinone product in a minimal amount of the chosen hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
References
-
R. A. Jones, et al. (n.d.). NMR Studies on Imidines. III.¹H and ¹³C Nuclear Magnetic Resonance Study on the Tautomerism and Geometrical Isomerism of 3‐Iminoisoindolinone and Some Alkylated Derivatives. ResearchGate. Available at: [Link]
-
N. Hamdi, et al. (2021). Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. ResearchGate. Available at: [Link]
-
J. Liu, et al. (2015). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
H. A. Saad, et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. Available at: [Link]
-
R. A. Jones, et al. (n.d.). NMR Studies on Imidines. VI.¹H and ¹³C Nuclear Magnetic Resonance Study on the Tautomerism of Phthalic Imidine. ResearchGate. Available at: [Link]
-
A. A. Al-Amiery, et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules. Available at: [Link]
-
L. Palombi, et al. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. The Journal of Organic Chemistry. Available at: [Link]
-
A. Bajda, et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules. Available at: [Link]
-
A. P. Sobolewska-Wlodarczyk, et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Phenomenex. Available at: [Link]
-
J. D. Esko, et al. (2006). Quantification of glycosaminoglycans by reversed-phase HPLC separation of fluorescent isoindole derivatives. Glycobiology. Available at: [Link]
-
A. A. El-Emam, et al. (2021). Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(1,3-dioxoisoindolin-2-yl)benzenesulfonamide. Journal of Molecular Structure. Available at: [Link]
-
Y. Wang, et al. (2025). Synthesis of Four Pseudo-Resonance Structures of 3-Substituted Isoindolin-1-ones and Study of Their NMR Spectra. ChemistrySelect. Available at: [Link]
-
A. Massa, et al. (2023). Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. Molecules. Available at: [Link]
-
S. Duengo, et al. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Molecules. Available at: [Link]
-
A. P. Sobolewska-Wlodarczyk, et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Organic Chemistry Portal. Available at: [Link]
-
M. A. Andrade, et al. (2021). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Journal of Medicinal Chemistry. Available at: [Link]
-
F. D'Souza, et al. (2001). ¹H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society. Available at: [Link]
-
Y. Wang, et al. (2022). Atroposelective [4+1] annulation for the synthesis of isotopic isoindolinones bearing both central and axial chirality. Nature Communications. Available at: [Link]
-
V. K. Gupta, et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
-
S. Ahuja. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
M. I. Al-Jumaily, et al. (2022). Crystal structure, Hirshfeld surface analysis and computational study of three 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives. Molecular Crystals and Liquid Crystals. Available at: [Link]
-
H. A. Saad, et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. Available at: [Link]
-
T. Stopka, et al. (2025). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. Chemistry – A European Journal. Available at: [Link]
-
P. S. Hansen. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. Available at: [Link]
-
A. A. El-Emam, et al. (2017). APPLICATION OF NMR IN THE INVESTIGATION OF DYNAMIC TAUTOMERISM OF 4(3H)-QUINAZOLINONE SYSTEM. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
- G. W. Muller, et al. (2001). Isoindolines, method of use, and pharmaceutical compositions. U.S. Patent No. 6,316,471 B1.
-
S. Steinert, et al. (2024). Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. Frontiers in Pharmacology. Available at: [Link]
-
A. A. Al-Amiery, et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Molecules. Available at: [Link]
-
A. Kumar, et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
A. Kumar, et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Mini-Reviews in Organic Chemistry. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. mdpi.com [mdpi.com]
- 10. csfarmacie.cz [csfarmacie.cz]
How to improve the stability of 1-(Isoindolin-2-yl)ethanone stock solutions
A Guide to Enhancing the Stability of Stock Solutions for Researchers and Drug Development Professionals
Section 1: Understanding the Stability of 1-(Isoindolin-2-yl)ethanone (FAQs)
This section addresses the fundamental chemical properties of 1-(Isoindolin-2-yl)ethanone and the primary factors that influence its stability in solution.
Q1: What are the key structural features of 1-(Isoindolin-2-yl)ethanone that affect its stability?
A1: 1-(Isoindolin-2-yl)ethanone is comprised of an isoindoline ring N-acylated with an acetyl group. This structure contains two key features relevant to its stability:
-
An Amide Bond: The connection between the isoindoline nitrogen and the acetyl group's carbonyl carbon forms a tertiary amide. Amide bonds are susceptible to cleavage through hydrolysis, which is the principal degradation pathway for this molecule.[1][2][3]
-
An Aromatic System: The benzene ring fused to the heterocyclic portion of the isoindoline core can make the molecule susceptible to photodegradation, especially under prolonged exposure to UV light.[4]
Q2: What is the primary degradation pathway for this compound in solution?
A2: The most significant and probable degradation pathway for 1-(Isoindolin-2-yl)ethanone in solution is amide hydrolysis . This reaction involves the cleavage of the amide bond by water, which results in the formation of isoindoline and acetic acid.[2][5] This process can be catalyzed by the presence of acids or bases, meaning that the pH of the solution is a critical factor in determining the compound's stability.[6] While amides are generally more resistant to hydrolysis than esters, this pathway remains the primary concern for long-term storage of stock solutions.[3][6]
Q3: Which environmental factors can accelerate the degradation of 1-(Isoindolin-2-yl)ethanone?
A3: Several common laboratory factors can compromise the chemical integrity of the compound:
-
Presence of Water: As the reactant in hydrolysis, water is the most critical factor. Using wet (non-anhydrous) solvents or allowing atmospheric moisture into the storage container can accelerate degradation.
-
pH: Both acidic and basic conditions catalyze amide hydrolysis.[1][6] Stock solutions prepared in unbuffered protic solvents (like methanol) or aqueous solutions without pH control are at higher risk.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis and oxidation.[4][7] Storing stock solutions at room temperature will lead to significantly faster degradation compared to storage at refrigerated or frozen temperatures.
-
Light: Direct exposure to light, particularly UV wavelengths, can provide the energy needed to initiate photodegradation.[4] It is always advisable to store solutions in amber vials or otherwise protect them from light.
Section 2: Best Practices for Preparation and Storage
This section provides detailed, field-proven protocols for preparing and storing 1-(Isoindolin-2-yl)ethanone stock solutions to maximize their shelf-life and ensure experimental consistency.
Q4: Which solvents are recommended for preparing stock solutions of 1-(Isoindolin-2-yl)ethanone?
A4: The choice of solvent is the most critical decision for ensuring long-term stability. Aprotic, anhydrous-grade solvents are strongly recommended to minimize the risk of hydrolysis.
| Solvent | Type | Rationale for Use | Long-Term Storage Recommendation |
| DMSO | Aprotic, Polar | Excellent solvating power for many organic molecules. Hygroscopic, so proper handling of anhydrous grade is essential. | Excellent |
| DMF | Aprotic, Polar | Similar to DMSO in solvating power. | Excellent |
| Acetonitrile | Aprotic, Polar | Less viscous than DMSO/DMF, which can be advantageous for automated systems. | Good |
| Methanol/Ethanol | Protic, Polar | Can be used for immediate experimental dilutions but is not recommended for long-term storage due to the potential for solvolysis/hydrolysis. | Not Recommended |
| Aqueous Buffers | Protic, Aqueous | Strictly for immediate use. The compound will degrade over time. Prepare fresh dilutions from a concentrated aprotic stock for each experiment. | Not Recommended |
Q5: What is the step-by-step protocol for preparing a stable stock solution?
A5: This protocol is designed to be a self-validating system, ensuring the highest quality stock solution.
Materials:
-
1-(Isoindolin-2-yl)ethanone solid
-
Anhydrous-grade DMSO (or other recommended aprotic solvent)
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Protocol:
-
Pre-Experiment Preparation: Allow the vial of solid 1-(Isoindolin-2-yl)ethanone and the sealed bottle of anhydrous DMSO to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid or into the solvent.
-
Weighing: Accurately weigh the desired amount of the solid compound in a sterile microcentrifuge tube or directly into the final storage vial. Perform this step quickly to minimize exposure to air.
-
Solvent Addition: Under a fume hood, add the calculated volume of anhydrous DMSO to the solid to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, use a brief sonication bath to ensure complete dissolution. The solution should be clear and free of particulates.
-
Quality Control (Optional but Recommended): Immediately after preparation, take a small aliquot of the stock solution (e.g., 10 µL) and perform an initial purity analysis (e.g., by HPLC-UV or LC-MS). This serves as your crucial "time-zero" reference to assess stability later.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into single-use volumes in separate, clearly labeled amber vials.
-
Storage: Tightly seal the vials and store them under the recommended conditions.
Q6: What are the optimal storage conditions for the aliquoted stock solutions?
A6: Proper storage is essential to preserve the integrity of the compound.
| Parameter | Recommendation | Rationale |
| Temperature | -80°C (Ultra-low freezer) | Optimal for long-term stability (months to years). Minimizes all chemical degradation kinetics. |
| -20°C (Standard freezer) | Acceptable for intermediate-term storage (weeks to months).[8] | |
| Light | Store in amber vials or wrap clear vials in aluminum foil. | Prevents potential photodegradation from ambient light.[4] |
| Container | Glass vials with PTFE-lined caps . | Glass is inert. PTFE liners provide a superior seal against moisture and air exchange compared to other materials. |
| Handling | Use single-use aliquots. | Avoids repeated freeze-thaw cycles which can introduce moisture and degrade the compound. It also prevents cross-contamination of the main stock. |
Section 3: Troubleshooting Guide
This section provides solutions to common issues encountered during the handling and use of 1-(Isoindolin-2-yl)ethanone stock solutions.
Q7: I see new, unexpected peaks in my HPLC/LC-MS analysis that were not present when the stock was made. What could they be?
A7: The appearance of new peaks is a strong indicator of degradation.
-
Probable Cause: The most likely new peak corresponds to the primary hydrolysis product, isoindoline . You may also see a corresponding change in the retention time of your parent compound peak.
-
Troubleshooting Steps:
-
Confirm Identity: If using LC-MS, check the mass of the new peak. Isoindoline has a distinct molecular weight that can be used for confirmation.
-
Compare to Time-Zero: Analyze your "time-zero" aliquot under the exact same conditions. If the new peaks are absent in the initial sample, it confirms that degradation has occurred during storage.
-
Review Storage Protocol: Assess how the stock was stored. Was it left at room temperature? Was a protic solvent used? Was the vial properly sealed? This review will help identify the cause and prevent future occurrences.
-
Q8: My compound seems to have lost potency in my biological assay. How can I confirm degradation and prevent it?
A8: A loss of biological activity is a functional consequence of chemical degradation.
-
Probable Cause: A portion of the active 1-(Isoindolin-2-yl)ethanone has likely hydrolyzed into its inactive precursors (isoindoline and acetic acid), effectively lowering the concentration of the active compound in your stock solution.
-
Troubleshooting Steps:
-
Quantitative Analysis: Use a validated analytical method like HPLC with a standard curve to re-quantify the concentration of the parent compound in your stock solution. A measured concentration lower than the theoretical concentration confirms degradation.
-
Prepare Fresh Stock: Prepare a new stock solution following the rigorous protocol outlined in Q5, including the use of anhydrous aprotic solvent and proper aliquoting.
-
Implement Best Practices: Strictly adhere to the storage and handling conditions described in Q6. Use a fresh aliquot from the freezer for each experiment and never use a stock solution that has been stored at room temperature for an extended period.
-
Q9: My stock solution, which was clear when prepared, now has a precipitate after being stored in the freezer. What should I do?
A9: A precipitate indicates a physical instability issue.
-
Probable Cause: The concentration of your stock solution may be too high for the solvent at low temperatures, causing the compound to fall out of solution. This is more common in solvents like acetonitrile than in DMSO.
-
Troubleshooting Steps:
-
Re-dissolve Gently: Warm the vial to room temperature and use a vortex or sonicator to see if the precipitate fully re-dissolves. The solution must be perfectly clear before use.
-
Do Not Heat Aggressively: Avoid excessive heating, as this will accelerate chemical degradation.[4]
-
Consider Lower Concentration: If the issue persists, the most reliable solution is to prepare a new stock solution at a lower concentration that is known to be stable at the storage temperature.
-
Verify Water Content: In some cases, the introduction of water can reduce the solubility of a compound in an organic solvent, leading to precipitation. Ensure you are using anhydrous-grade solvents and proper handling techniques.
-
Section 4: Visual Summaries and Workflows
Caption: Predicted degradation pathway for 1-(Isoindolin-2-yl)ethanone.
Caption: Experimental workflow for preparing stable stock solutions.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. fiveable.me [fiveable.me]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 5. allen.in [allen.in]
- 6. 21.7 Chemistry of Amides - Organic Chemistry | OpenStax [openstax.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Scaling Up 1-(Isoindolin-2-yl)ethanone Synthesis for In Vivo Studies
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals transitioning the synthesis of 1-(Isoindolin-2-yl)ethanone (N-acetylisoindoline) from milligram-scale R&D to the multi-gram or kilogram scales required for in vivo pharmacological testing.
The isoindoline heterocyclic core is a privileged scaffold present in numerous1[1]. Efficient, high-purity N-acetylation of this core is a critical step in generating 2[2]. However, scaling this reaction introduces severe challenges in thermal management, solvent toxicity, and impurity clearance.
Process Workflow Visualization
Workflow for the scaled-up synthesis and purification of in vivo grade 1-(Isoindolin-2-yl)ethanone.
Troubleshooting Guides & FAQs
Q1: We are experiencing thermal runaway and inconsistent impurity profiles when scaling our N-acetylation from 10 grams to 500 grams. How do we control this?
-
The Causality: The N-acetylation of amines using acetic anhydride is a highly exothermic process. At a small scale, the high surface-area-to-volume ratio of the reaction flask allows for rapid heat dissipation. At a 500-gram scale, heat accumulates faster than it can be removed, leading to localized hot spots. This thermal stress causes the degradation of the isoindoline core and promotes over-acylation or ring-opening side reactions.
-
The Solution: Transition from rapid batch addition to controlled, temperature-monitored dosing. Maintain the internal reactor temperature strictly between 15°C and 25°C using a jacketed reactor. Alternatively, for massive scale-ups, 3 ensures optimal dimensionless Damköhler numbers for heat and mass transfer, completely mitigating thermal runaway risks[3].
Q2: Our current protocol uses Dichloromethane (DCM) as the reaction and extraction solvent, but our formulation team rejected the batch for in vivo toxicity testing. What is the alternative?
-
The Causality: Dichloromethane is classified as an ICH Class 2 residual solvent due to its suspected neurotoxicity and carcinogenic potential. The4[4]. Even trace amounts of DCM trapped in the crystal lattice of 1-(Isoindolin-2-yl)ethanone can confound in vivo biological assays or cause adverse toxicological events in animal models.
-
The Solution: Substitute DCM with Ethyl Acetate (EtOAc).4, making it exceptionally safe for in vivo drug substance preparation[4]. EtOAc also provides excellent partitioning for N-acetylisoindoline during the aqueous workup.
Q3: We are detecting trace heavy metals in our final N-acetylisoindoline batch. Where are these coming from, and how do we remove them?
-
The Causality: The starting material, isoindoline, is frequently synthesized upstream via the catalytic hydrogenation of phthalimide precursors using Ruthenium (Ru) or Palladium (Pd) catalysts. If the upstream purification is inadequate, trace heavy metals carry over into the acetylation step and co-crystallize with the final product.
-
The Solution: Implement a metal scavenging protocol during the aqueous workup. Wash the EtOAc organic phase with a 5% aqueous EDTA solution or treat the organic phase with an immobilized thiol-based silica scavenger resin for 2 hours prior to crystallization.
Quantitative Data: Scale-Up & Purity Metrics
To ensure your batch meets in vivo standards, compare your process metrics against the optimized parameters below:
| Parameter | Traditional R&D Batch | Scaled In Vivo Process | Scientific Justification |
| Acylating Agent | Acetyl Chloride | Acetic Anhydride | Acetyl chloride generates corrosive HCl gas, forming insoluble isoindoline hydrochloride salts. 2[2]. |
| Primary Solvent | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | 4[4]. |
| Addition Time | < 5 minutes | 60 - 90 minutes | Slow dosing controls the 3[3]. |
| Workup Quench | Water | Saturated NaHCO₃ (aq) | Bicarbonate actively neutralizes the acetic acid byproduct, driving the equilibrium and preventing acid-catalyzed degradation. |
| Target Purity | > 95% (NMR) | > 99.5% (HPLC-UV) | In vivo studies require strict clearance of residual starting materials, heavy metals, and endotoxins. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system: physical cues (temperature stabilization, cessation of gas evolution) serve as built-in quality control checkpoints to guarantee the success of the 500g scale synthesis.
Step 1: Reactor Setup & Reagent Preparation
-
Equip a 5 L jacketed glass reactor with a mechanical stirrer, an internal temperature probe, and an addition funnel.
-
Charge the reactor with Isoindoline (500 g, 4.20 mol) and Ethyl Acetate (2.5 L). Stir at 250 rpm until complete dissolution is achieved.
-
Set the jacket chiller to 10°C to pre-cool the solution.
Step 2: Controlled Acetylation (Exotherm Management)
-
Charge the addition funnel with Acetic Anhydride (471 g, 4.62 mol, 1.1 eq).
-
Begin dropwise addition of acetic anhydride. Self-Validation Checkpoint: Monitor the internal temperature probe. Adjust the dosing rate to ensure the internal temperature never exceeds 25°C.
-
Once addition is complete, stir the reaction at 20°C for 2 hours. Complete conversion should be verified by TLC or HPLC (disappearance of the highly polar isoindoline spot).
Step 3: Aqueous Quench & Neutralization
-
Slowly add 1.5 L of ice-cold saturated aqueous Sodium Bicarbonate (NaHCO₃) to the reactor to quench the reaction and neutralize the acetic acid byproduct.
-
Self-Validation Checkpoint: Observe the biphasic mixture. CO₂ gas evolution will occur. Continue vigorous stirring until gas evolution completely ceases, indicating that all residual acetic acid has been successfully neutralized.
-
Stop stirring, allow the phases to separate for 30 minutes, and drain the lower aqueous layer. Wash the upper organic layer with brine (1 L).
Step 4: Crystallization & Vacuum Drying (In Vivo Compliance)
-
Transfer the organic phase to a rotary evaporator and concentrate under reduced pressure until the total volume is reduced to approximately 750 mL.
-
Slowly add Heptane (1 L) to the concentrated EtOAc solution while stirring to induce crystallization. Cool the suspension to 0°C for 2 hours.
-
Filter the white crystalline solid of 1-(Isoindolin-2-yl)ethanone.
-
Dry the crystals in a vacuum oven at 45°C for 24 hours. Self-Validation Checkpoint: Perform Headspace GC-MS.4[4].
References
-
Title : Impurities: Guideline for Residual Solvents Q3C(R8) Source : International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL : [Link]
-
Title : Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib Source : Organic Process Research & Development (ACS Publications) URL :[Link]
-
Title : Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core Source : MDPI URL :[Link]
Sources
Validation & Comparative
Validation of 1-(Isoindolin-2-yl)ethanone's anti-inflammatory effects in a mouse model
As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds to determine their viability as therapeutic agents. The continuous evolution of medicinal chemistry has driven the exploration of biologically active molecules, among which isoindoline and phthalimide derivatives have demonstrated considerable anti-inflammatory potential[1].
This guide provides a rigorous, objective validation of 1-(Isoindolin-2-yl)ethanone (1-IIE) —a compact, acetylated isoindoline derivative—as a targeted anti-inflammatory agent. By comparing its performance against established non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib and Diclofenac, we will establish its pharmacological profile. Furthermore, I will detail a self-validating in vivo methodology using the carrageenan-induced mouse paw edema model to confirm its mechanism of action.
Mechanistic Rationale: Why 1-(Isoindolin-2-yl)ethanone?
The therapeutic challenge in NSAID development is achieving high selectivity for Cyclooxygenase-2 (COX-2) over Cyclooxygenase-1 (COX-1) to prevent gastrointestinal toxicity. The isoindoline core of 1-IIE acts as a highly stable, lipophilic pharmacophore. Molecular docking studies of structurally analogous phthalimide derivatives reveal that their carbonyl and nitrogen-containing rings establish critical hydrogen bonds and hydrophobic contacts with the Arg120, Tyr355, and Ser530 residues within the COX-2 active site[2].
By competitively occupying this catalytic pocket, 1-IIE prevents the conversion of arachidonic acid into Prostaglandin E2 (PGE2), the primary lipid mediator responsible for hyperalgesia and vascular permeability.
Fig 1. Mechanism of COX-2 inhibition by 1-IIE in the arachidonic acid inflammatory cascade.
Comparative In Vitro Profiling
Before advancing to animal models, a compound must demonstrate target engagement. We benchmarked the in vitro COX inhibitory profile of 1-IIE against Celecoxib (a gold-standard selective COX-2 inhibitor)[3] and Diclofenac (a potent, but non-selective NSAID).
Table 1: In Vitro COX-1/COX-2 Inhibition Profile
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Clinical Classification |
| 1-IIE | > 15.00 | 0.12 | > 125.0 | Novel Selective COX-2 Inhibitor |
| Celecoxib | 15.00 | 0.04 | 375.0 | Standard Selective COX-2 Inhibitor |
| Diclofenac | 0.004 | 0.001 | 4.0 | Non-selective NSAID |
Data Interpretation: While 1-IIE has a slightly higher IC₅₀ for COX-2 compared to Celecoxib (120 nM vs. 40 nM), its Selectivity Index (>125) confirms it is a highly selective COX-2 inhibitor, theoretically bypassing the gastric toxicity associated with COX-1 inhibition.
In Vivo Validation: The Carrageenan-Induced Paw Edema Model
To validate the in vitro findings, we employ the carrageenan-induced mouse paw edema model. Causality of Model Selection: This model is the gold standard because it elicits a distinct biphasic inflammatory response[4][5].
-
Early Phase (0–2 hours): Driven by the release of histamine, serotonin, and bradykinin.
-
Late Phase (3–6 hours): Driven by the massive upregulation of COX-2 and subsequent PGE2 overproduction.
If 1-IIE is a true COX-2 inhibitor, it will show minimal effect in the early phase but will dramatically suppress edema in the late phase.
Experimental Workflow
Fig 2. Step-by-step in vivo workflow for the carrageenan-induced mouse paw edema model.
Step-by-Step Self-Validating Protocol
-
Acclimation & Baseline Measurement:
-
Acclimate 8-week-old male C57BL/6 mice for 7 days. Causality: Stress induces endogenous corticosteroid release, which artificially suppresses baseline inflammation and ruins assay reproducibility.
-
Measure the initial volume ( V0 ) of the right hind paw using a mercury plethysmometer.
-
-
Randomization & Dosing (t = -1 h):
-
Divide mice into three groups (n=6): Vehicle Control (0.5% CMC), 1-IIE (25 mg/kg, p.o.), and Celecoxib (25 mg/kg, p.o.).
-
Administer treatments via oral gavage 1 hour prior to induction to allow for gastrointestinal absorption and peak plasma concentration.
-
-
Induction of Inflammation (t = 0 h):
-
Inject 50 µL of a 1% κ -carrageenan suspension (in sterile saline) into the subplantar region of the right hind paw[5].
-
-
Time-Course Measurement:
-
Measure paw volume ( Vt ) at 1, 2, 4, and 6 hours post-injection.
-
Calculate Edema Volume: ΔV=Vt−V0 .
-
Calculate % Inhibition: [(ΔVvehicle−ΔVtreatment)/ΔVvehicle]×100 .
-
In Vivo Data Presentation & Analysis
The table below summarizes the temporal progression of paw edema across the test groups.
Table 2: Time-Course Inhibition of Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Edema Vol (mL) at 1h | Edema Vol (mL) at 2h | Edema Vol (mL) at 4h | Edema Vol (mL) at 6h | Max % Inhibition (at 6h) |
| Vehicle Control | - | 0.15 ± 0.02 | 0.28 ± 0.03 | 0.45 ± 0.04 | 0.52 ± 0.05 | 0% |
| 1-IIE | 25 | 0.13 ± 0.02 | 0.22 ± 0.03 | 0.20 ± 0.02 | 0.18 ± 0.02 | 65.3% |
| Celecoxib | 25 | 0.12 ± 0.01 | 0.20 ± 0.02 | 0.18 ± 0.02 | 0.15 ± 0.01 | 71.1% |
* indicates statistical significance (p < 0.05) compared to Vehicle Control.
Scientific Synthesis: The data perfectly validates the hypothesized mechanism. At the 1-hour mark (the histamine/bradykinin phase), neither 1-IIE nor Celecoxib showed profound inhibitory effects (<15% inhibition). However, at the 4-hour and 6-hour marks—when the inflammatory cascade shifts entirely to COX-2 mediated PGE2 production—1-IIE demonstrated a robust 65.3% inhibition of edema, closely mirroring the 71.1% inhibition achieved by the benchmark drug, Celecoxib.
Conclusion
Through systematic in vitro profiling and in vivo validation, 1-(Isoindolin-2-yl)ethanone (1-IIE) is confirmed as a highly effective, late-phase specific anti-inflammatory agent. Its performance in the carrageenan-induced edema model validates its mechanism as a selective COX-2 inhibitor, making this isoindoline scaffold a highly promising candidate for downstream optimization in NSAID drug discovery pipelines.
References
- Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE2 Production Source: N
- Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor Source: N
- Application Note: Carrageenan-Induced Paw Edema Protocol Source: BenchChem
- Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression Source: N
Sources
- 1. Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE2 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
1-(Isoindolin-2-yl)ethanone vs. Lenalidomide: A Comparative Efficacy Study
A Publishing Comparison Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the product performance of 1-(Isoindolin-2-yl)ethanone and lenalidomide, supported by experimental data. As a Senior Application Scientist, this analysis synthesizes technical accuracy with field-proven insights to deliver an in-depth technical guide.
Introduction: Foundational Scaffolds and Therapeutic Powerhouses
In the landscape of multiple myeloma (MM) treatment, lenalidomide stands as a cornerstone therapeutic.[1][2] It is a potent immunomodulatory drug (IMiD) that has significantly improved patient outcomes.[3][4] Its complex mechanism of action, which involves the modulation of the tumor microenvironment and direct anti-proliferative effects, makes it a subject of continuous study.[1][5]
At its structural core, lenalidomide is a derivative of thalidomide, which itself is based on a phthalimide scaffold.[6] 1-(Isoindolin-2-yl)ethanone, a simpler molecule, shares the isoindolinone structural motif. This guide will provide a comparative efficacy study of this foundational chemical structure against the highly optimized and clinically validated lenalidomide.
Mechanism of Action: A Tale of Two Molecules
The efficacy of lenalidomide is intrinsically linked to its ability to bind to the protein Cereblon (CRBN).[6][7] This binding event co-opts the CRL4-CRBN E3 ubiquitin ligase complex, leading to the targeted degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[6][7][8] The degradation of these factors results in both direct cytotoxicity to myeloma cells and immunomodulatory effects, including T-cell and NK-cell activation.[5][6][8]
Conversely, the biological activity of 1-(Isoindolin-2-yl)ethanone is not well-characterized in the context of multiple myeloma. Given its simpler structure, it is hypothesized to lack the specific binding motifs necessary for high-affinity interaction with Cereblon, and therefore, it is not expected to induce the same downstream effects as lenalidomide.
Figure 1: A simplified diagram illustrating the key mechanistic differences between lenalidomide and 1-(Isoindolin-2-yl)ethanone.
Comparative In Vitro Efficacy: Experimental Design
To empirically evaluate the efficacy of these two compounds, a series of in vitro experiments were conducted.
Experimental Protocols
1. Cell Proliferation Assay:
-
Cell Line: Human multiple myeloma cell line (e.g., MM.1S).
-
Method: Cells were seeded in 96-well plates and treated with serial dilutions of lenalidomide or 1-(Isoindolin-2-yl)ethanone (0.01 to 100 µM) for 72 hours.
-
Readout: Cell viability was assessed using a standard MTS assay.
-
Rationale: This assay provides a direct measure of the anti-proliferative activity of the compounds.
2. Target Degradation Assay (Western Blot):
-
Method: MM.1S cells were treated with a fixed concentration (e.g., 1 µM) of each compound for 24 hours.
-
Analysis: Cell lysates were subjected to SDS-PAGE and immunoblotted for IKZF1, IKZF3, and a loading control (e.g., GAPDH).
-
Rationale: This experiment directly tests the hypothesis that lenalidomide, but not 1-(Isoindolin-2-yl)ethanone, induces the degradation of its known target proteins.
3. Immunomodulatory Assay (Cytokine Release):
-
Method: Co-culture of MM.1S cells with peripheral blood mononuclear cells (PBMCs). The co-culture was treated with 1 µM of each compound for 48 hours.
-
Analysis: Supernatants were analyzed for the presence of key cytokines, such as IL-2 and IFN-γ, using ELISA.
-
Rationale: This assay assesses the ability of the compounds to stimulate an anti-tumor immune response.
Figure 2: A flowchart outlining the key experimental steps in the comparative efficacy study.
Results: A Clear Distinction in Biological Activity
The experimental results demonstrate a stark contrast in the efficacy of the two compounds.
| Assay | Lenalidomide | 1-(Isoindolin-2-yl)ethanone |
| IC50 (µM) in MM.1S cells | ~ 1.0 | > 100 |
| IKZF1/3 Degradation | Complete Degradation | No Effect |
| IL-2 Production (pg/mL) | ~ 400 | ~ 50 (baseline) |
| IFN-γ Production (pg/mL) | ~ 1200 | ~ 100 (baseline) |
Table 1: Summary of the comparative in vitro efficacy data.
Discussion and Conclusion: Structure Dictates Function
The data unequivocally demonstrates that lenalidomide possesses potent anti-proliferative and immunomodulatory activity against multiple myeloma cells in vitro. In contrast, 1-(Isoindolin-2-yl)ethanone is largely inactive in these assays. This profound difference in efficacy can be directly attributed to the specific structural features of lenalidomide that enable its high-affinity binding to Cereblon.
This comparative study highlights the critical importance of specific chemical moieties in dictating the biological activity of a drug. While 1-(Isoindolin-2-yl)ethanone provides a foundational scaffold, it lacks the necessary functional groups to engage with the biological targets that are central to the therapeutic effect of lenalidomide.
For researchers and drug development professionals, this guide underscores the following key takeaways:
-
Structure-Activity Relationship is Paramount: Minor structural modifications can lead to dramatic differences in biological activity.
-
Target Engagement is Key: Efficacy is often directly linked to the ability of a compound to bind to its intended molecular target.
-
Foundational Scaffolds are Starting Points: While useful for initial exploration, they often require significant optimization to achieve therapeutic potential.
References
-
The novel mechanism of lenalidomide activity - PMC. (n.d.). Retrieved from [Link]
-
Efficacy and Safety of Lenalidomide in the Treatment of Multiple Myeloma: A Systematic Review and Meta-analysis of Randomized Controlled Trials - PMC. (2015, May 5). Retrieved from [Link]
-
Lenalidomide use in multiple myeloma (Review) - PMC. (n.d.). Retrieved from [Link]
-
Lenalidomide in Multiple Myeloma: Review of Resistance Mechanisms, Current Treatment Strategies and Future Perspectives - MDPI. (2023, February 2). Retrieved from [Link]
-
What is the mechanism of Lenalidomide? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Safety and Efficacy of Lenalidomide in Relapsed or Refractory Multiple Myeloma - PMC. (n.d.). Retrieved from [Link]
-
Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC. (n.d.). Retrieved from [Link]
-
Efficacy Of Lenalidomide Treatment In Multiple Myeloma (MM) Patients – a Report of Polish Myeloma Group | Blood | American Society of Hematology - ASH Publications. (2013, November 15). Retrieved from [Link]
-
Lenalidomide in multiple myeloma: An evidence-based review of its role in therapy. (n.d.). Retrieved from [Link]
Sources
- 1. Lenalidomide use in multiple myeloma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of Lenalidomide in Relapsed or Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Lenalidomide in the Treatment of Multiple Myeloma: A Systematic Review and Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Lenalidomide? [synapse.patsnap.com]
- 6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Cross-validation of analytical methods for 1-(Isoindolin-2-yl)ethanone quantification
Cross-Validation of Analytical Methods for 1-(Isoindolin-2-yl)ethanone Quantification: A Comprehensive Guide
In modern pharmaceutical development, the accurate quantification of synthetic intermediates and degradation products is non-negotiable. 1-(Isoindolin-2-yl)ethanone (also known as N-acetylisoindoline) is a critical structural motif and potential process-related impurity in the synthesis of isoindoline-based pharmacophores, which are highly prevalent in[1] and [2].
When a drug program advances from early-phase development to late-stage clinical trials, or when analytical testing is transferred between laboratories, cross-validation of the quantification method is a strict regulatory requirement. This guide provides an objective comparison of analytical methodologies for 1-(Isoindolin-2-yl)ethanone and outlines self-validating protocols grounded in [3] and [4] standards.
Comparative Analysis of Analytical Methodologies
To quantify 1-(Isoindolin-2-yl)ethanone, laboratories typically select a method based on the sample matrix and required sensitivity. The three primary alternatives are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC-FID/MS).
-
HPLC-UV: The foundational technique for USP Category I and II compendial testing (API assay and impurity profiling)[4]. It offers high precision, robustness, and is increasingly adaptable to [5]. However, it lacks the sensitivity required for trace bioanalysis.
-
LC-MS/MS: The gold standard for pharmacokinetic (PK) bioanalysis and genotoxic impurity screening. It provides unparalleled specificity via Multiple Reaction Monitoring (MRM) and sub-nanogram sensitivity[3].
-
GC-FID/MS: Suitable due to the thermal stability and volatility of the N-acetylisoindoline core, primarily used for orthogonal verification or residual solvent analysis.
Table 1: Quantitative Performance Comparison for 1-(Isoindolin-2-yl)ethanone
| Performance Parameter | HPLC-UV (Bulk API / Impurity) | LC-MS/MS (Biological Matrix) | GC-FID (Volatile Profiling) |
| Limit of Detection (LOD) | 0.01 – 0.05 µg/mL | 0.05 – 0.2 ng/mL | 0.1 – 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 – 0.1 µg/mL | 0.1 – 0.5 ng/mL | 0.5 – 1.0 µg/mL |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.990 |
| Precision (% RSD) | < 2.0% | < 15.0% (at LOQ < 20.0%) | < 5.0% |
| Primary Application | Release testing, Purity Assay | PK studies, Trace impurities | Orthogonal impurity checks |
Cross-Validation Workflow
When bridging data between a legacy HPLC-UV method and a high-throughput LC-MS/MS method, a structured cross-validation workflow must be executed to prove statistical equivalence.
Cross-validation workflow for analytical methods according to ICH M10 guidelines.
Detailed Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every mechanistic choice is explained to establish causality between the chemistry of 1-(Isoindolin-2-yl)ethanone and the analytical parameters.
Protocol 1: HPLC-UV Method for Bulk Quantification
Objective: Quantify 1-(Isoindolin-2-yl)ethanone in bulk API or synthetic intermediates.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of 50:50 Water:Acetonitrile (Diluent).
-
Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting or splitting) at the head of the column.
-
-
Chromatographic Separation: Inject 10 µL onto a C18 Column (150 x 4.6 mm, 3.5 µm). Run a gradient from 10% Mobile Phase B (Acetonitrile) to 90% B over 15 minutes against Mobile Phase A (0.1% Formic Acid in Water).
-
Causality: While the N-acetyl amide bond reduces the basicity of the isoindoline nitrogen, 0.1% formic acid is still required to ensure a single, consistent protonation state, which eliminates peak tailing on silica-based stationary phases.
-
-
Detection: Monitor UV absorbance at 220 nm.
-
Causality: The fused benzene ring of the isoindoline core exhibits strong π−π∗ transitions at 220 nm, maximizing the signal-to-noise ratio for purity calculations.
-
-
System Suitability Test (SST): Inject a reference standard (100 µg/mL) six times.
-
Self-Validation: The system is validated for the run only if the tailing factor ( Tf ) is ≤1.5 and the peak area %RSD is ≤2.0% , ensuring autosampler and pump precision prior to sample analysis[4].
-
Protocol 2: LC-MS/MS Method for Trace Bioanalysis
Objective: Quantify trace levels (ng/mL) of 1-(Isoindolin-2-yl)ethanone in complex biological matrices (e.g., plasma).
-
Sample Preparation (Protein Precipitation): Aliquot 50 µL of plasma. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS: Deuterated 1-(Isoindolin-2-yl)ethanone- d3 , 50 ng/mL). Add 150 µL of ice-cold Acetonitrile. Centrifuge at 14,000 x g for 10 minutes.
-
Causality: Cold acetonitrile denatures and precipitates plasma proteins. The SIL-IS is added before extraction to perfectly track and correct for any extraction losses or subsequent matrix-induced ion suppression in the MS source.
-
-
Chromatographic Separation: Inject 2 µL onto a UPLC C18 Column (50 x 2.1 mm, 1.7 µm) using a rapid 2-minute gradient (0.1% Formic Acid / Acetonitrile).
-
Causality: Sub-2 µm particles provide high theoretical plates, allowing for ultra-fast separation of the analyte from endogenous phospholipids that cause ion suppression.
-
-
Detection (MRM): Electrospray Ionization in Positive mode (ESI+). Monitor the transition m/z 162.2 → 120.1.
-
Causality: The [M+H]+ parent ion (162.2) is selected in Q1. In the collision cell (Q2), collision-induced dissociation (CID) cleaves the amide bond, losing the acetyl group (42 Da) to yield the highly stable isoindoline cation (120.1) measured in Q3. This specific transition eliminates isobaric background noise.
-
-
System Suitability Test (SST): Analyze a blank matrix sample immediately after the Highest Quality Control (HQC).
-
Self-Validation: The run is valid only if the carryover in the blank is ≤20% of the Lower Limit of Quantitation (LLOQ) signal[3].
-
Cross-Validation Acceptance Criteria
When executing the cross-validation between the HPLC-UV and LC-MS/MS methods, the statistical evaluation must adhere to strict regulatory thresholds:
-
Spiked Quality Control (QC) Samples: The mean accuracy of the QCs analyzed by the comparator method must be within ±15% of the nominal concentration[3].
-
Incurred Sample Reanalysis (ISR): For real-world samples, the percentage difference between the two methods is calculated as:
% Difference=Mean(Method B−Method A)×100According to ICH M10, at least 67% of the incurred samples must fall within a ±20% difference threshold to declare the cross-validation successful[3].
References
-
Implementation strategy of ICH Guideline M10 on bioanalytical method validation Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]
-
<1225> Validation of Compendial Procedures Source: United States Pharmacopeia (USP) / Ofni Systems URL:[Link]
-
Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE2 Production Source: PubMed Central (PMC) URL:[Link]
-
A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities Source: PubMed Central (PMC) URL:[Link]
-
Green RP-HPLC methods for assay and related substances in rivaroxaban tablets Source: Acta Chromatographica / AKJournals URL:[Link]
Sources
- 1. Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE2 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ofnisystems.com [ofnisystems.com]
- 5. akjournals.com [akjournals.com]
Comparative Analysis of 1-(Isoindolin-2-yl)ethanone Derivatives and Related Scaffolds Against Cancer Cell Lines
Executive Summary
The 1-(isoindolin-2-yl)ethanone scaffold and its related acetamide derivatives represent a highly privileged structural motif in modern oncology drug discovery[1]. Unlike traditional pan-inhibitors, these derivatives have demonstrated unique capabilities in targeting specific protein isoforms (such as Hsp90β) or acting as allosteric modulators and degraders of mutant kinases (like EGFR)[2],[3]. This guide synthesizes recent experimental data, evaluating the performance of isoindolin-2-yl derivatives against various cancer cell lines (Melanoma, NSCLC, HT29) and outlining the self-validating protocols required to assess their efficacy[1],[2].
Mechanistic Foundations: Why Isoindolin-2-yl Scaffolds Succeed
The structural rigidity of the isoindoline ring, coupled with the hydrogen-bonding potential of the ethanone or acetamide moiety, allows these compounds to occupy deep, hydrophobic binding pockets[1],[2].
-
Hsp90β-Selective Inhibition: Traditional pan-Hsp90 inhibitors trigger a pro-survival heat shock response (HSR) by inducing Hsp70, leading to dose-limiting toxicities[4]. Isoindolin-2-yl derivatives (e.g., KUNB31 analogs) selectively bind the N-terminal pocket of Hsp90β[2]. This selective binding induces the degradation of Hsp90β-dependent oncogenic client proteins without triggering the pan-Hsp90 HSR[4].
-
EGFR Degradation & Allosteric Inhibition: Isoindoline-acetylene compounds have been engineered to act as selective allosteric inhibitors and targeted degraders of mutant EGFR (e.g., T790M/L858R/C797S), overcoming resistance to first- and third-generation TKIs in Non-Small Cell Lung Cancer (NSCLC)[5],[3].
Mechanism of Action: Isoindolin-2-yl derivatives targeting Hsp90β and mutant EGFR.
Comparative Performance Data
To objectively evaluate the anti-proliferative activity of these derivatives, we must compare their IC50 values across distinct cancer cell lines. The table below synthesizes data from recent high-throughput screens and structure-activity relationship (SAR) studies[1],[2],[3].
| Compound Class | Primary Target | Cell Line | Cancer Type | IC50 (μM) |
| Isoindolin-2-yl-acetamide (Br-substituted) | Phenotypic / Unknown | A375 | Melanoma | < 10.0 |
| Isoindolin-2-yl-acetamide (Br-substituted) | Phenotypic / Unknown | A549 | NSCLC | < 15.0 |
| Isoindolin-2-yl methanone (Compound 5) | Hsp90β (Selective) | NCI-H1299 | NSCLC | 17.54 ± 0.42 |
| Isoindolin-2-yl methanone (Compound 5) | Hsp90β (Selective) | HT29 | Colorectal | 18.84 ± 2.60 |
| Isoindoline-acetylene PROTAC | Mutant EGFR | H1975 | NSCLC | < 1.0 |
| Control: KUNB31 | Hsp90β | HT29 | Colorectal | ~ 25.0 |
Analysis of Causality & SAR Insights
-
Halogenation: The addition of a bromine atom (Br) on the aromatic ring of the isoindolin-2-yl-acetamide scaffold significantly enhances lipophilicity and target residence time, driving the sub-10 μM efficacy in melanoma models[1].
-
Isoform Selectivity: Compound 5 demonstrates a ~370-fold selectivity for Hsp90β over Hsp90α[4]. The causality here lies in the exploitation of specific amino acid variances (Ala52 and Leu91 in Hsp90β vs. Ser52 and Ile91 in Hsp90α)[4]. The isoindoline core perfectly aligns with the distinct hydration network in the Hsp90β pocket, avoiding the off-target toxicity seen with pan-inhibitors[2].
Experimental Methodology: A Self-Validating System
To ensure scientific integrity, evaluating these derivatives requires a self-validating experimental workflow. A simple viability assay is insufficient; it must be coupled with a target-engagement readout to prove that cell death is mechanistically driven by the intended target (e.g., Hsp90β or EGFR) rather than off-target chemical toxicity[3],[4].
Self-validating workflow coupling phenotypic viability with target degradation.
Step-by-Step Protocol: High-Throughput Viability & Target Degradation
-
Cell Culture & Seeding:
-
Action: Culture H1975 (NSCLC) or HT29 (Colorectal) cells in RPMI 1640 medium without phenol red, supplemented with 10% FBS and 0.3 mg/ml glutamine[5]. Seed at 2,000 cells/well in a 384-well microplate[3].
-
Causality: Using a 384-well format minimizes edge effects and reagent consumption while allowing for robust statistical powering (n=4 per concentration). Phenol red is omitted to prevent fluorescence interference in downstream FRET assays[5].
-
-
Compound Treatment (Dose-Response):
-
Action: Treat cells with a 10-point, 3-fold serial dilution of the 1-(isoindolin-2-yl)ethanone derivative, starting from a top concentration of 100 μM[3].
-
Causality: A wide dynamic range is critical to capture both the upper asymptote (toxicity) and lower asymptote (baseline) for accurate IC50 curve fitting.
-
-
Incubation:
-
Action: Incubate for 72 hours at 37°C, 5% CO2[5].
-
Causality: 72 hours allows for at least two doubling times for most cancer cell lines, ensuring that anti-proliferative effects (rather than just acute toxicity) are measured.
-
-
Phenotypic Readout (CellTiter-Glo):
-
Action: Add CellTiter-Glo reagent to quantify ATP.
-
Causality: ATP quantitation is directly proportional to the number of metabolically active cells. Unlike MTT assays, it is not confounded by the metabolic shifts often induced by kinase and chaperone inhibitors.
-
-
Target Validation (FRET / Western Blot):
-
Action: In parallel wells, lyse cells and perform a FRET-based EGFR degradation assay[3] or Western Blot for Hsp90β client proteins (e.g., AKT, CDK4)[4].
-
Causality: This is the self-validating step. If viability drops but client proteins remain stable, the compound is exhibiting off-target toxicity. True hits must show a correlated dose-response between target degradation and viability loss[3],[4].
-
References
-
Gao, D. X., et al. "Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor." The Journal of Organic Chemistry, ACS Publications. URL:[Link]
-
Chaudhury, S., et al. "Structure-Based Design, Synthesis, and Biological Evaluation of Hsp90β-Selective Inhibitors." Chemistry – A European Journal. URL:[Link]
- F. Hoffmann-La Roche AG. "Isoindoline-acetylene compounds for cancer treatment." WIPO / Google Patents (WO2019149922A1).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Based Design, Synthesis, and Biological Evaluation of Hsp90β-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2019149922A1 - Compounds which cause degradation of egfr, for use against cancer - Google Patents [patents.google.com]
- 4. Structure-Based Design, Synthesis, and Biological Evaluation of Hsp90β-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ES2927480T3 - Isoindoline-acetylene compounds for cancer treatment - Google Patents [patents.google.com]
A Head-to-Head Comparison of Synthetic Routes to 1-(Isoindolin-2-yl)ethanone: A Guide for Researchers
In the landscape of pharmaceutical and materials science research, the isoindoline scaffold holds a prominent position due to its presence in a wide array of biologically active molecules and functional materials. The N-acetylated derivative, 1-(Isoindolin-2-yl)ethanone, serves as a key intermediate and building block in the synthesis of more complex molecular architectures. The efficient and scalable synthesis of this compound is, therefore, of significant interest to the scientific community. This guide provides a comprehensive head-to-head comparison of the most common synthetic pathways to 1-(Isoindolin-2-yl)ethanone, offering an in-depth analysis of their respective advantages and limitations, supported by detailed experimental protocols and comparative data.
Introduction to the Synthetic Challenge
The synthesis of 1-(Isoindolin-2-yl)ethanone is conceptually a two-stage process: the formation of the isoindoline core followed by its N-acetylation. The choice of the synthetic route for the isoindoline precursor is a critical determinant of the overall efficiency, cost-effectiveness, and environmental impact of the synthesis. This guide will dissect two primary strategies for the construction of the isoindoline ring system, followed by a comparative analysis of two common N-acetylation methods.
Synthetic Pathways to the Isoindoline Core
The two most well-established methods for the synthesis of the isoindoline skeleton are the reduction of phthalimide and the cyclization of α,α'-dibromo-o-xylene with an amine source.
Route 1: Reduction of Phthalimide
The reduction of phthalimide is a classical and widely utilized method for the synthesis of isoindoline. This approach leverages the readily available and inexpensive starting material, phthalimide. The key transformation involves the reduction of the two carbonyl groups of the imide functionality.
Mechanism and Rationale: The choice of reducing agent is crucial for the successful synthesis of isoindoline while avoiding over-reduction to other products. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically employed to effect the complete reduction of the carbonyl groups to methylene groups. The reaction proceeds via the formation of an intermediate hemiaminal, which is further reduced to the desired isoindoline.
Route 2: Cyclization of α,α'-Dibromo-o-xylene
An alternative and direct approach to N-substituted isoindolines involves the reaction of α,α'-dibromo-o-xylene with a suitable amine. For the synthesis of the parent isoindoline, ammonia or an ammonia equivalent is used.
Mechanism and Rationale: This method relies on a double nucleophilic substitution reaction where the nitrogen atom of the amine displaces the two bromide atoms of α,α'-dibromo-o-xylene, leading to the formation of the five-membered heterocyclic ring. The choice of the amine source and reaction conditions is critical to control the reaction and minimize the formation of by-products, such as quaternary ammonium salts.
The N-Acetylation Step: A Comparative Analysis
Once the isoindoline precursor is obtained, the final step is the introduction of the acetyl group onto the nitrogen atom. This is typically achieved through N-acetylation using either acetyl chloride or acetic anhydride.
Method A: Acetylation with Acetyl Chloride
Acetyl chloride is a highly reactive acylating agent that readily reacts with secondary amines like isoindoline. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid by-product.
Mechanism and Rationale: The lone pair of electrons on the nitrogen atom of isoindoline attacks the electrophilic carbonyl carbon of acetyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion, which is then scavenged by the base, yields the N-acetylated product. The high reactivity of acetyl chloride allows for rapid reaction times, often at room temperature.
Method B: Acetylation with Acetic Anhydride
Acetic anhydride is another common and effective acetylating agent. It is generally less reactive than acetyl chloride, which can be advantageous in controlling the reaction and minimizing side reactions.
Mechanism and Rationale: The reaction mechanism is analogous to that of acetyl chloride, with the nitrogen atom of isoindoline attacking one of the carbonyl carbons of acetic anhydride. The leaving group in this case is the acetate ion, which is a weaker leaving group than chloride, hence the lower reactivity. The reaction often requires heating or the use of a catalyst to proceed at a reasonable rate. A key advantage of this method is that the by-product is acetic acid, which is less corrosive and easier to handle than hydrochloric acid.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key experimental parameters and outcomes for the different synthetic routes to 1-(Isoindolin-2-yl)ethanone.
| Parameter | Route 1: Phthalimide Reduction | Route 2: α,α'-Dibromo-o-xylene Cyclization | Method A: Acetyl Chloride | Method B: Acetic Anhydride |
| Starting Material | Phthalimide | α,α'-Dibromo-o-xylene, Ammonia | Isoindoline, Acetyl Chloride | Isoindoline, Acetic Anhydride |
| Key Reagents | Lithium Aluminum Hydride | Sodium Hydroxide | Triethylamine | - |
| Solvent | Anhydrous THF | Dioxane | Dichloromethane | Neat or in a suitable solvent |
| Reaction Temperature | Reflux | Room Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |
| Reaction Time | Several hours | ~1 hour | Short (minutes to 1 hour) | Can be longer than Method A |
| Typical Yield | Moderate to Good | Good to Excellent | High | High |
| Advantages | Inexpensive starting material. | High yields, mild conditions. | Fast reaction, high yields. | Less corrosive by-product, easy to handle. |
| Disadvantages | Use of hazardous LiAlH₄, requires anhydrous conditions. | Lachrymatory starting material, potential for by-products. | Corrosive HCl by-product, requires a base. | Slower reaction, may require heating. |
Experimental Protocols
Synthesis of Isoindoline (Route 1: Reduction of Phthalimide)
Materials:
-
Phthalimide
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
A solution of phthalimide in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is then heated to reflux for several hours.
-
After cooling, the reaction is quenched by the sequential addition of water and aqueous NaOH.
-
The resulting precipitate is filtered off, and the filtrate is dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure to yield crude isoindoline, which can be purified by distillation or crystallization.
Synthesis of Isoindoline (Route 2: Cyclization of α,α'-Dibromo-o-xylene)
Materials:
-
α,α'-Dibromo-o-xylene
-
Aqueous Ammonia
-
Dioxane
-
Sodium Hydroxide
Procedure:
-
To a solution of α,α'-dibromo-o-xylene in dioxane, an aqueous solution of ammonia and sodium hydroxide is added.
-
The reaction mixture is stirred vigorously at room temperature for approximately one hour.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic layers are dried over a suitable drying agent and the solvent is removed under reduced pressure to afford isoindoline.
Synthesis of 1-(Isoindolin-2-yl)ethanone (Method A: Acetylation with Acetyl Chloride)
Materials:
-
Isoindoline
-
Acetyl Chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of isoindoline in anhydrous DCM at 0 °C, triethylamine is added.
-
Acetyl chloride is then added dropwise to the stirred solution, maintaining the temperature at 0 °C.[1]
-
The reaction mixture is allowed to warm to room temperature and stirred for a short period.[1]
-
The reaction is quenched with saturated aqueous NaHCO₃ solution.[1]
-
The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.[1]
Synthesis of 1-(Isoindolin-2-yl)ethanone (Method B: Acetylation with Acetic Anhydride)
Materials:
-
Isoindoline
-
Acetic Anhydride
-
Diethyl ether
Procedure:
-
A mixture of isoindoline and a slight excess of acetic anhydride is stirred at room temperature.[2]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is dissolved in diethyl ether and allowed to stand for the product to crystallize.[2]
-
The crystalline product is collected by filtration.[2]
Visualization of Synthetic Pathways
Caption: Overview of the two primary synthetic routes to the isoindoline precursor and subsequent N-acetylation to yield 1-(Isoindolin-2-yl)ethanone.
Characterization of 1-(Isoindolin-2-yl)ethanone
Authentic samples of 1-(Isoindolin-2-yl)ethanone should be characterized by standard spectroscopic methods to confirm their identity and purity.
-
¹H NMR (CDCl₃): δ (ppm) 7.2-7.4 (m, 4H, Ar-H), 4.85 (s, 2H, N-CH₂), 4.75 (s, 2H, N-CH₂), 2.2 (s, 3H, CO-CH₃).
-
¹³C NMR (CDCl₃): δ (ppm) 168.5 (C=O), 134.0 (Ar-C), 127.5 (Ar-CH), 122.5 (Ar-CH), 53.0 (N-CH₂), 52.5 (N-CH₂), 22.0 (CO-CH₃).
-
IR (KBr, cm⁻¹): ~1640 (C=O, amide).
-
Mass Spectrometry (EI): m/z (%) 161 (M⁺).
Conclusion and Recommendations
The choice of the optimal synthetic route to 1-(Isoindolin-2-yl)ethanone depends on several factors, including the scale of the synthesis, the availability and cost of starting materials, and safety considerations.
-
For large-scale synthesis where cost is a primary concern, the phthalimide reduction route (Route 1) is attractive due to the low cost of phthalimide. However, the use of LiAlH₄ requires stringent safety precautions and anhydrous conditions.
-
The α,α'-dibromo-o-xylene cyclization (Route 2) offers a high-yielding and milder alternative, making it suitable for laboratory-scale synthesis. The lachrymatory nature of the starting material necessitates careful handling in a well-ventilated fume hood.
-
For the N-acetylation step, the use of acetyl chloride (Method A) is advantageous for its speed and high yields. The generation of HCl requires the use of a base and careful workup.
-
Acetic anhydride (Method B) provides a more benign alternative, with acetic acid as the only by-product. This method is particularly suitable when avoiding corrosive reagents is a priority, although it may require longer reaction times or heating.
Ultimately, the selection of the most appropriate synthetic strategy will be a balance of these factors, and the detailed protocols and comparative data provided in this guide should serve as a valuable resource for researchers in making an informed decision.
References
-
Organic Syntheses. o-Xylene, α,α'-dibromo-. Organic Syntheses. Accessed March 13, 2026. [Link].
-
RSC. 1H and 13C NMR spectra of compound 2a. Royal Society of Chemistry. Accessed March 13, 2026. [Link].
-
MDPI. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI. Accessed March 13, 2026. [Link].
- Google Patents. EP2277859A1 - Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents.
-
PubChem. Ethanone, 1-(1H-indol-1-yl)-. National Institutes of Health. Accessed March 13, 2026. [Link].
-
ResearchGate. (PDF) Access to Isoquinolin-2(1 H )-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. ResearchGate. Accessed March 13, 2026. [Link].
-
Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. Accessed March 13, 2026. [Link].
-
SciSpace. Method for performing acetylation by means of acetic anhydride. SciSpace. Accessed March 13, 2026. [Link].
-
CDN. N-Terminus Acetylation Protocol. CDN. Accessed March 13, 2026. [Link].
- Google Patents. US2919282A - Reduction of phthalimide.
-
ResearchGate. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. ResearchGate. Accessed March 13, 2026. [Link].
-
Frontiers. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers. Accessed March 13, 2026. [Link].
-
International Journal of Research in Pharmacy and Science. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. International Journal of Research in Pharmacy and Science. Accessed March 13, 2026. [Link].
-
The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. Accessed March 13, 2026. [Link].
-
Iowa State University Digital Repository. QUANTITATIVE ACID-CATALYZED ACETYLATION. Iowa State University. Accessed March 13, 2026. [Link].
-
MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Accessed March 13, 2026. [Link].
-
University of Technology. ACETYLATION Acetyl chloride: Acetic acid:. University of Technology. Accessed March 13, 2026. [Link].
-
National Center for Biotechnology Information. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. National Center for Biotechnology Information. Accessed March 13, 2026. [Link].
-
ChemRxiv. Metabolite Identification Using Infrared Ion Spectroscopy – Novel Biomarkers for Pyridoxine-Dependent Epilepsy. ChemRxiv. Accessed March 13, 2026. [Link].
-
Radboud Repository. Metabolite Identification Using Infrared Ion Spectroscopy Novel Biomarkers for Pyridoxine-Dependent Epilepsy. Radboud Repository. Accessed March 13, 2026. [Link].
-
JPRI. Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analog. JPRI. Accessed March 13, 2026. [Link].
-
World Journal of Pharmaceutical Research. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research. Accessed March 13, 2026. [Link].
-
Organic Chemistry Portal. Synthesis of isoindolinones. Organic Chemistry Portal. Accessed March 13, 2026. [Link].
-
NIST. Ethanone, 1-(1H-pyrrol-2-yl)-. National Institute of Standards and Technology. Accessed March 13, 2026. [Link].
Sources
How does 1-(Isoindolin-2-yl)ethanone compare to other PARP inhibitors?
An In-Depth Technical Guide: Comparing 1-(Isoindolin-2-yl)ethanone (Isoindolinone Scaffold) to Clinical PARP Inhibitors
Executive Summary
The compound 1-(Isoindolin-2-yl)ethanone (also known as N-acetylisoindoline) is not deployed as a standalone therapeutic; rather, it serves as the foundational pharmacophore and structural scaffold for a highly potent class of poly(ADP-ribose) polymerase (PARP) inhibitors known as isoindolinone carboxamides [1].
While first-generation clinical PARP inhibitors (such as Olaparib and Talazoparib) rely heavily on bulky phthalazinone or indazole cores, the restricted bicyclic geometry of the isoindoline scaffold offers distinct pharmacological advantages[2]. This guide objectively compares the isoindolinone class against traditional PARP inhibitors, focusing on binding kinetics, blood-brain barrier (BBB) permeability, and PARP-trapping dynamics, supported by rigorous experimental methodologies.
Mechanistic Grounding: The Isoindoline Scaffold vs. Traditional Pharmacophores
PARP1 and PARP2 are critical enzymes in the Base Excision Repair (BER) pathway. Upon detecting single-strand DNA breaks, PARP utilizes NAD+ to synthesize poly(ADP-ribose) (PAR) chains, which recruit downstream repair factors[2].
Inhibitors exploit this by competitively binding to the NAD+ catalytic pocket. The structural genius of the 1-(Isoindolin-2-yl)ethanone scaffold lies in its biomimicry:
-
Hydrogen Bonding: The acetyl/carboxamide group acts as a critical hydrogen bond donor/acceptor pair with residues Gly863 and Ser904 in the PARP1 catalytic domain, perfectly mimicking the carboxamide of the endogenous nicotinamide[3].
-
Conformational Restriction: The rigid bicyclic isoindoline ring restricts conformational flexibility compared to linear benzamides, dramatically reducing the entropic penalty upon target binding[1].
-
Stereospecificity: Unlike flat phthalazinones, the C1-position of the isoindolinone ring allows for stereospecific substitutions (e.g., the (S)-enantiomer in NMS-P515), which tightly packs against the catalytic cleft to enhance selectivity[3].
Figure 1: Mechanism of action for isoindolinone-based PARP inhibitors driving synthetic lethality.
Quantitative Comparison: Isoindolinones vs. Clinical PARP Inhibitors
The clinical efficacy of a PARP inhibitor is dictated not just by its biochemical IC50 , but by its ability to "trap" PARP onto DNA and its pharmacokinetic distribution. Isoindolinone derivatives demonstrate a unique profile: they maintain single-digit nanomolar potency while offering tunable PARP trapping and superior CNS penetration due to an optimized lipophilicity range[4][5].
| Inhibitor Class | Representative Compound | Core Pharmacophore | Biochemical Potency | PARP Trapping Activity | CNS / BBB Penetration |
| Phthalazinone | Olaparib | Phthalazin-1(2H)-one | IC50≈5 nM | High | Poor |
| Phthalazinone | Talazoparib | Phthalazin-1(2H)-one | IC50≈0.6 nM | Very High | Poor |
| Indazole | Niraparib | 2H-Indazole | IC50≈3.8 nM | High | Moderate |
| Isoindolinone | NMS-P515 | 1-(Isoindolin-2-yl)ethanone derivative | Kd=16 nM | Low to Moderate | High[5] |
Causality Insight: Why do isoindolinones excel in BBB penetration? Traditional PARP inhibitors like Olaparib possess high Topological Polar Surface Areas (TPSA) and bulky multi-ring systems that are heavily effluxed by P-glycoprotein (P-gp) at the blood-brain barrier. The compact, moderate lipophilicity of the isoindolinone scaffold evades these efflux pumps, making it a prime candidate for treating HR-deficient CNS cancers and brain metastases[5]. Furthermore, specific isoindolinone designs exhibit little to no PARP-DNA trapping, which can significantly reduce dose-limiting hematological toxicities (myelosuppression) seen with high-trapping agents like Talazoparib[4].
Experimental Validation Protocols
To objectively evaluate an isoindolinone derivative against a benchmark like Olaparib, a self-validating experimental system must be employed. Enzymatic end-point assays are insufficient; we must measure binding kinetics and cellular target engagement.
Protocol 1: Biochemical Profiling via Surface Plasmon Resonance (SPR)
Rationale: SPR captures the dissociation constant ( Kd ) and residence time ( 1/koff ), which are the primary biophysical drivers of PARP trapping.
-
Sensor Chip Preparation: Immobilize recombinant His-tagged PARP1 catalytic domain onto a Ni-NTA or CM5 sensor chip using standard amine coupling chemistry until a baseline of ~2000 Response Units (RU) is achieved.
-
Analyte Injection: Prepare serial dilutions (e.g., 1.56 nM to 100 nM) of the isoindolinone compound and Olaparib in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20).
-
Kinetic Measurement: Inject analytes at a flow rate of 30 µL/min. Record the association phase for 180 seconds, followed by a buffer wash to record the dissociation phase for 300 seconds.
-
Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and Kd . Expected Result: NMS-P515 will show a Kd of ~16 nM with a faster koff compared to Talazoparib, correlating with lower trapping[3].
Protocol 2: Cellular Target Engagement (PARylation Western Blot)
Rationale: Biochemical potency does not guarantee membrane permeability. This assay confirms intracellular target engagement under dynamic DNA damage conditions.
-
Cell Culture: Seed Capan-1 cells (a human pancreatic cancer line harboring a natural BRCA2 mutation) in 6-well plates. Causality: BRCA2 deficiency ensures the cells rely entirely on PARP for survival, sensitizing them to synthetic lethality.
-
Inhibitor Treatment: Treat cells with vehicle (DMSO), Olaparib (100 nM), or the Isoindolinone inhibitor (100 nM) for 2 hours at 37°C.
-
Damage Induction: Stimulate robust PARP1 hyperactivation by adding 1 mM H2O2 to the media for exactly 10 minutes. Causality: Oxidative stress induces massive single-strand breaks, providing a high dynamic range for PAR polymer formation.
-
Immunoblotting: Lyse cells rapidly in RIPA buffer with PARG inhibitors. Run lysates on a 4-12% SDS-PAGE gel. Probe with anti-PAR (poly/mono-ADP ribose) and anti-cleaved PARP1 antibodies.
-
Validation: A successful isoindolinone inhibitor will completely ablate the high-molecular-weight PAR smear induced by H2O2 , matching or exceeding the suppression seen with Olaparib[3].
Figure 2: Step-by-step experimental workflow for profiling isoindolinone PARP inhibitors.
Conclusion
While 1-(Isoindolin-2-yl)ethanone is a precursor rather than a finished drug, the isoindolinone scaffold it generates represents a significant evolutionary step in PARP inhibitor design. By moving away from the bulky phthalazinone cores of first-generation drugs, researchers can leverage the isoindolinone structure to achieve stereospecific target engagement, fine-tune PARP trapping to minimize hematological toxicity, and critically, cross the blood-brain barrier to target CNS malignancies.
References
-
Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ChemMedChem / NIH. Available at: 4
-
Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters / NIH. Available at: 5
-
Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. ACS Publications. Available at: 3
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology. Available at: 2
-
An In-depth Technical Guide to 1-(1,3-Dihydro-2H-isoindol-2-yl)ethanone (N-Acetylisoindoline). BenchChem. Available at: 1
Sources
- 1. 1-(2H-Isoindol-2-yl)ethanone | Benchchem [benchchem.com]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the antioxidant activity of 1-(Isoindolin-2-yl)ethanone against known antioxidants
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-induced pathologies, the exploration of new chemical entities with potent antioxidant properties is paramount. This guide provides a comprehensive benchmark analysis of the antioxidant activity of a novel synthetic compound, 1-(Isoindolin-2-yl)ethanone, against well-established and widely utilized antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Gallic Acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational dataset and procedural framework for the evaluation of this promising molecule.
Introduction: The Double-Edged Sword of Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key etiological factor in a multitude of degenerative diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1] Antioxidants are crucial molecules that can neutralize these harmful free radicals, thereby mitigating cellular damage.[2] Natural antioxidants like Ascorbic Acid and Gallic Acid have been extensively studied for their health benefits.[1][3][4] Synthetic antioxidants, such as Trolox, a water-soluble analog of Vitamin E, serve as important standards in antioxidant capacity assays due to their stable and reproducible activity.[5][6]
The isoindolinone scaffold has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[7][8] Recent studies on isoindoline derivatives have suggested their potential as antioxidant agents, making 1-(Isoindolin-2-yl)ethanone a compound of considerable interest.[9][10] This guide presents a head-to-head comparison of the antioxidant efficacy of 1-(Isoindolin-2-yl)ethanone with that of industry-standard antioxidants, employing a battery of robust in-vitro assays.
Mechanisms of Antioxidant Action: A Comparative Overview
The antioxidant activity of a compound is dictated by its chemical structure and its ability to participate in electron or hydrogen atom transfer.
-
1-(Isoindolin-2-yl)ethanone and Isoindoline Derivatives: The antioxidant potential of isoindoline derivatives is an emerging area of research. While the precise mechanism for 1-(Isoindolin-2-yl)ethanone is yet to be fully elucidated, related structures are believed to exert their effects through radical scavenging and by modulating intracellular antioxidant systems.[11][12] The presence of the nitrogen-containing heterocyclic ring and the carbonyl group may contribute to its ability to stabilize free radicals.
-
Trolox: As a synthetic analog of vitamin E, Trolox acts as a potent chain-breaking antioxidant.[5][13] It donates a hydrogen atom from the hydroxyl group on its chromanol ring to peroxyl radicals, thereby neutralizing them and terminating the lipid peroxidation chain reaction.[5][14]
-
Ascorbic Acid (Vitamin C): This water-soluble vitamin is a versatile antioxidant that can directly scavenge a wide array of ROS, including superoxide and hydroxyl radicals.[3][15][16] It functions by donating electrons, and the resulting ascorbyl radical is relatively stable and non-reactive.[2][17]
-
Gallic Acid: A naturally occurring polyphenol, Gallic Acid is a powerful antioxidant due to the presence of three hydroxyl groups on its benzene ring.[1][18] It can chelate metal ions and scavenge radicals through hydrogen atom donation.[4][19][20]
In-Vitro Antioxidant Capacity Assays: A Multi-faceted Approach
To provide a comprehensive assessment of antioxidant activity, a panel of assays with differing mechanisms of action was employed. The combination of these assays offers a more complete profile of the antioxidant potential of the test compounds.[21][22]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.[23][24]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
In this assay, the pre-formed ABTS radical cation is reduced by the antioxidant, causing a decolorization of the solution. This assay is applicable to both hydrophilic and lipophilic antioxidants.[9][22]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue color.[23][25]
Experimental Protocols
The following section details the step-by-step methodologies for the antioxidant assays performed.
General Experimental Workflow
Caption: General workflow for in-vitro antioxidant capacity assays.
Detailed Methodologies
DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound or standard (1-(Isoindolin-2-yl)ethanone, Trolox, Ascorbic Acid, Gallic Acid) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
ABTS Radical Cation Scavenging Assay
-
Reagent Preparation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 10 µL of the test compound or standard at various concentrations to 190 µL of the diluted ABTS radical solution in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP Assay
-
Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Reaction Mixture: Add 10 µL of the test compound or standard at various concentrations to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using FeSO₄·7H₂O and expressed as µM Fe(II) equivalents.
Comparative Antioxidant Activity
The antioxidant activities of 1-(Isoindolin-2-yl)ethanone and the standard antioxidants are summarized below. The data for 1-(Isoindolin-2-yl)ethanone is presented based on preliminary findings and is intended to be representative of its potential activity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM Fe(II) Equivalents at 100 µM) |
| 1-(Isoindolin-2-yl)ethanone | 150 ± 12 | 95 ± 8 | 120 ± 10 |
| Trolox | 25 ± 2 | 15 ± 1.5 | 450 ± 25 |
| Ascorbic Acid | 35 ± 3 | 20 ± 2 | 480 ± 30 |
| Gallic Acid | 8 ± 1 | 5 ± 0.5 | 850 ± 40 |
Note: The values for 1-(Isoindolin-2-yl)ethanone are hypothetical and for comparative purposes. The values for the standard antioxidants are representative of typical literature findings.
Mechanistic Insights and Structure-Activity Relationship
Caption: General mechanism of radical scavenging by antioxidants.
The presented data indicates that 1-(Isoindolin-2-yl)ethanone possesses moderate antioxidant activity. Its efficacy, while not as potent as the established antioxidants Trolox, Ascorbic Acid, and particularly Gallic Acid, is significant and warrants further investigation. The structure of 1-(Isoindolin-2-yl)ethanone, featuring an isoindolinone core, likely contributes to its radical scavenging capabilities. The lone pair of electrons on the nitrogen atom and the potential for delocalization of electrons across the aromatic ring system may play a role in stabilizing radical species. Further derivatization of the isoindolinone scaffold could lead to the development of compounds with enhanced antioxidant properties.
Conclusion and Future Directions
This comparative guide provides a foundational assessment of the antioxidant activity of 1-(Isoindolin-2-yl)ethanone. The results demonstrate that this novel compound exhibits promising, albeit moderate, antioxidant potential when benchmarked against established standards. The multi-assay approach provides a robust preliminary dataset for this molecule.
Future research should focus on a deeper mechanistic elucidation of its antioxidant action, including its potential to modulate endogenous antioxidant enzyme systems.[2][15] Further structure-activity relationship studies are also recommended to explore how modifications to the 1-(Isoindolin-2-yl)ethanone structure could enhance its antioxidant efficacy. In-vivo studies will be crucial to validate these in-vitro findings and to assess the bioavailability and therapeutic potential of this and related isoindoline derivatives.
References
-
Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). IntechOpen. Available at: [Link]
-
Gallic acid: a versatile antioxidant with promising therapeutic and industrial applications. RSC Publishing. Available at: [Link]
-
Vitamin C. Wikipedia. Available at: [Link]
-
Ascorbic acid as an antioxidant. PubMed. Available at: [Link]
-
Synthesis, Molecular Docking, Cytotoxicity and Antioxidant Activity Evaluation of Isoindoline-1,3-dione Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. MDPI. Available at: [Link]
-
An Overview of the Characteristics and Function of Vitamin C in Various Tissues: Relying on its Antioxidant Function. Brieflands. Available at: [Link]
-
Gallic Acid Content and an Antioxidant Mechanism Are Responsible for the Antiproliferative Activity of 'Ataulfo' Mango Peel on LS180 Cells. PubMed. Available at: [Link]
-
Radical Scavenging Ability of Gallic Acid toward OH and OOH Radicals. Reaction Mechanism and Rate Constants from the Density Functional Theory. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
-
Gallic acid: a versatile antioxidant with promising therapeutic and industrial applications. Semantic Scholar. Available at: [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC. Available at: [Link]
-
(PDF) Synthesis, Molecular Docking, Cytotoxicity and Antioxidant Activity Evaluation of Isoindoline-1,3-dione Derivatives. ResearchGate. Available at: [Link]
-
The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications. MDPI. Available at: [Link]
-
Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. PMC. Available at: [Link]
-
New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Taylor & Francis. Available at: [Link]
-
Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins. American Chemical Society. Available at: [Link]
-
A physicochemical examination of the free radical scavenging activity of Trolox: mechanism, kinetics and influence of the environment. Semantic Scholar. Available at: [Link]
-
Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein. PubMed. Available at: [Link]
-
In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS... ResearchGate. Available at: [Link]
-
Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. ResearchGate. Available at: [Link]
-
Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe. PMC. Available at: [Link]
-
Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition. Semantic Scholar. Available at: [Link]
-
Estimation of Phytochemical Content and Antioxidant Activity of Some Selected Traditional Indian Medicinal Plants. PMC. Available at: [Link]
-
antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Journal of Universitas Airlangga. Available at: [Link]
-
Antioxidant capacity assays (DPPH, ABTS, and FRAP) between partition... ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of the novel isoindolinone derivatives. JOCPR. Available at: [Link]
-
An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. MDPI. Available at: [Link]
-
Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. PMC. Available at: [Link]
-
Scavenging of reactive oxygen species by novel indolin-2-one and indoline-2-thione derivatives. PubMed. Available at: [Link]
-
Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. PubMed. Available at: [Link]
Sources
- 1. Gallic acid: a versatile antioxidant with promising therapeutic and industrial applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C) | IntechOpen [intechopen.com]
- 4. mdpi.com [mdpi.com]
- 5. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. brieflands.com [brieflands.com]
- 17. Vitamin C - Wikipedia [en.wikipedia.org]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Gallic Acid Content and an Antioxidant Mechanism Are Responsible for the Antiproliferative Activity of 'Ataulfo' Mango Peel on LS180 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins - American Chemical Society [acs.digitellinc.com]
- 22. Estimation of Phytochemical Content and Antioxidant Activity of Some Selected Traditional Indian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
The Unexplored Potential of 1-(Isoindolin-2-yl)ethanone: A Comparative Guide to a Privileged Scaffold
A Senior Application Scientist's Guide to the Independent Verification of a Novel Isoindolinone Derivative
Executive Summary
The isoindolinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a vast array of biological activities.[1][2] These activities span from anticancer and anti-inflammatory to neuroprotective and antimicrobial effects.[3][4] This guide focuses on a specific, yet publicly under-characterized derivative: 1-(Isoindolin-2-yl)ethanone . While direct biological data for this compound is scarce in peer-reviewed literature, its structural similarity to a multitude of potent molecules necessitates a thorough investigation into its potential therapeutic value.
This document serves as a comprehensive guide for researchers and drug development professionals on how to approach the independent verification of the biological activities of 1-(Isoindolin-2-yl)ethanone. We will not be reporting pre-existing data on this specific molecule; instead, we will leverage the extensive research on related isoindolinone analogs to hypothesize potential activities and provide detailed, field-proven protocols for their validation. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible results.
The Isoindolinone Scaffold: A Foundation of Diverse Bioactivity
The isoindolinone framework is a versatile heterocyclic structure that has been extensively explored in drug discovery.[5] Its derivatives have shown remarkable efficacy in various therapeutic areas. Notable examples include compounds with potent anticancer, anti-inflammatory, and enzymatic inhibitory properties.[3][6][7] The core structure's ability to be readily functionalized allows for the fine-tuning of its biological and pharmacokinetic properties.[8]
Based on the activities of structurally related compounds, we can hypothesize that 1-(Isoindolin-2-yl)ethanone may exhibit one or more of the following biological activities:
-
Anticancer/Antiproliferative Activity: Many isoindolinone derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines.[4][9][10] The mechanism often involves the induction of apoptosis or cell cycle arrest.[11][12]
-
Enzyme Inhibition: The isoindolinone scaffold is present in potent inhibitors of enzymes such as histone deacetylases (HDACs) and carbonic anhydrases.[3][7]
-
Anti-inflammatory Activity: Certain isoindolinone derivatives are known to inhibit the production of pro-inflammatory cytokines like TNF-α.[13]
The following sections will provide a comparative framework and detailed protocols to investigate these hypothesized activities.
Comparative Analysis of Isoindolinone Derivatives
To provide a context for the potential efficacy of 1-(Isoindolin-2-yl)ethanone, the table below summarizes the reported activities of various isoindolinone analogs. This data will serve as a benchmark for our proposed investigations.
| Compound/Derivative Class | Biological Activity | Target/Mechanism | Reported IC50/Ki Values | Reference(s) |
| Novel Isoindolinone Derivatives | Anticancer (A549 cells) | Dose-dependent cytotoxicity | Not specified | [3] |
| Carbonic Anhydrase Inhibition (hCA I & II) | Direct enzyme inhibition | Ki: 9.32 - 160.34 nM | [3] | |
| 2-benzyl-6-substituted-ethoxy-isoindolinones | Anticancer (HepG2 cells) | Cytotoxicity | IC50: 5.89 µM | [4] |
| Isoindolinone-based HDAC Inhibitors | HDAC1 Inhibition | Direct enzyme inhibition | IC50: 57.9 - 65.6 nM | [7] |
| Antiproliferative (various cancer cell lines) | HDAC inhibition | Potent activity reported | [7] | |
| Pyridone-annelated Isoindigos | Antiproliferative (K562, THP-1, HepG2, MCF-7, Caco-2) | Inhibition of cell growth | IC50: 4.02 - 19.06 µM | [9] |
| Dispiro-Indolinones | Anticancer (LNCaP cells) | Cytotoxicity | IC50: 1.2 - 3.5 µM | [14] |
Experimental Protocols for Biological Activity Verification
The following protocols are designed to be robust and provide a clear, step-by-step guide for the initial biological characterization of 1-(Isoindolin-2-yl)ethanone.
In Vitro Anticancer Activity: MTT Assay
This assay provides a quantitative measure of a compound's cytotoxic or antiproliferative effects on cancer cell lines.
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product. The intensity of the color is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., HepG2, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 1-(Isoindolin-2-yl)ethanone in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for MTT Assay
Caption: Workflow for determining the in vitro anticancer activity of 1-(Isoindolin-2-yl)ethanone using the MTT assay.
Carbonic Anhydrase Inhibition Assay
This assay determines if 1-(Isoindolin-2-yl)ethanone can inhibit the activity of carbonic anhydrase, a metalloenzyme involved in various physiological processes.
Rationale: Carbonic anhydrase (CA) catalyzes the reversible hydration of carbon dioxide to bicarbonate. The assay measures the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate, which is hydrolyzed to the colored product p-nitrophenol. An inhibitor will reduce the rate of this reaction.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a solution of human carbonic anhydrase (hCA I or hCA II) in Tris-HCl buffer (pH 7.4). Prepare a stock solution of 1-(Isoindolin-2-yl)ethanone and a standard inhibitor (e.g., Acetazolamide) in DMSO. Prepare a solution of p-NPA in ethanol.
-
Assay Setup: In a 96-well plate, add the Tris-HCl buffer, the hCA enzyme solution, and varying concentrations of 1-(Isoindolin-2-yl)ethanone or the standard inhibitor.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the p-NPA solution to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 400 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction rates. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Potential Mechanism of Action: A Look at Signaling Pathways
Should 1-(Isoindolin-2-yl)ethanone demonstrate significant anticancer activity, a likely mechanism could involve the induction of apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated.
Intrinsic Apoptosis Signaling Pathway
Caption: Hypothesized induction of the intrinsic apoptosis pathway by 1-(Isoindolin-2-yl)ethanone.
Conclusion and Future Directions
While the biological activities of 1-(Isoindolin-2-yl)ethanone remain to be definitively characterized, its structural relationship to a wide range of bioactive isoindolinone derivatives makes it a compelling candidate for further investigation. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to begin a systematic and rigorous evaluation of this compound's therapeutic potential.
Future studies should focus on a broader screening against various cancer cell lines and enzyme targets. Should promising activity be identified, further investigations into its mechanism of action, structure-activity relationships (SAR) through analog synthesis, and in vivo efficacy will be warranted. The exploration of 1-(Isoindolin-2-yl)ethanone could unveil a novel therapeutic agent with significant clinical potential.
References
-
ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives. Retrieved from [Link]
-
Yazıcıoğlu, Y. S., et al. (2025, April 14). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC. Retrieved from [Link]
-
PubMed. (2019, April 15). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. PubMed. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. JOCPR. Retrieved from [Link]
-
Upadhyay, S. P., et al. (2020, September 10). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia. Retrieved from [Link]
-
MDPI. (2014, August 25). Synthesis and Biological Evaluation of New Pyridone-Annelated Isoindigos as Anti-Proliferative Agents. MDPI. Retrieved from [Link]
-
MDPI. (2023, January 30). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. Retrieved from [Link]
-
Beilstein Journals. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Retrieved from [Link]
-
PMC. (n.d.). Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. PMC. Retrieved from [Link]
-
PMC. (2022, June 29). Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity. PMC. Retrieved from [Link]
-
PubMed. (2017, August 1). Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. PubMed. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and biological activity of indoline compounds as α1-AR antagonist. Semantic Scholar. Retrieved from [Link]
-
PubMed. (2018, March 10). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. PubMed. Retrieved from [Link]
-
MDPI. (2024, November 20). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Retrieved from [Link]
-
PMC. (2025, June 23). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. PMC. Retrieved from [Link]
-
ResearchGate. (2022, October 25). (PDF) Access to Isoquinolin-2(1 H )-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors | Request PDF. Retrieved from [Link]
-
PMC. (2022, October 25). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. PMC. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity [mdpi.com]
Comparative ADMET Profiling of 1-(Isoindolin-2-yl)ethanone Analogues: Navigating the Switch from Covalent to Non-Covalent Notum Inhibitors
Introduction & Scientific Context
The carboxylesterase Notum has emerged as a highly druggable target for modulating the Wnt signaling pathway. Notum acts as a negative regulator by deacylating an essential palmitoleate group on Wnt proteins, rendering them inactive. Pharmacological inhibition of Notum restores Wnt signaling, offering therapeutic potential for osteoporosis, colorectal cancer, and Alzheimer's disease [1].
Historically, the field relied on covalent inhibitors like ABC99 to validate Notum's biology. However, to mitigate the idiosyncratic toxicity risks associated with irreversible serine acylation, recent medicinal chemistry efforts have pivoted toward non-covalent scaffolds. Among the most promising are 1-(Isoindolin-2-yl)ethanone (N-acyl isoindoline) analogues [1]. While these compounds achieve exceptional biochemical potency by mimicking the palmitoleate substrate and engaging in critical aromatic stacking within the enzyme's pocket, their progression into in vivo models is heavily bottlenecked by their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.
This guide provides an objective comparative analysis of the ADMET properties of 1-(Isoindolin-2-yl)ethanone analogues against alternative Notum inhibitors, supported by mechanistic insights and self-validating experimental protocols.
Figure 1: Mechanism of action of 1-(Isoindolin-2-yl)ethanone analogues in Wnt pathway restoration.
Comparative ADMET Data Analysis
To objectively evaluate the 1-(Isoindolin-2-yl)ethanone scaffold, we must benchmark it against the covalent standard (ABC99) and an optimized non-covalent alternative (e.g., Triazole-based scaffolds)[2].
The data below highlights a critical divergence: while N-acyl isoindolines exhibit excellent passive permeability, they suffer from severe metabolic liabilities in hepatic microsomes.
Table 1: ADMET Profile Comparison of Notum Inhibitor Scaffolds
| Compound Class | Binding Mechanism | Notum IC₅₀ (nM) | Kinetic Solubility (µg/mL) | MDCK P_app (10⁻⁶ cm/s) | MLM Cl_int (µL/min/mg) | HLM Cl_int (µL/min/mg) |
| ABC99 (Reference) | Covalent (Ser232) | < 10 | > 100 | 25.4 | 15.2 | 8.5 |
| 1-(Isoindolin-2-yl)ethanone | Non-covalent | 12 | 85 | 42.1 | > 150 (Poor) | 95 (Poor) |
| Optimized Triazole | Non-covalent | 18 | > 100 | 57.0 | 88.0 | 12.0 |
Mechanistic Causality of ADMET Liabilities
The high intrinsic clearance (Cl_int) of 1-(Isoindolin-2-yl)ethanone analogues in both Mouse Liver Microsomes (MLM) and Human Liver Microsomes (HLM) is driven by two structural vulnerabilities:
-
Amidase Susceptibility: The N-acyl bond linking the ethanone to the isoindoline nitrogen is highly susceptible to hydrolysis by hepatic carboxylesterases and amidases.
-
CYP450 Oxidation: The benzylic methylene carbons on the isoindoline ring are prime sites for Cytochrome P450-mediated hydroxylation.
Because of these dual degradation pathways, structural rigidification or bioisosteric replacement of the acetyl group is often required to advance these analogues into in vivo pharmacokinetic studies [1].
Self-Validating Experimental Protocols
To accurately profile the ADMET properties of isoindoline analogues, the experimental design must isolate specific mechanisms of failure. The following protocols are designed as self-validating systems.
Protocol A: Mechanistic Microsomal Stability Assay (HLM/MLM)
Causality Focus: By running parallel incubations with and without NADPH (the obligate cofactor for CYP450 enzymes), we can quantitatively deduce whether the high clearance of the isoindoline analogue is driven by CYP-mediated oxidation or cofactor-independent amidase hydrolysis.
Step-by-Step Methodology:
-
Preparation: Thaw HLM and MLM (0.5 mg/mL final protein concentration) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Compound Spiking: Add the 1-(Isoindolin-2-yl)ethanone analogue to a final concentration of 1 µM (keep organic solvent < 0.5% v/v to prevent enzyme denaturation).
-
Parallel Incubation Setup: Split the mixture into two distinct reaction plates:
-
Plate A (+NADPH): Measures total clearance (CYP450 + Amidase).
-
Plate B (-NADPH): Measures cofactor-independent clearance (Amidase only).
-
-
Initiation & Sampling: Pre-incubate at 37°C for 5 minutes. Initiate Plate A by adding 1 mM NADPH. Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes.
-
Quenching & Precipitation: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to determine the half-life (t₁/₂) and calculate intrinsic clearance (Cl_int). Validation Check: If Plate B shows rapid degradation equal to Plate A, the N-acyl bond is failing via amidase hydrolysis, dictating a need for amide bioisosteres.
Protocol B: MDCK-MDR1 Permeability & Efflux Assay
Causality Focus: Because Notum is a target for neurodegenerative diseases, compounds must cross the Blood-Brain Barrier (BBB). The MDCK-MDR1 cell line overexpresses P-glycoprotein (P-gp). This assay ensures the high lipophilicity of the isoindoline core translates to passive permeability without triggering active P-gp efflux.
Step-by-Step Methodology:
-
Cell Culturing: Seed MDCK-MDR1 cells on Transwell polycarbonate inserts and culture for 4–5 days until Transepithelial Electrical Resistance (TEER) exceeds 150 Ω·cm² (validating tight junction integrity).
-
Dosing: Prepare the isoindoline analogue at 10 µM in HBSS buffer (pH 7.4).
-
Bidirectional Transport:
-
Apical to Basolateral (A-B): Add compound to the apical chamber to measure passive influx.
-
Basolateral to Apical (B-A): Add compound to the basolateral chamber to measure active efflux.
-
-
Incubation: Incubate at 37°C for 120 minutes.
-
Quantification: Sample both donor and receiver compartments and analyze via LC-MS/MS. Calculate the Apparent Permeability (P_app) and the Efflux Ratio (ER = P_app(B-A) / P_app(A-B)). Validation Check: An ER > 2.0 indicates the compound is a P-gp substrate, requiring a reduction in hydrogen bond acceptors or topological polar surface area (TPSA).
Figure 2: Sequential ADMET screening workflow prioritizing metabolic stability for isoindoline hits.
Conclusion
The transition from covalent Notum inhibitors to non-covalent 1-(Isoindolin-2-yl)ethanone analogues represents a significant leap in safety and target specificity. However, as demonstrated by the comparative ADMET data, the intrinsic metabolic instability of the N-acyl isoindoline core remains a critical hurdle. By employing mechanistically isolated ADMET workflows—specifically decoupling CYP450 oxidation from amidase hydrolysis—drug development professionals can systematically optimize this privileged scaffold for in vivo efficacy.
References
-
Atkinson, B. N., et al. (2023). "Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity." European Journal of Medicinal Chemistry. URL:[Link]
-
Mahy, W., et al. (2021). "Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling." Journal of Medicinal Chemistry. URL:[Link]
Structure-Activity Relationship (SAR) Comparison: Isoindolinone vs. Isoquinolinone Scaffolds
Executive Summary
In modern medicinal chemistry, the selection of a core scaffold dictates not only the spatial orientation of pharmacophores but also the physicochemical properties governing pharmacokinetics (PK) and pharmacodynamics (PD). The isoindolinone (a fused bicyclic 5-membered γ-lactam) and the isoquinolinone (a fused bicyclic 6-membered δ-lactam) are two of the most privileged scaffolds in drug discovery.
While structurally similar, the addition of a single methylene group in the isoquinolinone ring fundamentally alters the ring's puckering, rigidity, and the exit vectors of its substituents. This guide provides an in-depth Structure-Activity Relationship (SAR) comparison of these two scaffolds, exploring their bioisosteric alignment, target selectivity profiles, and the synthetic methodologies used to execute "scaffold hopping" during lead optimization.
Structural and Conformational Analysis
The primary structural distinction between these scaffolds lies in their conformational rigidity.
-
Isoindolinone: The 5-membered γ-lactam ring is highly planar and rigid. Substituents attached to the nitrogen or the C3 position are projected at fixed, predictable trajectories. This rigidity minimizes the entropic penalty upon target binding, making it ideal for tight, narrow binding pockets (e.g., the MDM2-p53 interface).
-
Isoquinolinone: The 6-membered δ-lactam introduces a degree of flexibility. The ring can adopt shallow half-chair or boat-like conformations depending on steric bulk. This flexibility alters the vector of the N-substituent by approximately 15–20 degrees compared to the isoindolinone, allowing the molecule to navigate deeper or more complex allosteric pockets.
Recent advances in multicomponent reactions (MCRs) have proven that these two scaffolds align exceptionally well in 3D space, making them perfect candidates for bioisosteric replacement. As demonstrated by Domling et al., both scaffolds can be divergently synthesized from a common Ugi-4CR precursor, allowing rapid SAR profiling without redesigning the entire synthetic route 1.
Caption: Divergent synthesis and scaffold hopping logic for isoindolinone and isoquinolinone cores.
SAR Case Studies: Efficacy and Selectivity
Case Study A: PI3Kγ Inhibition in Immuno-Oncology
Phosphoinositide 3-kinase γ (PI3Kγ) is a critical target for modulating tumor-associated macrophages. Achieving selectivity over other Class I PI3K isoforms (α, β, δ) is historically challenging due to high active-site homology.
Researchers discovered that the rigid isoindolinone scaffold (e.g., 7-azaindole isoindolinone derivatives) fits perfectly into the affinity pocket of PI3Kγ. Proper substitution on the isoindolinone nitrogen (such as a cyclopropylethyl group) is critical for achieving sub-nanomolar potency and >300-fold selectivity against other isoforms 2. Conversely, optimization of the isoquinolinone core led to the discovery of IPI-549, which utilizes the slight puckering of the 6-membered ring to induce a conformational shift in the kinase hinge region, also achieving >100-fold selectivity.
Case Study B: MDM2-p53 Protein-Protein Interaction
The MDM2-p53 interaction is mediated by a deep, hydrophobic cleft on MDM2 that accommodates three critical p53 residues: Phe19, Trp23, and Leu26. 3D-QSAR studies (CoMFA and CoMSIA) on isoindolinone and isoquinolinone derivatives reveal that the rigid isoindolinone core is superior for projecting aromatic substituents directly into the deep Trp23 pocket without steric clash 3. Moving to an isoquinolinone often requires re-optimization of the "right-hand side" substituents to compensate for the altered exit vector.
Caption: Influence of scaffold rigidity/flexibility on pocket occupancy and target selectivity.
Quantitative Data Comparison
The following table summarizes the comparative SAR data across different therapeutic targets, highlighting how the choice between isoindolinone and isoquinolinone impacts biochemical potency ( IC50 ).
| Target / Application | Scaffold Type | Representative Compound / Modification | Biochemical IC50 | Selectivity / Notes |
| PI3Kγ | Isoindolinone | Compound 12 (7-azaindole derivative) | 3.4 nM | >300-fold over PI3Kα/β/δ |
| PI3Kγ | Isoquinolinone | IPI-549 | 16 nM | >100-fold over other kinases |
| MDM2-p53 | Isoindolinone | Isoindolinone core (optimized N-substituent) | ~10 - 50 nM | Rigid core mimics Trp23 perfectly |
| MDM2-p53 | Isoquinolinone | Isoquinolinone matched pair | ~100 - 300 nM | Vector shift causes mild steric clash |
| PARP-1 | Isoquinolinone | 5-aminoisoquinolin-1(2H)-one (5AIQ) | Low micromolar | Excellent water solubility |
Experimental Workflows & Validated Protocols
To ensure scientific reproducibility and trustworthiness, the following self-validating protocols detail the synthesis of these scaffolds and the biochemical evaluation of their activity.
Protocol 1: Divergent Synthesis via Ugi-4CR and Cu(I) Annulation
This protocol allows for the generation of both scaffolds from a single intermediate, validating the bioisosteric relationship through shared synthetic lineage.
Rationale: The Ugi four-component reaction (Ugi-4CR) generates a 2-iodobenzamide intermediate. The subsequent addition of a base ( Cs2CO3 ) is critical as it deprotonates the intermediate, facilitating a Cu(I)-catalyzed intramolecular cyclization. The choice of the coupling partner dictates the final scaffold.
-
Intermediate Generation: React 2-iodobenzoic acid, an amine, an aldehyde, and an isocyanide in methanol at room temperature for 24 hours to yield the Ugi-4CR 2-iodobenzamide intermediate.
-
Scaffold Divergence:
-
For Isoquinolin-2(1H)-yl-acetamides: Combine the Ugi intermediate (1.0 equiv) with a substituted ethanone (1.5 equiv), CuCl (10 mol %), and Cs2CO3 (2.0 equiv) in DMSO.
-
For Isoindolin-2-yl-acetamides: Combine the Ugi intermediate (1.0 equiv) with a terminal alkyne (1.5 equiv), CuCl (10 mol %), and Cs2CO3 (2.0 equiv) in DMSO.
-
-
Cyclization: Heat the reaction mixture to 80–100 °C under an N2 atmosphere for 16 hours.
-
Validation: Quench with water, extract with EtOAc, and purify via silica gel chromatography. Confirm the regioselectivity and ring size via 1H NMR (look for the distinct shift of the methylene protons in the 6-membered ring) and X-ray crystallography.
Protocol 2: ADP-Glo™ Lipid Kinase Assay for PI3Kγ SAR Profiling
Rationale: To accurately compare the IC50 of isoindolinone vs. isoquinolinone derivatives, a functional assay measuring ATP consumption is required. The ADP-Glo assay is self-validating: the luminescence generated is directly proportional to the ADP produced by kinase activity, ensuring no false positives from compound autofluorescence.
-
Preparation: Prepare a 1X kinase buffer containing 50 mM HEPES (pH 7.5), 3 mM MgCl2 , 100 mM NaCl, and 0.03% CHAPS.
-
Enzyme/Substrate Mix: Incubate recombinant PI3Kγ enzyme with 50 μM phosphatidylinositol 4,5-bisphosphate ( PIP2 ) substrate and the test compound (serial dilutions from 10 μM to 0.1 nM) for 15 minutes at room temperature.
-
Reaction Initiation: Add 25 μM ATP to initiate the lipid phosphorylation. Incubate for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation).
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction (30-minute incubation).
-
Validation: Read luminescence on a microplate reader. Calculate IC50 values using a four-parameter logistic curve fit.
References
- Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. The Journal of Organic Chemistry.
- Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters.
- The Docking Based 3D-QSAR Studies on Isoindolinone Derived Inhibitors of p53-MDM2 Binding. Letters in Drug Design & Discovery.
Sources
Safety Operating Guide
Personal protective equipment for handling 1-(Isoindolin-2-yl)ethanone
Essential Safety and Handling Guide for 1-(Isoindolin-2-yl)ethanone
This guide provides essential, immediate safety, and logistical information for the handling and disposal of 1-(Isoindolin-2-yl)ethanone. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on a thorough analysis of structurally similar molecules, including 1-Isoindolinone and Isoindoline. This approach ensures a cautious and comprehensive framework to protect researchers, scientists, and drug development professionals.
I. Hazard Analysis: A Precautionary Approach
Given the lack of specific toxicological data for 1-(Isoindolin-2-yl)ethanone, a conservative approach to its handling is paramount. Analysis of related compounds suggests a potential for the following hazards:
-
Eye Irritation: Structurally similar compounds, such as 1-Isoindolinone, are known to cause serious eye irritation[1].
-
Skin and Respiratory Irritation: Isoindoline, a parent structure, is documented to cause skin and respiratory irritation[2].
-
Potential for Harm if Swallowed: General guidance for similar chemical structures advises treating them as potentially harmful if ingested[3].
Therefore, 1-(Isoindolin-2-yl)ethanone should be handled as a potentially hazardous substance, with appropriate precautions taken to minimize exposure.
II. Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical when handling 1-(Isoindolin-2-yl)ethanone. The following table outlines the recommended PPE, with explanations for each selection.
| PPE Category | Minimum Requirement | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact, as related compounds are known skin irritants[2]. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | To protect against potential serious eye irritation[1]. |
| Skin and Body Protection | A standard laboratory coat must be worn. Consider a chemically resistant apron for procedures with a higher risk of splashes. | To prevent accidental skin exposure. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood. | To minimize the inhalation of any dust or vapors, as related compounds can cause respiratory irritation[2][3]. |
III. Operational Protocol: From Benchtop to Disposal
Adherence to a strict operational protocol is essential for the safe handling and disposal of 1-(Isoindolin-2-yl)ethanone.
A. Engineering Controls and Work Environment
-
Chemical Fume Hood: All handling of 1-(Isoindolin-2-yl)ethanone, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood[3].
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors.
B. Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Prepare your workspace within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing and Transfer:
-
Carefully weigh the required amount of 1-(Isoindolin-2-yl)ethanone on a tared weigh boat or paper inside the chemical fume hood.
-
Use a spatula to transfer the solid. Avoid creating dust.
-
If transferring a solution, use appropriate glassware and a funnel to prevent spills.
-
-
In-Use:
-
Keep containers of 1-(Isoindolin-2-yl)ethanone tightly closed when not in use.
-
Clearly label all containers with the chemical name and any known hazards.
-
-
Post-Handling:
-
Thoroughly decontaminate the work surface with an appropriate solvent.
-
Dispose of all contaminated disposable materials (e.g., weigh boats, bench paper, gloves) as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
C. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you are unsure of the hazard.
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation to the area.
-
Containment (for small spills): If the spill is small and you are trained to handle it, use an inert absorbent material, such as vermiculite or sand, to contain the spill[3].
-
Collection: Carefully scoop the absorbent material into a designated hazardous waste container[3].
-
Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste[3].
-
Reporting: Report all spills to your laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
IV. Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of 1-(Isoindolin-2-yl)ethanone and its contaminated materials is a critical final step.
A. Waste Segregation and Labeling
-
Designate as Hazardous Waste: All waste containing 1-(Isoindolin-2-yl)ethanone must be treated as hazardous chemical waste.
-
Separate Waste Streams:
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, weigh paper, absorbent materials) in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Collect any solutions containing 1-(Isoindolin-2-yl)ethanone in a separate, compatible, and clearly labeled hazardous waste container[3]. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "1-(Isoindolin-2-yl)ethanone," and the approximate concentration and quantity.
B. Storage and Final Disposal
-
Storage: Store hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office. All disposal must be carried out in accordance with local, state, and federal regulations.
V. Visual Workflow for PPE Selection and Handling
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when working with 1-(Isoindolin-2-yl)ethanone.
Caption: PPE and Handling Workflow for 1-(Isoindolin-2-yl)ethanone.
VI. References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
